Technical Documentation Center

2-(3-Iodo-1H-indazol-1-yl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Iodo-1H-indazol-1-yl)acetic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(3-Iodo-1H-indazol-1-yl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Indazole and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their wide range of b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their wide range of biological activities.[1][2] These bicyclic heterocyclic compounds are bioisosteres of indoles and have demonstrated efficacy in a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3][4] This guide focuses on a specific, functionalized indazole derivative, 2-(3-Iodo-1H-indazol-1-yl)acetic acid, providing a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its potential in the landscape of modern drug discovery. The strategic placement of an iodine atom at the 3-position and an acetic acid moiety at the 1-position of the indazole core offers unique opportunities for chemical modification and targeted biological interactions.

Molecular Structure and Identification

2-(3-Iodo-1H-indazol-1-yl)acetic acid is characterized by a bicyclic indazole core, with an iodine atom substituted at the C3 position and an acetic acid group attached to the N1 nitrogen atom.

Chemical Structure of 2-(3-Iodo-1H-indazol-1-yl)acetic acid

Systematic Name: 2-(3-Iodo-1H-indazol-1-yl)acetic acid

IdentifierValue
CAS Number 1262500-94-6
Molecular Formula C₉H₇IN₂O₂
Molecular Weight 302.07 g/mol

Synthesis and Purification

The synthesis of 2-(3-Iodo-1H-indazol-1-yl)acetic acid is typically achieved through a two-step process involving the iodination of the indazole core followed by N-alkylation with an acetic acid precursor. The causality behind this experimental choice lies in the greater reactivity of the C3 position of the indazole ring towards electrophilic substitution and the subsequent nucleophilic character of the N1 position for alkylation.

Step-by-Step Synthesis Protocol

Step 1: Iodination of 1H-Indazole

The initial step involves the regioselective iodination of commercially available 1H-indazole at the 3-position. This is a critical step that leverages the inherent electronic properties of the indazole ring.

  • Reaction: 1H-Indazole is treated with a suitable iodinating agent, such as N-iodosuccinimide (NIS), in a polar aprotic solvent like dimethylformamide (DMF).[5]

  • Rationale: The use of NIS provides a mild and efficient method for iodination, minimizing the formation of side products. DMF is an excellent solvent for this reaction due to its ability to dissolve the reactants and facilitate the reaction.

  • Procedure:

    • To a solution of 1H-indazole in DMF, add N-iodosuccinimide portion-wise at room temperature.

    • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-iodo-1H-indazole.

Step 2: N-Alkylation and Hydrolysis

The second step involves the alkylation of the N1 position of 3-iodo-1H-indazole with an ethyl bromoacetate followed by hydrolysis of the resulting ester to the carboxylic acid.

  • Reaction: 3-Iodo-1H-indazole is reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone or acetonitrile. The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidification.[6][7]

  • Rationale: The N-H proton of the indazole is acidic and can be deprotonated by a mild base, forming a nucleophilic indazolide anion that readily reacts with the electrophilic ethyl bromoacetate. Subsequent hydrolysis is a standard procedure to convert the ester to the desired carboxylic acid.

  • Procedure:

    • To a suspension of 3-iodo-1H-indazole and potassium carbonate in acetone, add ethyl bromoacetate dropwise.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-iodo-1H-indazol-1-yl)acetate.

    • Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution and stir at room temperature.

    • After completion of the hydrolysis, remove the ethanol under reduced pressure and acidify the aqueous solution with hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to afford 2-(3-Iodo-1H-indazol-1-yl)acetic acid.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a high-purity solid.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 2-(3-Iodo-1H-indazol-1-yl)acetic acid is essential for its application in drug discovery and development.

Physicochemical Properties
PropertyValueSource/Method
Physical Form Powder
Melting Point 194-196 °C
Solubility Predicted to be poorly soluble in water, soluble in polar organic solvents like DMSO and DMF.
pKa (predicted) ~4.0-5.0 (for the carboxylic acid)Based on acetic acid and substituted indazoles.
logP (predicted) ~2.5-3.0Based on the structure and related compounds.
Spectroscopic Analysis

While experimental spectra for this specific molecule are not widely published, the expected spectroscopic features can be predicted based on the analysis of structurally similar compounds.[8][9][10]

¹H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz)

  • ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • ~7.8-8.0 ppm (d, 1H): Aromatic proton (likely H-7).

  • ~7.5-7.7 ppm (d, 1H): Aromatic proton (likely H-4).

  • ~7.2-7.4 ppm (t, 1H): Aromatic proton (likely H-6).

  • ~7.0-7.2 ppm (t, 1H): Aromatic proton (likely H-5).

  • ~5.1 ppm (s, 2H): Methylene protons (-CH₂-).

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆, 100 MHz)

  • ~170 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • ~142 ppm: C7a.

  • ~128 ppm: C3a.

  • ~125 ppm: Aromatic CH.

  • ~122 ppm: Aromatic CH.

  • ~120 ppm: Aromatic CH.

  • ~110 ppm: Aromatic CH.

  • ~85 ppm: C3 (carbon bearing iodine).

  • ~50 ppm: Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

  • ~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

  • ~1600, 1470 cm⁻¹: C=C and C=N stretching of the indazole ring.

  • ~750 cm⁻¹: C-H out-of-plane bending of the aromatic ring.

  • ~600-500 cm⁻¹: C-I stretching.

Mass Spectrometry (MS)

  • Expected [M+H]⁺: m/z 303.

  • Expected [M-H]⁻: m/z 301.

  • Fragmentation: The molecule is expected to fragment via the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the iodine atom (127 Da).[11][12]

Chemical Reactivity and Stability

The chemical reactivity of 2-(3-Iodo-1H-indazol-1-yl)acetic acid is dictated by its three main functional components: the C-I bond, the carboxylic acid group, and the indazole ring.

Reactivity of the C-I Bond

The carbon-iodine bond at the 3-position is a key site for further functionalization. It can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of substituents, making it a versatile intermediate for creating libraries of novel compounds for structure-activity relationship (SAR) studies.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives. This is particularly useful for modulating physicochemical properties like solubility and for introducing groups that can interact with biological targets.

Stability

The compound is expected to be stable under normal laboratory conditions. However, like many iodo-aromatic compounds, it may be sensitive to light and should be stored in a dark, cool place. The carboxylic acid group may undergo decarboxylation under harsh thermal conditions.

Applications in Drug Discovery

The indazole scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates.[1][2][13] The unique substitution pattern of 2-(3-Iodo-1H-indazol-1-yl)acetic acid makes it a promising building block for the development of novel therapeutic agents.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors incorporate a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain. The indazole ring system is well-suited for this purpose. The acetic acid side chain can be modified to interact with other regions of the ATP-binding pocket, while the iodo-substituent at the 3-position can be replaced with various aryl or heteroaryl groups to enhance potency and selectivity.

Caption: Potential interaction of the scaffold with a kinase active site.

Use in Fragment-Based Drug Discovery (FBDD)

The relatively small size and functionality of 2-(3-Iodo-1H-indazol-1-yl)acetic acid make it an interesting fragment for FBDD campaigns. The iodo-group can serve as a vector for fragment growing or linking, allowing for the exploration of larger chemical space around a validated fragment hit.

Conclusion

2-(3-Iodo-1H-indazol-1-yl)acetic acid is a versatile and valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its physicochemical and spectroscopic properties can be reliably predicted. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an ideal scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This in-depth guide provides the foundational knowledge necessary for researchers and scientists to effectively utilize this compound in their drug development programs.

References

  • National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-indazole. PubChem Compound Database. Retrieved from [Link][9]

  • Arkat USA. (n.d.). Indazole derivatives from substituted ylidene-N-phenylhydrazine- carbothioamides and benzo- as well as naphthoquinones. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2016, February 25). Synthesis and biological activities of a novel series of indazole derivatives. Retrieved from [Link][3]

  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2025, August 12). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link][1]

  • The Royal Society of Chemistry. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link][4]

  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link][2]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetic acids bearing the 1-phenyl-1H-indazole nucleus with analgesic and antiinflammatory activity. PubMed. Retrieved from [Link][13]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Retrieved from [Link][6]

  • ResearchGate. (2016, April 7). 13 C NMR of indazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • AWS. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Retrieved from [Link]

  • Arkivoc. (2008, November 17). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link][7]

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]

  • Technical Disclosure Commons. (2023, November 1). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). indazole. Retrieved from [Link][14]

  • The Royal Society of Chemistry. (n.d.). A General and Efficient Approach to 2H-Indazoles and 1H-Pyrazoles Through Copper-catalyzed Intramolecular N-N Bond Formation und. Retrieved from [Link]

  • eScholarship.org. (2021, June 24). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180137498A - Synthesis of indazole.
  • University of Alabama at Birmingham. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • ResearchGate. (2021, April 22). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Retrieved from [Link]

  • ACD/Labs. (n.d.). Improving pK a Prediction Accuracy for PROTACs. Retrieved from [Link]

  • University of Alabama at Birmingham. (2013, February 4). Ion fragmentation of small molecules in mass spectrometry Class overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Retrieved from [Link][5]

  • The Royal Society of Chemistry. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • ResearchGate. (2025, August 6). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Retrieved from [Link]

  • ScienceDirect. (2025, January 16). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. Retrieved from [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • National Center for Biotechnology Information. (2024, July 29). Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. PMC. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR PRODUCING IOVERSOL. Patent 0839056. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-(3-Iodo-1H-indazol-1-yl)acetic Acid

Part 1: Executive Summary & Molecular Identity 2-(3-Iodo-1H-indazol-1-yl)acetic acid is a bifunctional heterocyclic scaffold critical in the development of kinase inhibitors, anti-inflammatory agents (analogs of Lonidami...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Identity

2-(3-Iodo-1H-indazol-1-yl)acetic acid is a bifunctional heterocyclic scaffold critical in the development of kinase inhibitors, anti-inflammatory agents (analogs of Lonidamine and Bindarit), and receptor antagonists. Its structural value lies in its dual-reactivity: the C-3 iodine atom serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the N-1 acetic acid tail provides solubility and hydrogen-bond acceptor/donor motifs essential for active site binding.

Core Molecular Data
PropertyValueNotes
IUPAC Name 2-(3-Iodo-1H-indazol-1-yl)acetic acidN1-isomer is the thermodynamically stable tautomer.[1]
Molecular Formula C₉H₇IN₂O₂
Molecular Weight 302.07 g/mol Monoisotopic Mass: 301.95 g/mol
CAS Number Not widely listedDerivative of 3-Iodo-1H-indazole (CAS: 66607-27-0)
Physical State Solid (Predicted)Likely off-white to pale yellow powder.
Solubility DMSO, DMF, MeOHPoor solubility in water without pH adjustment.

Part 2: Structural Analysis & Physicochemical Properties

Understanding the electronic distribution of the indazole ring is prerequisite to successful synthesis. The 1H-indazole system is aromatic with 10


-electrons. The introduction of the iodine atom at C-3 increases lipophilicity (LogP) and polarizability, while the carboxylic acid tail at N-1 introduces pH-dependent solubility.
Calculated Physicochemical Profile
ParameterValue (Predicted)Significance in Drug Design
LogP (Octanol/Water) ~2.1 - 2.5Moderate lipophilicity; suitable for cell permeability.
pKa (Acid) ~3.8 - 4.2Carboxylic acid deprotonates at physiological pH (7.4).
Topological Polar Surface Area (TPSA) ~50-60 ŲGood predictor for oral bioavailability (Rule of 5 compliant).
H-Bond Donors / Acceptors 1 / 4Acid OH is the donor; N2, C=O, and OH are acceptors.
Structural Diagram (Graphviz)

The following diagram illustrates the core connectivity and the divergent synthetic potential of the molecule.

MolecularStructure Indazole Indazole Core (C7H6N2) Target 2-(3-Iodo-1H-indazol-1-yl) acetic acid Indazole->Target Scaffold Iodine C3-Iodine (Electrophilic Handle) Iodine->Target Substitution at C3 AcidTail N1-Acetic Acid (Solubility/Binding) AcidTail->Target Alkylation at N1

Figure 1: Structural composition of the target molecule highlighting functional regions.

Part 3: Synthetic Pathways & Regioselectivity

The synthesis of N1-substituted indazoles is complicated by annular tautomerism . Indazole exists in equilibrium between 1H (N1-H) and 2H (N2-H) forms.[2] Alkylation can occur at either nitrogen.

Expert Insight: The 1H-indazole tautomer is thermodynamically more stable than the 2H-form by approximately 2-4 kcal/mol. However, under basic conditions, the N2 position is often more nucleophilic due to the "alpha-effect" or specific coordination with cations. To ensure N1-regioselectivity , we utilize thermodynamic control (higher temperatures, specific bases) or steric bulk.

Pathway A: The "Iodination-First" Strategy (Recommended)

This route avoids the risk of deiodination during the alkylation step and generally provides cleaner regiochemical outcomes.

  • Step 1: Iodination of 1H-Indazole.

    • Reagents: Iodine (

      
      ), KOH, DMF.[3]
      
    • Mechanism:[1][4] Electrophilic aromatic substitution.

  • Step 2: N-Alkylation.

    • Reagents: Ethyl bromoacetate,

      
       or 
      
      
      
      , Acetonitrile or DMF.
    • Note: Use of Cesium Carbonate (

      
      ) often enhances N1 selectivity due to the "Cesium Effect."
      
  • Step 3: Hydrolysis.

    • Reagents: LiOH or NaOH, THF/Water.

SynthesisPathway Start 1H-Indazole Step1 3-Iodo-1H-indazole Start->Step1 I2, KOH, DMF (90-95%) Step2 Ethyl 2-(3-iodo-1H- indazol-1-yl)acetate Step1->Step2 BrCH2COOEt, Cs2CO3 (N1 Selective) Byproduct N2-Isomer (Minor Byproduct) Step1->Byproduct Kinetic Control Final 2-(3-Iodo-1H-indazol-1-yl) acetic acid Step2->Final LiOH, THF/H2O Hydrolysis

Figure 2: Step-wise synthetic workflow favoring N1-alkylation.

Part 4: Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale . It prioritizes safety and yield.

Stage 1: Synthesis of 3-Iodo-1H-indazole[5]
  • Dissolution: Dissolve 1H-indazole (1.18 g, 10 mmol) in DMF (15 mL).

  • Basification: Add KOH pellets (2.24 g, 40 mmol) roughly crushed.

  • Iodination: Add Iodine (

    
    , 5.08 g, 20 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature < 30°C using a water bath.
    
  • Quench: After 1 hour, pour the mixture into 10%

    
     (aq) to quench excess iodine.
    
  • Isolation: A solid precipitates. Filter, wash with water, and dry.

    • Expected Yield: ~90-95%

    • Checkpoint: MS should show m/z 245

      
      .
      
Stage 2: N-Alkylation & Hydrolysis
  • Alkylation: Suspend 3-iodo-1H-indazole (2.44 g, 10 mmol) in dry Acetonitrile (30 mL). Add

    
     (4.88 g, 15 mmol) and Ethyl bromoacetate (1.2 mL, 11 mmol).
    
  • Reflux: Heat to reflux (82°C) for 4 hours. (Reflux promotes thermodynamic equilibration to the N1 isomer).

  • Workup: Filter off salts. Evaporate solvent. Purify via column chromatography (Hexane/EtOAc) if N2 isomer is present (>5%).

  • Hydrolysis: Dissolve the ester in THF (10 mL) and add 1M LiOH (20 mL). Stir at RT for 2 hours.

  • Acidification: Acidify to pH 3 with 1M HCl. The title compound will precipitate.[5]

  • Final Purification: Recrystallize from Ethanol/Water.

Part 5: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • Absence of C3-H: The most critical diagnostic. Unsubstituted indazole has a singlet/doublet around

    
     8.0-8.2 ppm (H-3). This signal must be absent. 
    
  • Methylene Singlet: A sharp singlet around

    
     5.2-5.4 ppm corresponding to the 
    
    
    
    protons.
  • Aromatic Region: Four protons in the aromatic region (7.2 - 7.7 ppm).

Mass Spectrometry (LC-MS)
  • Molecular Ion:

    
     (approx).
    
  • Iodine Pattern: While Iodine is monoisotopic (

    
    ), the mass defect is significant.
    
  • Fragmentation: Loss of -COOH (45 Da) or Iodine (127 Da) may be observed in high-energy collisions.

Part 6: Application in Drug Discovery

The 3-iodo position is a "privileged" entry point for diversity-oriented synthesis.

  • Suzuki-Miyaura Coupling: Reacting the title compound with aryl boronic acids yields 3-arylindazoles (common in kinase inhibitors).

  • Sonogashira Coupling: Reaction with terminal alkynes yields 3-alkynylindazoles.

  • Heck Reaction: Coupling with alkenes.

This modularity allows the rapid generation of libraries where the N1-acetic acid tail remains constant (providing solubility) while the C3 position explores the hydrophobic pocket of the target protein.

References

  • Regioselective Alkylation of Indazoles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

    • Source: Beilstein Journal of Organic Chemistry (2021).
    • URL:[Link]

  • Indazole Synthesis & Properties

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (MDPI, 2018).
    • URL:[Link]

  • Iodination Protocols

    • Title: Pd(PPh3)
    • Source: Molecules (2020).[3][6][7]

    • URL:[Link]

  • General Chemical Data (Indazole)

Sources

Foundational

Physicochemical Profiling &amp; Solubility Optimization of 3-Iodoindazole Acetic Acid Derivatives

Executive Summary This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-iodoindazole acetic acid derivatives . These scaffolds, often explored as antispermatogenic agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-iodoindazole acetic acid derivatives . These scaffolds, often explored as antispermatogenic agents (e.g., Adjudin analogs) or oncology targets (Lonidamine isosteres), present a specific "molecular tug-of-war": the high lipophilicity of the iodine-substituted indazole core versus the pH-dependent hydrophilicity of the acetic acid tail.

This document moves beyond standard operating procedures (SOPs) to address the mechanistic "why" behind solubility failures in this class. It details the thermodynamic vs. kinetic solubility workflows, the critical impact of the iodine atom on crystal lattice energy, and formulation strategies to overcome the intrinsic insolubility (


) of the protonated species.

Part 1: Molecular Architecture & Physicochemical Challenges

The Structural Conflict

The solubility profile of 3-iodoindazole acetic acid derivatives is dictated by two opposing moieties. Understanding this is prerequisite to experimental design.

  • The 3-Iodoindazole Core (Lipophilic Anchor):

    • Iodine (

      
      ):  The iodine atom at C3 is a heavy, soft halogen. It significantly increases the molecular weight and lipophilicity (LogP) compared to chloro- or fluoro-analogs. Iodine also enhances intermolecular Van der Waals forces and potential halogen bonding, often resulting in high crystal lattice energy (high melting point), which directly correlates to lower intrinsic solubility.
      
    • Indazole Ring: A planar, aromatic system that encourages

      
      -
      
      
      
      stacking, further reducing dissolution rates.
  • The Acetic Acid Tail (Hydrophilic Switch):

    • Whether attached at N1 (most common, e.g., 2-(3-iodo-1H-indazol-1-yl)acetic acid) or C3, this group provides a pH-dependent solubility handle.

    • pKa Context: The pKa of the acetic acid moiety in this electronic environment is typically 3.5 – 4.5 .

    • Implication: Below pH 4, the molecule exists predominantly in its unionized, insoluble form (

      
      ). Above pH 6, it exists as the soluble carboxylate anion (
      
      
      
      ).
The Iodine Factor: Special Precautions
  • Photolability: Carbon-Iodine bonds can be labile under UV light. Solubility assays must be performed in amber glassware to prevent photodeiodination, which would generate false solubility data (as the de-iodinated product is often more soluble).

  • Charge Transfer: Iodine-rich aromatics can form charge-transfer complexes with certain solvents or excipients (e.g., PVP), altering apparent solubility.

Part 2: Analytical Methodologies

To accurately profile these derivatives, a dual-phase approach is required: Kinetic Solubility for early screening and Thermodynamic Solubility for pre-formulation.[1]

Workflow Visualization

SolubilityWorkflow cluster_feedback Optimization Loop Synthesis Solid Synthesis (3-Iodo-indazole derivative) Char Solid State Characterization (PXRD, DSC, TGA) Synthesis->Char Confirm Crystallinity pKa pKa Determination (Potentiometric) Char->pKa Define Ionization Kinetic Kinetic Solubility (DMSO Spike, pH 7.4) pKa->Kinetic HTS Screen Thermo Thermodynamic Solubility (Shake Flask, pH 1.2 - 7.4) Kinetic->Thermo Lead Candidates Thermo->Synthesis Structure Mod. Formulation Salt/Co-crystal Selection Thermo->Formulation Define S0 & pHmax

Figure 1: Integrated solubility profiling workflow. Note the critical placement of Solid State Characterization before solubility testing to rule out amorphous artifacts.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for Pre-formulation.

Objective: Determine the equilibrium solubility (


) of the stable crystalline form across the physiological pH range.

Reagents:

  • Phosphate buffer (pH 7.4), Citrate buffer (pH 3.0), 0.1N HCl (pH 1.2).

  • Amber glass vials (Critical for Iodo-compounds).

Step-by-Step Methodology:

  • Saturation: Add excess solid compound (~2-5 mg) to 1 mL of buffer in an amber vial. Ensure undissolved solid is visible.

  • Equilibration: Agitate at 25°C or 37°C for 24 to 48 hours .

    • Scientist's Note: 3-iodoindazoles are heavy and lipophilic; they equilibrate slowly. A 4-hour shake is insufficient and will yield falsely low values.

  • pH Verification: Measure the pH of the slurry after equilibration. The acidity of the compound may shift the buffer pH.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter (pre-saturated to prevent drug adsorption).

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: ACN:Water (with 0.1% Formic Acid).

    • Why Formic Acid? It suppresses the ionization of the acetic acid tail during chromatography, sharpening the peak shape.

    • Wavelength: 254 nm (Indazole absorption) and 220 nm.

Protocol B: Intrinsic Solubility ( ) Calculation

For ionizable drugs like indazole acetic acids, measuring solubility at a single pH is insufficient. You must determine the Intrinsic Solubility (


)—the solubility of the neutral form.

Use the Henderson-Hasselbalch Solubility Equation for weak acids:



Data Interpretation Table:

pH ConditionPredominant SpeciesSolubility ExpectationFormulation Implication
pH 1.2 (Stomach) Unionized (

)
Very Low (

)
Risk of precipitation; requires enteric coating or salt form.
pH 4.5 (Transition) Mixed (

)
ModerateSteep solubility curve region.
pH 7.4 (Blood) Ionized (

)
High (

)
Soluble, but check for "Common Ion Effect" if using sodium buffers.

Part 4: pH-Dependent Solubility & Visualization

The solubility of 3-iodoindazole acetic acid derivatives is non-linear. The transition from the insoluble protonated form to the soluble salt form occurs sharply around the pKa.

pHSolubility Low_pH pH < pKa (Stomach/Lysosome) Species: Neutral (HA) Eq_Point pH ≈ pKa (Duodenum) Species: 50% HA / 50% A- Low_pH->Eq_Point Deprotonation Precipitation Precipitation Risk (High Lattice Energy) Low_pH->Precipitation S ≈ S0 (Low) High_pH pH > pKa (Blood/Cytosol) Species: Anion (A-) Eq_Point->High_pH Full Ionization Soluble Systemic Circulation (High Solubility) High_pH->Soluble S >> S0

Figure 2: The pH-dependent ionization cascade. For 3-iodoindazole acetic acid, the critical pKa is typically ~4.2. Below this pH, the iodine-heavy core drives precipitation.

Part 5: Formulation Strategies

When


 is too low (< 1 µg/mL) due to the iodine atom, simple pH adjustment is often insufficient.
Salt Selection

Transforming the acid into a salt is the primary strategy.

  • Sodium Salt: Standard, but may precipitate as the free acid in the stomach (common ion effect).

  • Meglumine (N-methyl-D-glucamine) Salt: Highly recommended for iodinated acids. The bulky counter-ion disrupts the crystal lattice, lowering the melting point and enhancing dissolution rates compared to sodium salts.

Cyclodextrin Complexation

The 3-iodoindazole core is hydrophobic and bulky.

  • 
    -Cyclodextrin (SBE-
    
    
    
    -CD):
    The cavity size of
    
    
    -CD is ideal for accommodating the iodo-phenyl/indazole ring. This shields the hydrophobic iodine from water, significantly boosting solubility without relying solely on pH.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (The definitive text on pKa and solubility profiling).
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry (Context on halogen effects on lipophilicity).

  • Tong, W. Q. & Whitesell, G. (1998). In situ salt screening—a useful technique for discovery support. Pharmaceutical Development and Technology.[1] (Protocol for salt selection of acidic drugs).

  • Cheng, C. Y., et al. (2001). Synthesis and antispermatogenic activity of 1-substituted 3-indazolecarboxylic acids. Journal of Medicinal Chemistry. (Primary literature on Indazole Acid derivatives).[2][3][4][5][6]

Sources

Exploratory

Technical Guide &amp; Safety Assessment: 2-(3-Iodo-1H-indazol-1-yl)acetic acid

Executive Summary & Drug Discovery Context In the realm of medicinal chemistry, 2-(3-Iodo-1H-indazol-1-yl)acetic acid (CAS: 1262500-94-6) serves as a high-value scaffold. The indazole core is a privileged structure in ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Drug Discovery Context

In the realm of medicinal chemistry, 2-(3-Iodo-1H-indazol-1-yl)acetic acid (CAS: 1262500-94-6) serves as a high-value scaffold. The indazole core is a privileged structure in kinase inhibitor design, while the C-3 iodine atom provides a critical "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). The carboxylic acid tail offers a vector for solubility enhancement or further amide coupling.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a risk-based operational framework . We treat this compound not merely as a chemical entry, but as a bioactive intermediate requiring rigorous containment strategies to prevent cross-contamination and occupational exposure.

Chemical Identity & Physical Profile[1][2][3][4][5][6]

Precise characterization is the first line of defense. The following data consolidates physical constants critical for process design and storage.

PropertySpecification
Chemical Name 2-(3-Iodo-1H-indazol-1-yl)acetic acid
CAS Number 1262500-94-6
Molecular Formula C₉H₇IN₂O₂
Molecular Weight 302.07 g/mol
Appearance Off-white to beige powder
Melting Point 194–196 °C (Decomposition likely >200°C)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water (neutral pH)
pKa (Predicted) ~3.8 (Carboxylic acid moiety)

Hazard Identification & Risk Assessment (GHS)[8]

While standard SDSs list hazards, they often fail to explain the mechanism of toxicity. For this halogenated indazole, the hazards stem from its potential biological activity and acidic nature.

GHS Classification (29 CFR 1910.1200 / EU CLP)
Hazard CategoryH-CodeHazard StatementMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowedIndazole cores often exhibit biological activity; assume moderate systemic toxicity.
Skin Irritation H315 Causes skin irritationAcidic functionality (acetic acid tail) causes localized pH drop and tissue damage.
Eye Irritation H319 Causes serious eye irritationParticulates are abrasive and acidic; high risk of corneal opacity if untreated.
STOT - Single Exp. H335 May cause respiratory irritationFine powder form allows inhalation deep into the bronchial tree.
Control Banding Assessment
  • Occupational Exposure Band (OEB): Band 3 (Estimated). Handle as a potent compound (10–100 µg/m³ OEL) until specific toxicology data proves otherwise.

  • Critical Risk: Sensitization potential is unknown but common in halogenated heterocycles.

Safe Handling Protocol: A Self-Validating System

To ensure Trustworthiness and Safety , we employ a "Self-Validating System." This means the protocol includes built-in checks that force the operator to verify safety before proceeding to the next step.

Engineering Controls & PPE
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 100 fpm ± 20%).

  • Secondary Barrier: Weighing enclosure or static-dissipative balance shield.

  • PPE: Nitrile gloves (double-gloved, 0.11 mm min thickness), lab coat, safety glasses with side shields. Respiratory protection (N95/P3) required if handling outside a hood.

Operational Workflow (The "Check-Gate" Method)

Step 1: Pre-Weighing Validation

  • Action: Inspect the balance area.

  • Validation: Verify magnehelic gauge on the hood reads between 0.3–0.6 inches w.c. (or equivalent flow indicator). If red, STOP.

Step 2: Transfer & Solubilization

  • Action: Transfer solid to a tared vial.

  • Technique: Use an anti-static gun if the powder is flighty.

  • Validation: Wipe the exterior of the vial with a solvent-dampened tissue (MeOH) inside the hood. Check tissue for residue. If residue is visible, decontaminate the vial again.

Step 3: Waste Containment

  • Action: Dispose of contaminated solid waste.

  • Validation: Double-bag waste inside the hood before transfer to the satellite accumulation area.

Visualization: Risk Assessment Logic

The following diagram illustrates the decision matrix for handling this compound based on quantity and state.

RiskAssessment start Start: Handling 2-(3-Iodo-1H-indazol-1-yl)acetic acid check_state Check Physical State start->check_state solid Solid / Powder check_state->solid solution Solution (DMSO/DMF) check_state->solution check_qty Quantity > 100 mg? solid->check_qty low_risk Low Risk: Standard PPE Avoid Skin Contact solution->low_risk high_risk High Risk: Dust Inhalation Use Powder Hood + N95 check_qty->high_risk Yes med_risk Med Risk: Standard Fume Hood check_qty->med_risk No validate Validation: Wipe Test & Airflow Check high_risk->validate med_risk->validate low_risk->validate

Figure 1: Risk Assessment & Handling Logic Flow. This decision tree dictates the level of containment required based on physical state and quantity.

Experimental Application: Suzuki-Miyaura Coupling

As an Application Scientist, I provide context on how this material is used. The iodine at position 3 is chemically labile under palladium catalysis.

Reaction: Coupling of 2-(3-Iodo-1H-indazol-1-yl)acetic acid with Phenylboronic acid.

  • Reagents:

    • Substrate: 1.0 eq

    • Boronic Acid: 1.2 eq

    • Catalyst: Pd(dppf)Cl₂ (5 mol%)

    • Base: K₂CO₃ (3.0 eq)

    • Solvent: Dioxane/Water (4:1)

  • Safety Note: The reaction generates mild pressure at 90°C. Use a pressure-rated vial.

  • Quench: Acidify carefully to pH 4 to precipitate the product (preserving the carboxylic acid).

Reactivity Pathway Diagram

ReactionPathway sub 3-Iodo-Indazole Scaffold (Substrate) cat Pd(0) Oxidative Addition sub->cat Pd(dppf)Cl2 inter Pd-Intermediate cat->inter Ar-B(OH)2 / Base prod 3-Aryl-Indazole Product (Functionalized Drug Lead) inter->prod Reductive Elimination hazard Hazard: Heavy Metal Waste (Pd) & Halogenated Waste (I-) inter->hazard

Figure 2: Synthetic Pathway & Waste Stream Identification. Highlights the transformation of the Iodo-handle and associated waste streams.

Emergency Response & Storage

Storage Conditions
  • Temperature: Room Temperature (15–25°C).

  • Environment: Keep dry. Store in amber vials (iodides can be light-sensitive over long periods).

  • Incompatibilities: Strong oxidizing agents (risk of iodine liberation), Strong bases.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[1] Critical: Lift eyelids to remove trapped powder. Seek ophthalmologist support.

  • Skin Contact: Wash with soap and water.[2][1][3] If irritation persists (redness/burning), seek medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Center.[1][4]

Fire Fighting
  • Combustion Products: Carbon oxides, Nitrogen oxides (NOx), Hydrogen Iodide (HI).

  • Note: Hydrogen Iodide is corrosive and toxic. Firefighters must wear SCBA.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(3-iodo-1H-indazol-1-yl)acetic acid. Retrieved from

  • PubChem. (2024). Compound Summary: Indazole Derivatives. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS). 29 CFR 1910.1200.[2][3] Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Harmonized classification and labelling. Retrieved from

Sources

Foundational

The 3-Iodoindazole Scaffold: A Versatile Gateway to Novel Therapeutics

An In-Depth Technical Guide for Drug Discovery Professionals Abstract The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds and FDA-approved drugs.[1][2] Among its many derivatives, the 3-iodoindazole intermediate stands out as a particularly powerful and versatile building block. The strategic placement of the iodine atom at the C-3 position serves as a highly efficient synthetic handle, enabling extensive functionalization through modern cross-coupling methodologies. This guide provides an in-depth exploration of the 3-iodoindazole scaffold, detailing its synthesis, chemical reactivity, and profound therapeutic potential across critical disease areas including oncology, neurodegenerative disorders, and inflammatory conditions. We will dissect the causality behind its efficacy, present detailed experimental protocols for its utilization, and visualize the complex biological pathways it modulates.

The Strategic Importance of the Indazole Core in Medicinal Chemistry

Indazole-containing molecules exhibit a remarkable breadth of pharmacological activities, including anti-tumor, anti-inflammatory, neuroprotective, and anti-HIV properties.[1][3] This functional diversity stems from the bicyclic structure's ability to engage with a wide array of biological targets through various non-covalent interactions. Several successful drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[2][4]

The true potential of this scaffold is unlocked through targeted chemical modification. The C-3 position is of immense interest for functionalization, as substituents at this position can profoundly influence the molecule's interaction with target proteins.[3] The introduction of an iodine atom at this position creates the 3-iodoindazole, a key intermediate that serves as a launchpad for generating vast libraries of novel chemical entities with therapeutic potential.

Synthesis and Reactivity: The 3-Iodoindazole as a Key Intermediate

The utility of the 3-iodoindazole scaffold begins with its accessible synthesis. The iodination of the parent indazole molecule is a straightforward and efficient process, making the key intermediate readily available for subsequent diversification.

Experimental Protocol: Synthesis of 3-iodo-1H-indazole

This protocol is adapted from established literature methods.[3]

Objective: To synthesize the key intermediate, 3-iodo-1H-indazole, from 1H-indazole.

Materials:

  • 1H-Indazole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH) pellets

  • Dimethylformamide (DMF)

  • Sodium bisulfite (NaHSO₃) solution

  • Deionized water

  • Hexanes

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-indazole (1.0 eq) in DMF.

  • Reagent Addition: To the stirred solution, add iodine (2.0 eq) followed by the careful addition of KOH pellets (4.0 eq).

  • Reaction Execution: Allow the reaction mixture to stir at room temperature for approximately 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a solution of sodium bisulfite in deionized water. The color of the solution will change from dark brown to a yellow suspension.

  • Isolation: Stir the suspension for an additional hour, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake sequentially with ample deionized water and hexanes to remove residual impurities.

  • Characterization: Dry the resulting solid product and confirm its identity and purity as 3-iodo-1H-indazole using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The iodine atom at the C-3 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This reactivity is the cornerstone of its utility, allowing for the efficient introduction of a wide variety of aryl, heteroaryl, and vinyl groups to build molecular complexity and fine-tune biological activity.[3][5]

G Indazole 1H-Indazole Reaction1 Iodination (I₂, KOH, DMF) Indazole->Reaction1 Iodoindazole 3-Iodoindazole (Key Intermediate) Reaction1->Iodoindazole Reaction2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Iodoindazole->Reaction2 Library Diverse Library of 3-Substituted Indazoles Reaction2->Library

Synthetic workflow for generating diverse indazole libraries.

Therapeutic Applications in Oncology

The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. The indazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[4][6]

Multi-Target Kinase Inhibition

The complexity and heterogeneity of many cancers, such as lung squamous cell carcinoma (SqCC), often necessitate targeting multiple signaling pathways simultaneously.[7] Derivatives of 3-iodoindazole have been optimized as multi-target inhibitors, demonstrating efficacy against key kinases like Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2).[7] The rationale behind this approach is to overcome resistance mechanisms that can arise when only a single pathway is inhibited.

Other critical kinases in oncology that are targeted by indazole derivatives include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[8]

  • Anaplastic Lymphoma Kinase (ALK): A driver of certain types of lung cancer. The drug Entrectinib, a potent ALK inhibitor, features an indazole core.[1]

  • Checkpoint Kinase 1 (Chek1): Involved in DNA damage response, making its inhibition a strategy to potentiate the effects of chemotherapy.[9]

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many human cancers, making it a high-value therapeutic target.[10] Novel indazole derivatives have been specifically designed as potent and selective inhibitors of PI3Kδ, a specific isoform of PI3K. These compounds have shown superior efficacy in hepatocellular carcinoma (HCC) models by robustly suppressing the downstream AKT pathway, leading to apoptotic cell death.[11]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor 3-Iodoindazole Derivative (e.g., PI3Kδ Inhibitor) Inhibitor->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway.
Quantitative Data: Anti-Proliferative Activity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
5c HCT-116 (Colon)Cytotoxic1.2 (µg/mL)[3]
5c MDA-MB-231 (Breast)Cytotoxic0.3 (µg/mL)[3]
11k H460 (Lung SqCC)FGFR1 / DDR2Not specified[7]
2f 4T1 (Breast)Apoptosis Induction0.23 - 1.15[4]
9x Huh-7 (Liver)PI3Kδ InhibitorNot specified[11]
121 IDO1 EnzymeIDO1 Inhibition0.720[1]

Note: Direct comparison of values should be done cautiously as experimental conditions may vary.

Therapeutic Potential in Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons.[12] Indazole derivatives are emerging as promising therapeutic agents by targeting the underlying pathology of these conditions.[13][14]

Key mechanisms of action include:

  • Kinase Inhibition: Indazoles can inhibit kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in the hyperphosphorylation of tau protein (a hallmark of Alzheimer's) and neuronal death in Parkinson's disease.[13][14]

  • Modulation of Imidazoline I2 Receptors: The levels of these receptors are altered in neurodegenerative diseases, and their modulation has been shown to have a positive impact, presenting a novel therapeutic target for indazole-based compounds.[15]

  • Inhibition of Monoamine Oxidase (MAO): MAO enzymes are crucial in regulating neurotransmitter levels. MAO-B inhibitors, in particular, are used in managing Parkinson's disease, and indazoles have shown potential in this area.[14][16]

Applications in Inflammatory Diseases and Beyond

Chronic inflammation is a driver of many diseases. The 3-iodoindazole scaffold has been leveraged to create potent anti-inflammatory agents.

Targeting the MD2-TLR4 Complex in Acute Lung Injury

Acute lung injury (ALI) is a severe inflammatory condition. A key initiating step in gram-negative bacterial-induced inflammation is the binding of lipopolysaccharide (LPS) to the myeloid differentiation protein 2 (MD2) and Toll-like receptor 4 (TLR4) complex. Researchers have designed and synthesized a series of 3-(indol-5-yl)-indazoles, derived from the 3-iodoindazole scaffold, that act as potent MD2-TLR4 antagonists.[17]

One lead compound, 22m , effectively inhibited the LPS-induced expression of pro-inflammatory cytokines TNF-α and IL-6 in macrophages with IC₅₀ values of 0.89 and 0.53 µM, respectively.[17] In animal models, this compound significantly reduced lung inflammation, demonstrating the therapeutic potential of this class of molecules for treating ALI.[17]

Advanced Applications: Targeting Protein-Protein Interactions

Targeting protein-protein interactions (PPIs) represents a new frontier in drug discovery.[18] These interactions are often characterized by large, flat surfaces, making them notoriously difficult to inhibit with traditional small molecules.[19] However, the structural diversity that can be built upon the 3-iodoindazole scaffold makes it a suitable starting point for designing novel PPI inhibitors. By exploring the chemical space around the core, it is possible to develop molecules that can occupy "hot spots" critical for the protein interaction.[19] Targets like the STAT3-SH2 domain, a key node in cancer signaling, are being explored for inhibition by novel heterocyclic compounds.

Standardized Methodologies for Compound Evaluation

To ensure reproducibility and validity, standardized protocols are essential in drug discovery.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of a test compound against a target kinase.[13]

Objective: To determine the IC₅₀ value of a 3-iodoindazole derivative against a specific protein kinase.

Materials:

  • Test compound (dissolved in DMSO)

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]-ATP)

  • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

  • 96-well filter plates

  • Scintillation counter

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture: In each well of a 96-well plate, add the kinase reaction buffer, the specific substrate, and the diluted test compound.

  • Enzyme Addition: Add the recombinant kinase to each well to initiate the reaction.

  • Initiation of Phosphorylation: Add ATP (containing a tracer amount of [γ-³³P]-ATP) to start the phosphorylation of the substrate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto filter paper or a filter plate to capture the phosphorylated substrate. Wash extensively to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Measure the amount of incorporated radiolabel in each spot/well using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

The 3-iodoindazole scaffold is far more than a simple heterocyclic compound; it is a strategic gateway to molecular diversity and therapeutic innovation. Its straightforward synthesis and exceptional versatility in chemical reactions allow researchers to systematically explore structure-activity relationships and optimize compounds for potency, selectivity, and pharmacokinetic properties. From multi-target kinase inhibitors in oncology to novel modulators of neuroinflammation, derivatives of 3-iodoindazole have demonstrated significant potential across a spectrum of challenging diseases.

Future research will likely focus on leveraging this scaffold to tackle increasingly complex targets, such as protein-protein interactions and allosteric binding sites. The continued integration of computational modeling with advanced synthetic chemistry will undoubtedly accelerate the discovery of new 3-iodoindazole-based clinical candidates, solidifying the importance of this remarkable scaffold in the future of drug discovery.

References

  • Title: Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug Source: MDPI URL: [Link]

  • Title: N1-protection of 3-iodoindazole derivatives using ultrasound irradiation. Source: ResearchGate URL: [Link]

  • Title: Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma Source: PubMed URL: [Link]

  • Title: Novel Therapeutic Compounds For Neurodegenerative Conditions Source: ScienceDaily URL: [Link]

  • Title: New candidate compounds show promise for Alzheimer's and pain treatment Source: News-Medical.net URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC URL: [Link]

  • Title: Importance of Indazole against Neurological Disorders Source: PubMed URL: [Link]

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: PMC URL: [Link]

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: PMC URL: [Link]

  • Title: Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases Source: MDPI URL: [Link]

  • Title: Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review Source: Engineered Science URL: [Link]

  • Title: Scheme 20. Synthesis of indazole derivatives in different methods. Source: ResearchGate URL: [Link]

  • Title: 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6 Source: PubMed URL: [Link]

  • Title: State-of-the-art strategies for targeting protein–protein interactions by small-molecule inhibitors Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: The Anticancer Activity of Indazole Compounds: A Mini Review Source: PubMed URL: [Link]

  • Title: Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications Source: MDPI URL: [Link]

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PMC URL: [Link]

  • Title: Targeting protein-protein interactions in drug discovery: Modulators approved or in clinical trials for cancer treatment Source: PubMed URL: [Link]

  • Title: A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases Source: MDPI URL: [Link]

  • Title: Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury Source: PubMed URL: [Link]

  • Title: The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy Source: Bentham Science URL: [Link]

  • Title: Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers Source: American Chemical Society URL: [Link]

  • Title: Towards the Inhibition of Protein-Protein Interactions (PPIs) in STAT3: Insights into a New Class of Benzothiadiazole Derivatives Source: PubMed URL: [Link]

  • Title: Targeting Protein-Protein Interactions for Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma Source: PubMed URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(3-Iodo-1H-indazol-1-yl)acetic acid: Physicochemical Properties and Synthetic Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 2-(3-Iodo-1H-indazol-1-yl)acetic acid, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 2-(3-Iodo-1H-indazol-1-yl)acetic acid, a key intermediate in medicinal chemistry and drug discovery programs. As a substituted indazole acetic acid, this molecule serves as a valuable scaffold for developing novel therapeutic agents. This document is intended to provide both foundational data and practical, field-proven insights for its application in a research setting.

Core Physicochemical Properties

2-(3-Iodo-1H-indazol-1-yl)acetic acid is a stable, solid compound under standard laboratory conditions. Its key physical and chemical identifiers are summarized below.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 1262500-94-6
Molecular Formula C₉H₇IN₂O₂
Molecular Weight 302.07 g/mol
Melting Point 194-196 °C
Physical State Powder
Purity (Typical) ≥95%
Qualitative Observations

The compound typically appears as a powder. While the exact color is not specified in the primary sources, related indazole derivatives are often described as beige or off-white solids[1][2][3]. It should be stored at room temperature in a dry, well-ventilated place, protected from light[1][4].

Synthesis Protocol: N-Alkylation of 3-Iodo-1H-indazole

The synthesis of 2-(3-Iodo-1H-indazol-1-yl)acetic acid is most commonly achieved through the N-alkylation of the 3-iodo-1H-indazole core. This method is reliable and allows for the introduction of the acetic acid moiety at the N-1 position of the indazole ring.

Rationale for Experimental Design

The choice of an N-alkylation strategy is based on the nucleophilicity of the indazole ring nitrogen. The reaction of 3-iodo-1H-indazole with an ethyl haloacetate followed by hydrolysis provides a direct and efficient route to the desired product. The use of a strong base is critical for deprotonating the indazole nitrogen, thereby activating it for nucleophilic attack on the alkylating agent. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the cation of the base while leaving the nucleophile relatively free.

Step-by-Step Experimental Protocol

Materials:

  • 3-Iodo-1H-indazole

  • Ethyl bromoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

Procedure:

Step 1: N-Alkylation

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 3-iodo-1H-indazole (1.0 equivalent) in DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(3-iodo-1H-indazol-1-yl)acetate.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the crude ethyl ester in a mixture of THF and water.

  • Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

  • The product, 2-(3-iodo-1H-indazol-1-yl)acetic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Iodo-1H-indazole Deprotonation Deprotonation Start->Deprotonation Step 1 Reagent1 NaH, DMF Reagent1->Deprotonation Alkylation N-Alkylation Deprotonation->Alkylation Reagent2 Ethyl Bromoacetate Reagent2->Alkylation Intermediate Ethyl 2-(3-iodo-1H- indazol-1-yl)acetate Alkylation->Intermediate Hydrolysis Saponification Intermediate->Hydrolysis Step 2 Reagent3 LiOH, THF/H₂O Reagent3->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Product 2-(3-Iodo-1H-indazol-1-yl) acetic acid Acidification->Product

Caption: Synthetic pathway for 2-(3-Iodo-1H-indazol-1-yl)acetic acid.

Analytical Characterization

To confirm the identity, purity, and physical properties of the synthesized compound, a suite of analytical techniques should be employed.

Melting Point Determination

Protocol:

  • Place a small, dry sample of the crystalline product into a capillary tube.

  • Use a calibrated melting point apparatus.

  • Heat the sample at a rate of approximately 10-20 °C/minute initially, then slow to 1-2 °C/minute when the temperature is within 15 °C of the expected melting point.

  • Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For 2-(3-Iodo-1H-indazol-1-yl)acetic acid, this should be in the range of 194-196 °C. A sharp melting range is indicative of high purity.

Spectroscopic and Chromatographic Analysis

The structure and purity of the final compound should be confirmed by methods such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the acetic acid group.

  • Mass Spectrometry (MS): To confirm the molecular weight (302.07 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound (typically ≥95%).

Analytical Workflow Diagram

Analytical_Workflow Sample Synthesized Product Purity_Check Purity Assessment Sample->Purity_Check Structure_Check Structural Elucidation Sample->Structure_Check Property_Check Physical Property Verification Sample->Property_Check TLC TLC Purity_Check->TLC HPLC HPLC (≥95%) Purity_Check->HPLC NMR ¹H & ¹³C NMR Structure_Check->NMR MS Mass Spectrometry (Confirm MW = 302.07) Structure_Check->MS MP Melting Point Apparatus (194-196 °C) Property_Check->MP

Caption: Standard analytical workflow for compound validation.

Safety and Handling

2-(3-Iodo-1H-indazol-1-yl)acetic acid is classified with the GHS07 pictogram, indicating it can be harmful.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder[1].

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water[4].

  • Wash hands thoroughly after handling[1].

References

  • 2-(1H-1,2,3-triazol-1-yl)acetic acid | C4H5N3O2 | CID 19018499 - PubChem. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • indazole - Organic Syntheses Procedure. [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds - Google P
  • (7-nitro-1H-indazol-1-yl)acetic acid - Chemical Synthesis Database. [Link]

  • Synthesis of substituted indazole acetic acids by N−N bond forming reactions. [Link]

  • View of Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. [Link]

  • Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives - ResearchGate. [Link]

  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions - Diva-portal.org. [Link]

Sources

Foundational

Structural Analysis of N1-Substituted 3-Iodoindazoles: A Guide for Drug Discovery Professionals

An In-depth Technical Guide Abstract N1-substituted 3-iodoindazoles represent a cornerstone scaffold in modern medicinal chemistry, serving as versatile intermediates in the synthesis of complex pharmaceutical agents.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

N1-substituted 3-iodoindazoles represent a cornerstone scaffold in modern medicinal chemistry, serving as versatile intermediates in the synthesis of complex pharmaceutical agents.[1][2] Their "privileged structure" status stems from the indazole core's proven biological activity and the C3-iodo group's function as a highly adaptable synthetic handle for cross-coupling reactions.[3][4] However, the synthetic pathways to these compounds often yield a mixture of N1 and N2 constitutional isomers, presenting a significant analytical challenge. An unambiguous structural determination is therefore not merely a procedural step but a critical prerequisite for establishing structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This guide provides an in-depth, experience-driven framework for the comprehensive structural elucidation of N1-substituted 3-iodoindazoles, integrating spectroscopic and crystallographic techniques to form a self-validating analytical workflow.

The Analytical Imperative: The N1 vs. N2 Isomer Challenge

The biological activity and pharmacokinetic properties of indazole-based compounds are exquisitely sensitive to the position of the substituent on the pyrazole ring. Consequently, distinguishing between the desired N1 isomer and the potential N2 isomer is the primary objective of the structural analysis. The choice of synthetic route directly influences the likelihood of generating isomeric mixtures. For instance, direct alkylation or arylation of 3-iodoindazole can produce both isomers, with the ratio depending on reaction conditions such as the base and solvent used.[5][6] In contrast, cyclization strategies can offer greater regioselectivity but still require rigorous verification.[7]

The diagram below illustrates the fundamental synthetic challenge that necessitates the analytical workflows described herein.

Synthetic_Challenge cluster_start Starting Materials cluster_reaction Reaction cluster_products Potential Products 3_Iodoindazole 3-Iodo-1H-indazole Reaction_Conditions Synthetic Conditions (e.g., Base, Solvent, Catalyst) 3_Iodoindazole->Reaction_Conditions Substituent_Precursor Substituent Precursor (e.g., R-X) Substituent_Precursor->Reaction_Conditions N1_Isomer Desired Product: N1-Substituted-3-iodoindazole Reaction_Conditions->N1_Isomer Major Pathway N2_Isomer Potential Byproduct: N2-Substituted-3-iodoindazole Reaction_Conditions->N2_Isomer Side Pathway

Caption: General synthesis leading to potential N1 and N2 isomers.

The Spectroscopic Toolkit: An Integrated Approach

No single technique is sufficient for unambiguous structural assignment. Instead, a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when possible, X-ray Crystallography provides a robust, cross-validating system.

Analytical_Workflow Start Synthesized Compound (Purity Confirmed by LCMS) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS High-Resolution MS (HRMS) Start->MS Data_NMR Interpret Spectra: - Chemical Shifts - Coupling Constants - Connectivity (2D) NMR->Data_NMR Data_MS Interpret Spectrum: - Molecular Ion (M⁺) - Elemental Composition MS->Data_MS Proposed Proposed Structure (N1 vs. N2 Hypothesis) Data_NMR->Proposed Data_MS->Proposed Xray X-ray Crystallography (If single crystal available) Proposed->Xray Definitive Confirmation Validated Unambiguous Validated Structure Proposed->Validated Strong Spectroscopic Evidence Xray->Validated

Caption: Integrated workflow for structural elucidation of indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool

NMR is the most powerful technique for distinguishing N1 and N2 isomers in solution. The electronic environment of the indazole core protons, particularly H7, is highly sensitive to the location of the N-substituent.

Causality: The N1-substitution places the substituent in closer proximity to the benzene ring, influencing the magnetic environment of the C7-H proton differently than an N2-substitution. This proximity effect, combined with changes in the overall electron distribution of the heterocyclic system, results in diagnostic chemical shift differences.

¹H NMR Spectroscopy:

  • H7 Proton: In N1-substituted indazoles, the H7 proton is typically observed as the most downfield signal of the aromatic protons (excluding the substituent's protons), often appearing around δ 7.8-8.2 ppm.[8][9] This is a key diagnostic marker. In the corresponding N2-isomer, the H7 signal is generally shifted upfield.

  • Other Core Protons: Protons H4, H5, and H6 resonate in the typical aromatic region (δ 7.0-7.8 ppm), and their specific shifts and coupling patterns help confirm the overall substitution pattern on the benzene ring.[10]

¹³C NMR Spectroscopy:

  • C3 Carbon: The carbon atom bearing the iodine (C3) is significantly deshielded and appears far downfield, typically in the range of δ 95-105 ppm. Its precise shift can be influenced by the N1-substituent.

  • C7a and C3a Carbons: The chemical shifts of the bridgehead carbons also differ between N1 and N2 isomers, providing secondary confirmation.[11]

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are not optional; they are essential for trustworthy assignment.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity of the aromatic protons (e.g., H4-H5-H6-H7).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling unambiguous assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for confirming the position of the N1-substituent by observing correlations from the substituent's protons (e.g., N-CH₂) to the indazole core carbons (C3a and C7a).

Table 1: Typical NMR Chemical Shift Ranges for N1-Substituted 3-Iodoindazoles

NucleusPositionTypical Chemical Shift (δ, ppm) in CDCl₃Notes
¹HH47.40 - 7.60Doublet or Triplet
¹HH57.10 - 7.30Triplet or Multiplet
¹HH67.35 - 7.55Triplet or Multiplet
¹HH77.80 - 8.20Doublet, key diagnostic signal for N1-isomer
¹³CC395 - 105Highly deshielded due to iodine
¹³CC4-C7110 - 130Typical aromatic region
¹³CC3a/C7a120 - 142Bridgehead carbons, useful for isomer differentiation

Note: Values are approximate and can vary based on the N1-substituent and solvent. Data compiled from representative compounds.[8][9]

Mass Spectrometry (MS): Confirming Composition

Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of the synthesized compound.

Causality: High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, as the exact masses of atoms are not integers (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹²⁷I = 126.904473). This provides definitive proof of the compound's composition.

  • Molecular Ion (M⁺): The presence of a prominent molecular ion peak corresponding to the expected molecular weight provides the first piece of evidence. Due to the nitrogen rule, a molecule with an even number of nitrogen atoms (like indazole) will have an even nominal molecular weight, unless the substituent adds an odd number of nitrogens.[12]

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic M+2 peak like chlorine or bromine.[13][14] The absence of such patterns helps rule out the presence of unintended halogenation.

  • Fragmentation: A common fragmentation pathway is the loss of the iodine radical, leading to a significant peak at [M-127]⁺. Other fragmentations will depend on the nature of the N1-substituent.[15]

X-ray Crystallography: The Gold Standard

When a compound can be coaxed into forming a single, high-quality crystal, X-ray crystallography provides the ultimate, unambiguous structural proof.[16]

Causality: The technique works by diffracting a beam of X-rays off the ordered lattice of atoms in a crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule. From this map, the precise position of every atom can be determined, revealing the absolute connectivity and resolving any ambiguity between N1 and N2 isomers.[17][18] This method provides irrefutable evidence of the molecular architecture.

Standard Operating Protocols

Adherence to standardized protocols is essential for generating reliable and reproducible data.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent choice is consistent for comparative analysis.

  • Dissolution: Cap the tube and gently invert several times or use brief sonication to ensure complete dissolution. The solution must be clear and free of particulate matter.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure proper shimming to obtain sharp, well-resolved peaks.

    • Acquire a proton-decoupled ¹³C NMR spectrum. An adequate number of scans (often several thousand) is required due to the low natural abundance of ¹³C.

    • Acquire standard 2D spectra: gCOSY, z-gradient HSQC, and gHMBC. Optimize acquisition and processing parameters according to instrument standards.

  • Data Processing: Process all spectra using appropriate software. Reference the spectra correctly (e.g., to residual solvent signal or internal standard like TMS).

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity, volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer immediately before analysis using a known calibration standard to ensure high mass accuracy.

  • Ionization: Introduce the sample into the instrument, typically using Electrospray Ionization (ESI), which is a soft ionization technique that usually preserves the molecular ion.

  • Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass range is set appropriately to observe the expected molecular ion.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. Use the instrument's software to calculate the elemental composition based on the measured accurate mass and compare it to the theoretical mass. The mass error should be less than 5 ppm.

Conclusion

The structural analysis of N1-substituted 3-iodoindazoles is a critical task in medicinal chemistry that demands a rigorous, multi-technique approach. A rushed or incomplete analysis risks invalidating subsequent biological data and derailing drug discovery efforts. By systematically applying ¹H, ¹³C, and 2D NMR spectroscopy to probe the molecular framework, leveraging HRMS to confirm the elemental formula, and employing X-ray crystallography for definitive validation, researchers can establish the structure of these vital intermediates with the highest degree of confidence. This integrated workflow embodies the principles of scientific integrity, ensuring that the molecular structures underpinning modern drug development are both accurate and trustworthy.

References

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576–4579.
  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-arylindazoles and benzimidazoles from a common intermediate. PubMed.
  • BenchChem. (2025). Illuminating the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 3-Iodo-6-methyl-4-nitro-1H-indazol. BenchChem.
  • MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI.
  • PMC. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC.
  • Janardhanan, J. C., et al. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles. DSpace Repository.
  • ResearchGate. (n.d.). N1-protection of 3-iodoindazole derivatives using ultrasound irradiation. ResearchGate.
  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals.
  • ResearchGate. (2023). (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles. ResearchGate.
  • BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. BenchChem.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... ResearchGate.
  • ResearchGate. (2016). (PDF) 13 C NMR of indazoles. ResearchGate.
  • Li, P., et al. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. AWS.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • PubMed. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). PubMed.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • ResearchGate. (n.d.). X-ray crystallographic structure of 3-[N1,N3] with thermal ellipsoids... ResearchGate.
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. ResearchGate.
  • PMC. (n.d.). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. PMC - NIH.
  • CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). CHEMISTRY 1000.
  • Chemistry LibreTexts. (2025). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
  • PMC - NIH. (n.d.). Biomedical Importance of Indoles. PMC - NIH.
  • MDPI. (n.d.). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. MDPI.
  • PMC. (n.d.). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PMC.
  • Open Access Journals. (n.d.). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Open Access Journals.

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(3-Iodo-1H-indazol-1-yl)acetic acid

This guide provides an in-depth exploration of the synthetic pathways to 2-(3-Iodo-1H-indazol-1-yl)acetic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthetic pathways to 2-(3-Iodo-1H-indazol-1-yl)acetic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The introduction of an iodo group at the C-3 position and an acetic acid moiety at the N-1 position provides a versatile template for further functionalization, making this compound a valuable building block for the synthesis of complex pharmaceutical intermediates. This document will delve into the strategic considerations, mechanistic underpinnings, and detailed protocols for the synthesis of this target molecule, tailored for researchers, scientists, and professionals in drug development.

Strategic Overview of the Synthetic Approach

A direct, one-pot synthesis of 2-(3-Iodo-1H-indazol-1-yl)acetic acid is not prominently described in the current literature. Therefore, a multi-step approach is necessary. The most logical and efficient synthetic strategy involves a two-step sequence, starting from the commercially available 1H-indazole:

  • Electrophilic Iodination of 1H-Indazole: This initial step introduces the iodine atom at the C-3 position of the indazole ring, a key functional handle for subsequent reactions.

  • Regioselective N-Alkylation of 3-Iodo-1H-indazole: The second step involves the attachment of the acetic acid group to the N-1 position of the indazole ring. This reaction's regioselectivity is a critical aspect that will be discussed in detail.

Synthetic_Pathway Indazole 1H-Indazole Iodoindazole 3-Iodo-1H-indazole Indazole->Iodoindazole Step 1: Iodination FinalProduct 2-(3-Iodo-1H-indazol-1-yl)acetic acid Iodoindazole->FinalProduct Step 2: N-Alkylation

Caption: Overall two-step synthetic strategy.

Part 1: Electrophilic Iodination of 1H-Indazole

The C-3 position of the indazole ring is nucleophilic and susceptible to electrophilic substitution.[2] This reactivity allows for the direct iodination of the indazole core.

Mechanistic Insights

The reaction proceeds through a classic electrophilic aromatic substitution mechanism. A base is employed to deprotonate the indazole, increasing its nucleophilicity. The resulting indazolide anion then attacks molecular iodine (I₂) to yield the 3-iodo-1H-indazole.

Iodination_Mechanism cluster_0 Deprotonation cluster_1 Electrophilic Attack Indazole 1H-Indazole Indazolide Indazolide Anion Indazole->Indazolide + Base Base Base (e.g., KOH) Iodoindazole 3-Iodo-1H-indazole Indazolide->Iodoindazole + I₂ Iodine I₂

Caption: Mechanism of electrophilic iodination.

Experimental Protocol: Synthesis of 3-Iodo-1H-indazole

This protocol is adapted from established methods for the C-3 iodination of unprotected indazoles.[2][3]

Materials and Reagents:

  • 1H-Indazole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1H-indazole (1 equivalent) in DMF, add iodine (2 equivalents).

  • Subsequently, add KOH pellets (4 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1 hour.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-iodo-1H-indazole.

Part 2: Regioselective N-Alkylation of 3-Iodo-1H-indazole

The N-alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers, and achieving high regioselectivity is a common challenge.[4][5] The ratio of the N-1 to N-2 products is influenced by several factors, including the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent.[5]

Causality Behind Regioselectivity

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5] For the N-alkylation of 3-iodo-1H-indazole, the steric hindrance from the iodine atom at the C-3 position is expected to favor alkylation at the N-1 position. The choice of a strong, non-nucleophilic base and a polar aprotic solvent can also promote the formation of the N-1 isomer.

Experimental Protocol: Synthesis of 2-(3-Iodo-1H-indazol-1-yl)acetic acid

This two-step protocol involves an initial N-alkylation with an ethyl bromoacetate followed by saponification of the resulting ester.

Step 2a: Synthesis of Ethyl 2-(3-Iodo-1H-indazol-1-yl)acetate

Materials and Reagents:

  • 3-Iodo-1H-indazole

  • Ethyl bromoacetate

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF, add a solution of 3-iodo-1H-indazole (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ethyl 2-(3-iodo-1H-indazol-1-yl)acetate.

Step 2b: Synthesis of 2-(3-Iodo-1H-indazol-1-yl)acetic acid

Materials and Reagents:

  • Ethyl 2-(3-Iodo-1H-indazol-1-yl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve ethyl 2-(3-iodo-1H-indazol-1-yl)acetate (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide or sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until all the starting ester has been consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-(3-iodo-1H-indazol-1-yl)acetic acid.

Data Summary

StepReactantsReagents and ConditionsProductTypical Yield
1 1H-IndazoleI₂, KOH, DMF, rt, 1h3-Iodo-1H-indazoleGood to Excellent
2a 3-Iodo-1H-indazoleEthyl bromoacetate, NaH, THF, 0 °C to rtEthyl 2-(3-iodo-1H-indazol-1-yl)acetateModerate to Good
2b Ethyl 2-(3-iodo-1H-indazol-1-yl)acetateLiOH or NaOH, THF/H₂O, rt2-(3-Iodo-1H-indazol-1-yl)acetic acidHigh

Conclusion

The synthesis of 2-(3-Iodo-1H-indazol-1-yl)acetic acid is effectively achieved through a robust two-step synthetic sequence involving an initial electrophilic iodination of 1H-indazole followed by a regioselective N-alkylation. The protocols detailed in this guide are based on well-established chemical transformations and provide a reliable pathway for obtaining this valuable synthetic intermediate. Careful control of reaction conditions, particularly during the N-alkylation step, is crucial for achieving high yields and regioselectivity. The insights into the reaction mechanisms and the detailed experimental procedures provided herein are intended to empower researchers in the successful synthesis of this and related indazole derivatives for applications in drug discovery and development.

References

  • Odell, L.R. et al. (2023). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online. Available at: [Link]

  • Odell, L.R. et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. ResearchGate. Available at: [Link]

  • Odell, L.R. et al. (2024). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. DiVA portal. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

  • Understanding the Synthesis and Applications of 6-Iodo-1H-indazole. (2026). LinkedIn. Available at: [Link]

  • Dong, L. et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available at: [Link]

  • Methods for preparing indazole compounds. Google Patents.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-(3-Iodo-1H-indazol-1-yl)acetic acid

Application Note: High-Fidelity Synthesis of 2-(3-Iodo-1H-indazol-1-yl)acetic acid Executive Summary This guide details a robust, three-stage protocol for the synthesis of 2-(3-Iodo-1H-indazol-1-yl)acetic acid , a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2-(3-Iodo-1H-indazol-1-yl)acetic acid

Executive Summary

This guide details a robust, three-stage protocol for the synthesis of 2-(3-Iodo-1H-indazol-1-yl)acetic acid , a critical scaffold in the development of non-steroidal antispermatogenic agents (e.g., Lonidamine analogs) and anticancer therapeutics (e.g., VEGFR inhibitors).

The primary synthetic challenge addressed here is the regioselective N-alkylation of the indazole ring.[1][2] Indazoles possess two nucleophilic nitrogens (N1 and N2). While the N1-isomer is thermodynamically preferred (benzenoid structure), the N2-isomer (quinonoid structure) often competes as a kinetic product. This protocol utilizes a Sodium Hydride (NaH)/THF system to maximize N1-selectivity (>95%), followed by controlled hydrolysis to yield the free acid.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical stages:

  • C3-Iodination : Electrophilic halogenation of the parent 1H-indazole.

  • N1-Alkylation : Nucleophilic substitution using ethyl bromoacetate under thermodynamic control.

  • Ester Hydrolysis : Saponification to the final carboxylic acid.

Retrosynthesis Target Target: 2-(3-Iodo-1H-indazol-1-yl)acetic acid Ester Intermediate: Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate Target->Ester Hydrolysis Indazole3I Precursor: 3-Iodo-1H-indazole Ester->Indazole3I N-Alkylation (Regioselective) Indazole Starting Material: 1H-Indazole Indazole3I->Indazole C3-Iodination

Figure 1: Retrosynthetic disconnection showing the linear assembly of the target molecule.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Iodo-1H-indazole

Objective : Introduction of iodine at the C3 position via electrophilic aromatic substitution.[3] Mechanism : Base-mediated formation of the indazolyl anion facilitates attack on the electrophilic iodine species.

ParameterSpecification
Reagents 1H-Indazole (1.0 eq), Iodine (

, 2.0 eq), KOH (4.0 eq)
Solvent DMF (Dimethylformamide)
Temperature 20–25 °C (RT)
Time 1–4 Hours
Yield Target 85–95%

Step-by-Step Protocol:

  • Dissolution : In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole (10.0 g, 84.6 mmol) in DMF (100 mL).

  • Base Addition : Add KOH pellets (19.0 g, 338 mmol) to the solution. Note: The reaction is exothermic; add slowly if scaling up.

  • Iodination : Add Iodine (

    
    )  (43.0 g, 169 mmol) portion-wise over 15 minutes. The solution will turn dark brown.
    
  • Reaction : Stir at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Quenching : Pour the reaction mixture into 10% aqueous

    
      (500 mL) to quench excess iodine. A solid precipitate will form immediately.
    
  • Isolation : Stir the aqueous suspension for 30 minutes. Filter the solid under vacuum.

  • Purification : Wash the filter cake copiously with water to remove residual DMF and inorganic salts. Recrystallize from ethanol/water if necessary, though the crude is often sufficiently pure (>95%).

  • Drying : Dry in a vacuum oven at 50 °C overnight.

    • Expected Product: Off-white to pale yellow solid.

Stage 2: Regioselective N1-Alkylation

Objective : Alkylation of the nitrogen atom.[1][2][3][4][5][6][7][8][9] Critical Control Point : Regioselectivity . The N1-anion is thermodynamically more stable than the N2-anion. Using NaH in THF allows for thermodynamic equilibration, favoring the N1-product over the kinetic N2-product.

ParameterSpecification
Reagents 3-Iodo-1H-indazole (1.0 eq), NaH (60% in oil, 1.2 eq), Ethyl Bromoacetate (1.1 eq)
Solvent Anhydrous THF
Temperature 0 °C

RT
Time 12 Hours
Selectivity >95:5 (N1:N2)

Step-by-Step Protocol:

  • Preparation : Flame-dry a 250 mL round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation : Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF (5 mL/g of substrate) at 0 °C.

  • Addition : Dropwise add a solution of 3-Iodo-1H-indazole (from Stage 1) in THF. Stir at 0 °C for 30 minutes until hydrogen evolution ceases. The solution typically turns clear or slightly cloudy.

  • Alkylation : Add Ethyl bromoacetate (1.1 eq) dropwise via syringe.

  • Equilibration : Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up : Quench carefully with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[10]
  • Purification : Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • N1-Isomer (Target): Elutes second (more polar than N2 in some systems, but check specific interactions).

    • N2-Isomer (Impurity): Often elutes first or has distinct NMR shifts.

    • Validation: In

      
       NMR, the N1-methylene (
      
      
      
      ) typically appears around
      
      
      5.1–5.2 ppm.
Stage 3: Ester Hydrolysis

Objective : Cleavage of the ethyl ester to release the carboxylic acid.

ParameterSpecification
Reagents N1-Alkylated Ester (1.0 eq), LiOH

(3.0 eq)
Solvent THF / Water (3:1 ratio)
Temperature RT
Yield >90%

Step-by-Step Protocol:

  • Dissolution : Dissolve the ester from Stage 2 in THF/Water (3:1) .

  • Hydrolysis : Add LiOH

    
      (3.0 eq) in one portion.
    
  • Reaction : Stir vigorously at room temperature for 4–6 hours. TLC should show baseline material (acid).

  • Acidification : Evaporate THF under reduced pressure. Acidify the remaining aqueous phase to pH 2–3 using 1M HCl .

  • Isolation : The product usually precipitates as a white solid. Filter, wash with cold water, and dry.

    • Final Product: 2-(3-Iodo-1H-indazol-1-yl)acetic acid.

Mechanistic Logic & Regioselectivity

The alkylation of indazoles is governed by tautomeric equilibrium.

  • 1H-Indazole (Benzenoid) : Thermodynamically stable.[8][11] Leads to N1 substitution.[8][11][12]

  • 2H-Indazole (Quinonoid) : Less stable. Leads to N2 substitution.[8]

By using NaH (a strong, irreversible base), we form the delocalized indazolyl anion. While the N2 position has high electron density (kinetic trap), the N1-alkylated product retains the aromaticity of the benzene ring (thermodynamic sink). Conducting the reaction in THF (a coordinating solvent) helps separate the ion pair, further allowing the system to find the thermodynamic minimum (N1).

Mechanism Indazole 3-Iodo-1H-indazole Anion Indazolyl Anion (Delocalized) Indazole->Anion NaH (-H2) N1_Product N1-Product (Benzenoid - STABLE) Anion->N1_Product Path A (Major) Thermodynamic N2_Product N2-Product (Quinonoid - UNSTABLE) Anion->N2_Product Path B (Minor) Kinetic

Figure 2: Divergent pathways in indazole alkylation. Path A is favored by thermodynamic conditions.

Analytical Validation (Self-Check)

To ensure the correct isomer (N1 vs N2) has been isolated, check the HMBC (Heteronuclear Multiple Bond Correlation) NMR spectrum.

  • N1-Isomer (Correct) : The

    
     protons will show a correlation to the C7a  (bridgehead carbon) and C3 .
    
  • N2-Isomer (Incorrect) : The

    
     protons will show correlations to C3  but NOT  to C7a (due to distance).
    
FeatureN1-Isomer (Target)N2-Isomer (Impurity)
Structure Benzenoid (Aromatic)Quinonoid (Non-aromatic ring)

Shift

5.1–5.3 ppm

5.4–5.6 ppm (Typically downfield)
C-13 C3 Shift ~120-130 ppmShifts significantly

References

  • Synthesis of 3-iodo-1H-indazole

    • Methodology: Iodin

      
      /KOH in DMF.[3]
      
    • Source:

  • Regioselective Alkylation

    • Methodology: Use of NaH/THF for N1 selectivity.[2][11]

    • Source:

  • General Indazole Functionalization

    • Review: C3-Indazole Functionaliz
    • Source:

  • Lonidamine Analog Context

    • Context: Synthesis of indazole acetic acids (Lonidamine is a 1-substituted indazole-3-carboxylic acid deriv
    • Source:

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 3-Iodoindazole Derivatives

Executive Summary The 3-arylindazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Linifanib) and modulators of the PI3K/Akt/mT...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-arylindazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Linifanib) and modulators of the PI3K/Akt/mTOR pathway. While 3-iodoindazoles are potent electrophiles for palladium-catalyzed cross-coupling, they present unique synthetic challenges: catalyst poisoning via nitrogen coordination and competing N-arylation due to the acidic N-H proton (pKa ~14).

This guide provides a bifurcated strategy for functionalizing 3-iodoindazoles:

  • Robust Protection Strategy: For large-scale or diversity-oriented synthesis (DOS) where purification ease is paramount.

  • Direct Coupling Strategy: A "green" approach using advanced ligand systems (Buchwald precatalysts) to bypass protection/deprotection steps.

Strategic Considerations & Decision Logic

Before initiating synthesis, the acidity of the indazole N1-H requires a strategic decision. The N1 nitrogen can deprotonate under basic Suzuki conditions, forming an indazolyl anion that may coordinate to Pd(II), arresting the catalytic cycle (poisoning) or leading to unwanted N-arylation.

Decision Tree: Pathway Selection

IndazoleStrategy Start Start: 3-Iodoindazole Substrate CheckScale Reaction Scale & Scope? Start->CheckScale LargeScale Large Scale (>1g) or Complex Partners CheckScale->LargeScale Reliability Priority MedChem Discovery Scale (<100mg) or High Throughput CheckScale->MedChem Speed Priority Protect Route A: Protection Strategy (THP, SEM, or Boc) LargeScale->Protect Direct Route B: Direct Coupling (Advanced Ligands) MedChem->Direct ResultA High Yield, Easy Purification Requires Deprotection Protect->ResultA ResultB Fast, Step-Economic Requires Active Catalyst (XPhos/SPhos) Direct->ResultB

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Optimization Matrix: Reaction Variables

The following matrix synthesizes conditions for 3-iodoindazole coupling based on electronic and steric demands.

VariableStandard Conditions (Protected)Advanced Conditions (Unprotected)Mechanistic Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ + XPhos or Pd-SPhos G3 (1-3 mol%)Unprotected indazoles require electron-rich, bulky ligands (biaryl phosphines) to prevent N-coordination to the metal center.
Base Na₂CO₃ (aq) or K₂CO₃K₃PO₄ (3.0 equiv) or Cs₂CO₃Stronger bases (Cs₂CO₃) facilitate transmetallation in sterically crowded systems; excess base buffers the acidic N-H.
Solvent DME/Water or Dioxane/Water (4:1)n-Butanol, Dioxane, or Toluene/WaterProtic co-solvents (n-BuOH) can stabilize polar intermediates; biphasic systems often reduce protodeiodination.
Temp 80–90 °C100–120 °C (Microwave preferred)Higher energy is often needed to overcome the activation barrier when the N-H is free.

Standardized Protocols

Protocol A: Protected Coupling (THP/SEM)

Best for: Scale-up, complex boronic acids, and preventing side reactions. Note: While Boc is common, it is labile under basic aqueous conditions at high temperatures. THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) are superior for stability.

Reagents:

  • 1-(Tetrahydro-2H-pyran-2-yl)-3-iodoindazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl₂[1][2]·DCM or Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (0.15 M concentration)

Procedure:

  • Degassing: Charge a reaction vial with the protected indazole, boronic acid, and solid catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add sparged 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90 °C for 4–12 hours. Monitor by LCMS for consumption of the iodide (the oxidative addition is fast; transmetallation is usually rate-determining).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Deprotection (Post-Coupling): Treat the isolated intermediate with HCl (4M in dioxane) or TFA/DCM to remove the THP group.

Protocol B: Direct Coupling of Unprotected 3-Iodoindazole

Best for: Rapid library generation, "Green" chemistry constraints. Mechanism: Uses bulky, electron-rich ligands (Buchwald type) to outcompete the indazole nitrogen for palladium coordination.

Reagents:

  • 3-Iodo-1H-indazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 or Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv) – Must use excess to handle N-H acidity.

  • Solvent: n-Butanol/Water (4:1) or THF/Water (10:1)

Procedure:

  • Setup: In a microwave vial, combine 3-iodoindazole, boronic acid, precatalyst, and base.

  • Solvation: Add solvent mixture. Degas by bubbling Nitrogen for 2 minutes.

  • Activation:

    • Thermal: Heat at 100 °C for 2–4 hours.

    • Microwave: Irradiate at 120 °C for 30–45 minutes.

  • Purification: The product often precipitates upon cooling or adding water. Filter and wash with water/ether. If soluble, perform standard extraction.

Mechanistic Insights & Troubleshooting

Catalyst Poisoning Pathway

In unprotected systems, the indazole acts as a ligand. If standard ligands (PPh₃) are used, the indazole nitrogen displaces the phosphine, forming an inactive [Pd(Indazole)₂] complex. This is why XPhos or SPhos are required; their steric bulk prevents the indazole from binding effectively to the Pd center.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Protodeiodination (I replaced by H)Hydride source in media; Reaction too hot/long.1. Switch solvent to anhydrous Toluene/THF (minimize alcohols). 2. Reduce temperature. 3. Increase catalyst loading to speed up coupling vs. side reaction.[3]
Low Conversion (Unprotected) Catalyst poisoning by Indazole N.1. Switch to Protocol B (XPhos/SPhos). 2. Ensure base is >3.0 equiv. 3. Switch to Protocol A (Protect the Nitrogen).
Homocoupling of Boronic Acid Oxygen presence or Pd(II) reduction lag.1. Rigorous degassing (freeze-pump-thaw). 2. Add dropwise solution of boronic acid to keep concentration low.
N-Arylation (Chan-Lam byproduct) Copper contamination or harsh base.Ensure Copper-free conditions. Use weaker bases (K₂CO₃) if possible.
Visualizing the Inhibition Pathway

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (L2Pd(Ar)I) Pd0->OxAdd + Substrate Substrate 3-Iodoindazole Inhibition INACTIVE COMPLEX [Pd(Indazole)2] Substrate->Inhibition Unprotected NH (Ligand Displacement) Product 3-Arylindazole OxAdd->Product + Ar-B(OH)2 Transmetallation Inhibition->Pd0 Requires Bulky Ligand (XPhos) to reverse

Figure 2: Catalytic cycle showing the off-cycle inhibition pathway caused by unprotected indazoles.

References

  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. Retrieved from

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051.[4] Retrieved from

  • Liebeskind, L. S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[5][6] Journal of the American Chemical Society, 135(34), 12877-12885.[5] Retrieved from

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Organic Chemistry Portal. Protecting Groups: Tetrahydropyranyl (THP). Retrieved from

Sources

Method

Application Note: Amide Bond Formation using 2-(3-Iodo-1H-indazol-1-yl)acetic acid

[1][2][3] Executive Summary & Strategic Value This application note details the protocols for utilizing 2-(3-Iodo-1H-indazol-1-yl)acetic acid (CAS: 1262500-94-6) as a core building block in medicinal chemistry.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Strategic Value

This application note details the protocols for utilizing 2-(3-Iodo-1H-indazol-1-yl)acetic acid (CAS: 1262500-94-6) as a core building block in medicinal chemistry.[1][2][3]

The indazole scaffold is a "privileged structure" in drug discovery, frequently appearing in kinase inhibitors (e.g., Axitinib), anti-inflammatory agents, and GPCR ligands.[3] This specific building block offers a unique bifunctional strategy :

  • The Carboxylic Acid (C1-Linker): Allows for the immediate attachment of solubilizing groups, pharmacophores, or DNA tags via robust amide coupling.[1][2][3][4]

  • The C3-Iodine Handle: A high-reactivity site for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1][2][3][4]

Strategic Recommendation: Perform the amide coupling first . The C3-iodine bond is chemically stable under standard amide coupling conditions.[1][2][3][4] By establishing the amide bond first, you generate a stable "core" that can be rapidly diversified at the C3 position using parallel synthesis techniques.[3]

Chemical Properties & Handling[1][2][4][5]

PropertyDataImplications for Protocol
Molecular Weight 302.07 g/mol --
Appearance Off-white to pale yellow powderCheck for discoloration (indicates I2 release).[1][2][3][4]
Solubility DMSO, DMF, DMAc (High)DCM, EtOAc (Low to Moderate)Water (Insoluble)Critical: Reactions requiring high concentration should use DMF or DMAc.[1][2]
Melting Point 194-196 °CHigh lattice energy; may precipitate during aqueous workups.[1][2][3][4]
Stability Light SensitiveStore in amber vials.[1][2][3][4] Iodine C-I bond can photolyze over long exposure.[1][2][3]

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for utilizing this building block, highlighting the "Amide-First" approach for library generation.

G Start Start: 2-(3-Iodo-1H-indazol-1-yl) acetic acid Decision Strategic Choice Start->Decision PathA Path A: Amide Coupling (Recommended) Decision->PathA Stable Iodine High Library Potential PathB Path B: Cross-Coupling (Suzuki/Sonogashira) Decision->PathB Specific Target Synthesis IntermedA Intermediate: Amide-Linked Aryl Iodide PathA->IntermedA Reagent: HATU/T3P IntermedB Intermediate: Functionalized Acid PathB->IntermedB Pd-Catalysis (Requires Acid Protection) Final Final Drug Candidate (Diversified Library) IntermedA->Final Pd-Catalysis (R-B(OH)2 / Alkynes) IntermedB->Final Amide Coupling

Figure 1: Strategic workflow for 3-iodoindazole functionalization. Path A is preferred to avoid catalyst poisoning by the free acid in Path B.

Experimental Protocols

Protocol A: High-Throughput Discovery Coupling (HATU Method)

Best for: Small scale (10 mg - 500 mg), diverse amine libraries, and discovery chemistry.[1][2][3][4] Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which reacts rapidly with amines.[1][2][3][4]

Materials:

  • Substrate: 2-(3-Iodo-1H-indazol-1-yl)acetic acid (1.0 equiv)[1][2][3]

  • Amine: R-NH₂ (1.1 - 1.2 equiv)[1][2][3]

  • Reagent: HATU (1.2 equiv)[2][4]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][3]

  • Solvent: Anhydrous DMF (Dimethylformamide)[2][3]

Step-by-Step Procedure:

  • Dissolution: In a clean vial, dissolve the Indazole Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M - 0.2 M). Note: If the acid does not dissolve completely, mild heating (40°C) or sonication is acceptable.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow/orange, indicating the formation of the activated ester.[3]

  • Coupling: Add the Amine (1.1 equiv).[1][2][3][4]

    • Tip: If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[3]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of Acid M+H 303).

  • Workup (Precipitation Method):

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water or 5% LiCl solution.

    • The product often precipitates as a solid due to the hydrophobic iodine/indazole core.[2][3][4]

    • Filter, wash with water, and dry.[1][3]

  • Workup (Extraction Method - if no precipitate):

    • Dilute with EtOAc.[1][2][3] Wash 3x with 5% LiCl (to remove DMF), 1x with Sat.[1][2][3] NaHCO₃, and 1x with Brine.[1][2][3][4]

    • Dry over Na₂SO₄ and concentrate.[1][2][3][4]

Protocol B: Scalable Process Coupling (T3P Method)

Best for: Gram-scale synthesis (>1 g), weak amines (anilines), and avoiding racemization (though not applicable to this achiral linker).[1][2][3][4] Advantage: T3P (Propylphosphonic anhydride) by-products are water-soluble, simplifying purification.[1][2][3][4]

Materials:

  • Substrate: 2-(3-Iodo-1H-indazol-1-yl)acetic acid (1.0 equiv)[1][2][3]

  • Amine: R-NH₂ (1.1 equiv)[1][2][3]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1][2][3]

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)[1][2][3]

  • Solvent: EtOAc or 2-MeTHF (if solubility permits), otherwise DMF.[1][2][3]

Step-by-Step Procedure:

  • Slurry: Suspend the Indazole Acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (or 2-MeTHF).

  • Base Addition: Add Pyridine (3.0 equiv).[1][2][3][4] The mixture may not be homogeneous yet.

  • T3P Addition: Dropwise add T3P solution (1.5 equiv).

    • Exotherm Warning: T3P addition is exothermic.[1][2][3] On >10g scale, cool to 0°C during addition.

  • Reaction: Allow to warm to RT and stir for 12 hours. If the amine is unreactive (e.g., electron-deficient aniline), heat to 60°C.[1][3]

  • Workup:

    • Quench with water.[1][2][3][5]

    • Separate layers.[1][2][3][4] Wash organic layer with 0.5 M HCl (to remove pyridine), then Sat.[1][2][3] NaHCO₃, then Brine.[1][2][3]

    • Note: The T3P by-products are washed away in the aqueous phase.[1][2][3]

Protocol C: Activation via Acid Chloride (For Difficult Amines)

Best for: Extremely unreactive amines or when coupling reagents fail.[1][2][3][4]

Step-by-Step Procedure:

  • Suspend Indazole Acid (1.0 equiv) in DCM (anhydrous).

  • Add Oxalyl Chloride (1.5 equiv) dropwise, followed by a catalytic drop of DMF.[1][2][3][4]

  • Stir until gas evolution ceases (1-2 hours). The solid should dissolve.[1][2][3]

  • Concentrate to dryness to remove excess Oxalyl Chloride.[1][2][3][4]

  • Re-dissolve the crude acid chloride in DCM or THF.[1][2][3][4]

  • Add the Amine (1.0 equiv) and a scavenger base (Et₃N or Pyridine, 2.0 equiv).[2][3][4]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Poor solubility of Indazole AcidSwitch solvent to DMF or NMP.[1][2][3][4] Use Protocol A (HATU).[1][2][3]
Product remains in Aqueous layer Product is too polar (if Amine is polar)Use n-Butanol/DCM (1:[1][2][4]3) for extraction or purify directly by Preparative HPLC.[1][2][3][4]
Discoloration (Purple/Pink) Iodine liberation (De-iodination)Avoid strong light.[1][2][3][4] Ensure reaction temperature does not exceed 80°C. Check Pd-scavengers if this occurs post-cross-coupling.[1][2][3][4]
Emulsion during workup DMF presenceWash organic layer thoroughly with 5% LiCl (Lithium Chloride) solution.[1][2][3][4]

Downstream Utility: The Suzuki Coupling

Why we made the amide first.

Once the amide bond is formed, the 3-iodo position becomes a prime candidate for Suzuki-Miyaura coupling to attach aryl or heteroaryl groups.[1][2][3][4]

General Conditions:

  • Substrate: Amide-coupled Indazole (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)[1][2][4]

  • Catalyst: Pd(dppf)Cl₂[1][2][4][6]·DCM (5 mol%) - Robust choice for iodides.[1][2][3]

  • Base: Cs₂CO₃ or K₂CO₃ (3.0 equiv)[1][2][4]

  • Solvent: Dioxane/Water (4:1)[1][2]

  • Temp: 80-100°C for 2-4 hours.

Note: The iodine at C3 is significantly more reactive than a bromine or chlorine at the same position, often allowing for lower catalyst loading and milder temperatures [1].[3][4]

References

  • Indazole Scaffolds in Drug Discovery

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1][2][3][4][7][8]

    • Source: RSC Advances / PubMed Central.[1][2][3]

    • URL:[Link]

  • Amide Coupling of Indazole Acetic Acids

    • Title: Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions.[1][2][3][4][9][10][11]

    • Source: Chem. Eur. J. (via ResearchGate).[1][2][3]

    • URL:[Link]

  • Physical Properties & Safety

    • Title: 2-(3-iodo-1H-indazol-1-yl)acetic acid Product Page.[1][2][3][4]

    • Source: Sigma-Aldrich.[1][2][3]

  • T3P Coupling Methodology

    • Title: Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for Amide Bond Formation with Acid-Labile Protecting Groups.[1][2][3][4]

    • Source: Organic Process Research & Development.[1][2][3][4]

    • URL:[Link][2][3]

Sources

Application

Application Note: Regioselective N1-Alkylation of 3-Iodoindazole with Ethyl Bromoacetate

Introduction N-alkylated indazoles are a prominent structural motif in medicinal chemistry, valued for their role as bioisosteres of indoles and as key pharmacophores in a wide array of therapeutic agents.[1][2] The regi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-alkylated indazoles are a prominent structural motif in medicinal chemistry, valued for their role as bioisosteres of indoles and as key pharmacophores in a wide array of therapeutic agents.[1][2] The regioselective functionalization of the indazole nucleus, particularly at the N1 and N2 positions, is a critical challenge in the synthesis of these compounds, as the biological activity of the resulting isomers can vary significantly.[3][4] Direct alkylation of the indazole ring often yields a mixture of N1 and N2 isomers, necessitating challenging and often costly purification steps.[2][5]

This application note provides a detailed, field-proven protocol for the selective N1-alkylation of 3-iodoindazole with ethyl bromoacetate. The presented methodology leverages a sodium hydride-mediated reaction in tetrahydrofuran, a system demonstrated to confer high N1-regioselectivity for a range of substituted indazoles.[6][7] We will delve into the mechanistic underpinnings of this selectivity, provide a step-by-step experimental procedure, and offer a comprehensive guide to troubleshooting common issues, thereby enabling researchers, scientists, and drug development professionals to confidently and efficiently synthesize the target N1-alkylated 3-iodoindazole.

Mechanistic Rationale for N1-Selectivity

The regiochemical outcome of indazole alkylation is a delicate balance of electronic and steric factors, significantly influenced by the choice of base and solvent.[3][6] In the case of N-alkylation using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), the reaction proceeds through the deprotonation of the indazole N-H to form a sodium indazolide salt.

The observed preference for N1-alkylation in this system, particularly with C3-substituted indazoles, is attributed to the formation of a chelated intermediate. The sodium cation is believed to coordinate with the N2 nitrogen and a heteroatom on the C3 substituent, in this case, the iodine atom.[5][8] This coordination creates steric hindrance around the N2 position, thereby directing the incoming electrophile, ethyl bromoacetate, to the more accessible N1 position. This proposed mechanism is depicted in the workflow diagram below.

N1_Alkylation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Indazole 3-Iodoindazole Deprotonation Deprotonation Indazole->Deprotonation Base NaH Base->Deprotonation Solvent THF Electrophile Ethyl Bromoacetate Alkylation SN2 Attack Electrophile->Alkylation Intermediate Sodium Indazolide (Chelated Intermediate) Deprotonation->Intermediate Formation of Sodium Salt Intermediate->Alkylation N1_Product N1-Alkylated Product (Major) Alkylation->N1_Product Favored Pathway N2_Product N2-Alkylated Product (Minor) Alkylation->N2_Product Disfavored Pathway

Caption: Proposed mechanism for the N1-selective alkylation of 3-iodoindazole.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Iodo-1H-indazole≥97%Commercially AvailableStore in a cool, dark place.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive with water. Handle under inert atmosphere.
Ethyl Bromoacetate≥98%Commercially AvailableLachrymator. Handle in a fume hood.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially AvailableUse freshly distilled or from a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated Aqueous Ammonium Chloride (NH₄Cl)N/APrepare in-houseFor quenching the reaction.
Brine (Saturated Aqueous NaCl)N/APrepare in-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Experimental Protocol

This protocol is optimized for the selective N1-alkylation of 3-iodoindazole. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol_Workflow Start Start: Inert Atmosphere Setup Add_Indazole 1. Add 3-Iodoindazole and Anhydrous THF Start->Add_Indazole Cool_0C 2. Cool to 0 °C Add_Indazole->Cool_0C Add_NaH 3. Add NaH Portion-wise Cool_0C->Add_NaH Stir_Deprotonation 4. Stir at 0 °C for 30 min Add_NaH->Stir_Deprotonation Add_Bromoacetate 5. Add Ethyl Bromoacetate Dropwise Stir_Deprotonation->Add_Bromoacetate Warm_RT 6. Warm to Room Temperature and Stir Add_Bromoacetate->Warm_RT Monitor 7. Monitor by TLC/LC-MS Warm_RT->Monitor Quench 8. Quench with Sat. aq. NH₄Cl Monitor->Quench Reaction Complete Extract 9. Extract with Ethyl Acetate Quench->Extract Wash_Dry 10. Wash with Brine and Dry Extract->Wash_Dry Concentrate 11. Concentrate in vacuo Wash_Dry->Concentrate Purify 12. Purify by Column Chromatography Concentrate->Purify End End: Isolated Product Purify->End

Caption: Step-by-step experimental workflow for the N1-alkylation.

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-iodo-1H-indazole (1.0 equiv).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M. Stir the mixture until the indazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Addition of Electrophile: Add ethyl bromoacetate (1.1 equiv) dropwise to the reaction mixture at 0 °C over 5-10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N1-alkylated product, ethyl 2-(3-iodo-1H-indazol-1-yl)acetate.

Expected Results

Under the optimized conditions, this protocol is expected to provide the desired N1-alkylated product with good regioselectivity. Based on studies of similar systems, an N1:N2 regioisomeric ratio of approximately 4.4:1 can be anticipated for 3-iodoindazole.[9] The isolated yield of the pure N1-isomer after chromatography is typically in the range of 50-60%.

Characterization Data for Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): The spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm), a singlet for the methylene protons adjacent to the nitrogen at around 5.0-5.2 ppm, and aromatic protons in the range of 7.1-7.8 ppm.

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): Characteristic peaks are expected for the ester carbonyl (around 168 ppm), the methylene carbon of the ethyl ester (around 62 ppm), the methylene carbon attached to the nitrogen (around 50 ppm), and the methyl carbon of the ethyl group (around 14 ppm). The aromatic carbons will appear in the range of 110-140 ppm, with the carbon bearing the iodine atom appearing at a higher field (around 90-100 ppm).

  • Mass Spectrometry (ESI-MS): Calculated for C₁₁H₁₁IN₂O₂ [M+H]⁺: 331.0. Found: 331.0.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion 1. Inactive NaH. 2. Wet solvent or glassware. 3. Low reactivity of ethyl bromoacetate.1. Use fresh, unopened NaH or wash the dispersion with anhydrous hexanes to remove the mineral oil. 2. Ensure all glassware is flame-dried and the THF is anhydrous. 3. Consider gentle warming of the reaction mixture (e.g., to 40-50 °C), but be aware this may decrease regioselectivity.[5] Alternatively, switch to the more reactive ethyl iodoacetate.
Poor N1:N2 regioselectivity 1. Reaction temperature is too high. 2. Use of a different solvent or base.1. Maintain the reaction temperature at room temperature or below. 2. The NaH/THF system is crucial for N1-selectivity.[6][7] Avoid polar aprotic solvents like DMF with NaH, as this can lead to mixtures.[2]
Difficult purification Incomplete separation of N1 and N2 isomers.Optimize the eluent system for column chromatography. A shallow gradient of ethyl acetate in hexanes is often effective. If separation is still challenging, consider derivatization or preparative HPLC.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the regioselective N1-alkylation of 3-iodoindazole with ethyl bromoacetate. By carefully controlling the reaction conditions, particularly the use of sodium hydride in anhydrous tetrahydrofuran, researchers can achieve a favorable N1:N2 isomer ratio, facilitating the synthesis of this valuable building block for drug discovery and development. The mechanistic insights and troubleshooting guide further equip scientists to optimize this transformation for their specific needs.

References

  • Benchchem. (2025). Troubleshooting regioselectivity in indazole synthesis. Benchchem.
  • National Center for Biotechnology Information. (2024).
  • Caddick, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Wang, J., et al. (2024).
  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Wiley-VCH. (2007).
  • Beilstein Journals. (n.d.).
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Semantic Scholar. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183.
  • Benchchem. (2025).
  • Lu, P., et al. (2024).

Sources

Method

Application Note: Strategic Utilization of 2-(3-Iodo-1H-indazol-1-yl)acetic acid in Pharmaceutical Synthesis

Executive Summary This guide details the strategic application of 2-(3-Iodo-1H-indazol-1-yl)acetic acid (CAS: 1262500-94-6) as a bifunctional building block in drug discovery. This compound represents a "molecular pivot"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-(3-Iodo-1H-indazol-1-yl)acetic acid (CAS: 1262500-94-6) as a bifunctional building block in drug discovery. This compound represents a "molecular pivot" possessing two distinct reactive handles: a C3-iodine atom for transition-metal-catalyzed cross-coupling and an N1-acetic acid moiety for diversity-oriented amide library generation.

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors such as Axitinib (VEGFR inhibitor) and Pazopanib . This specific intermediate allows for the rapid synthesis of 3,N1-disubstituted indazoles, critical for targeting kinases (e.g., Akt, PI3K), anti-inflammatory pathways (Lonidamine analogs), and neglected tropical diseases (Trypanothione synthetase inhibitors).

Chemical Profile & Reactivity[1][2]

PropertySpecification
IUPAC Name 2-(3-iodo-1H-indazol-1-yl)acetic acid
CAS Number 1262500-94-6
Molecular Formula C₉H₇IN₂O₂
Molecular Weight 302.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic form)
Key Reactivity A C3-Iodine: High reactivity for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Key Reactivity B N1-Carboxyl: Ready for amide coupling (EDC/HATU) or esterification.
Structural Logic

The N1-position is thermodynamically favored for alkylation over N2, stabilizing the aromatic 10π-electron system. The C3-Iodine bond is weaker than the corresponding bromide or chloride, facilitating oxidative addition by Palladium(0) catalysts under milder conditions, preserving sensitive functional groups on the N1 tail.

Synthesis of the Intermediate

Note: Commercial availability is increasing, but in-house synthesis ensures purity and scalability.

Workflow Diagram

SynthesisWorkflow Indazole 1H-Indazole (Starting Material) IodoInd 3-Iodo-1H-indazole Indazole->IodoInd I2, KOH DMF, RT Ester Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate IodoInd->Ester BrCH2CO2Et K2CO3, DMF Target 2-(3-Iodo-1H-indazol-1-yl)acetic acid (The Intermediate) Ester->Target LiOH, THF/H2O then HCl

Figure 1: Step-wise synthesis of the target intermediate ensuring N1-regioselectivity.

Detailed Protocol

Step 1: Iodination

  • Dissolve 1H-indazole (1.0 eq) in DMF (5 mL/g).

  • Add KOH pellets (2.0 eq) followed by Iodine (I₂, 1.1 eq) portion-wise.

  • Stir at RT for 3 hours. Quench with 10% NaHSO₃ (aq) to remove excess iodine.

  • Precipitate forms; filter and wash with water. Yield: ~85-90%.

Step 2: N1-Alkylation

  • Suspend 3-iodo-1H-indazole (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous DMF.

  • Add Ethyl bromoacetate (1.1 eq) dropwise at 0°C.

  • Warm to RT and stir for 12 hours.

  • Critical Check: Monitor by TLC. N1-alkylation is the major product (lower Rf than N2).

  • Extract with EtOAc/Water.[1] Purify via silica flash chromatography (Hexane/EtOAc) if necessary to remove trace N2 isomer.

Step 3: Hydrolysis

  • Dissolve the ester in THF:Water (3:1).

  • Add LiOH·H₂O (3.0 eq). Stir at RT for 4 hours.

  • Acidify carefully with 1M HCl to pH 3–4.

  • Filter the resulting precipitate (The Target Acid). Dry under vacuum.[2]

Application Protocols: Divergent Library Synthesis

This intermediate allows for a "Split-Pool" strategy. You can either couple the acid first (to make amides) or couple the aryl group first (Suzuki).[3]

  • Recommendation: Perform Suzuki coupling first if the amide amine is sensitive to Pd/Base. Perform Amide coupling first if you need to generate a large library of different "tails" with a fixed aryl core.

Application A: C3-Diversification (Suzuki-Miyaura Coupling)

Targeting Kinase Inhibitors and Biaryl Scaffolds

Reagents:

  • Substrate: 2-(3-Iodo-1H-indazol-1-yl)acetic acid (or its ester)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄

  • Base: Cs₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1) degassed.[1][2]

Protocol:

  • Charge a microwave vial with the iodo-indazole intermediate, boronic acid, and base.

  • Add solvent and degas with Nitrogen for 5 mins.

  • Add Pd catalyst under Nitrogen flow. Cap the vial.

  • Heat at 80–100°C for 4–12 hours (or 30 min in Microwave at 110°C).

  • Workup: Filter through Celite. Acidify if the free acid was used.

  • Mechanism: The C3-I bond undergoes oxidative addition. The N1-acetic acid group (if unprotected) will exist as a carboxylate, which is compatible with Suzuki conditions but may require careful acidification during workup to recover the product.

Application B: N1-Derivatization (Amide Coupling)

Targeting Trypanothione Synthetase & Anti-inflammatory Agents

Reagents:

  • Coupling Agents: HATU (1.2 eq) / DIPEA (3.0 eq)

  • Amine Partner: R-NH₂ (1.1 eq)

  • Solvent: DMF or DMA.

Protocol:

  • Dissolve 2-(3-Iodo-1H-indazol-1-yl)acetic acid in DMF.

  • Add DIPEA and stir for 5 mins.

  • Add HATU. The solution usually turns yellow/orange. Stir for 10 mins to activate the acid.

  • Add the amine. Stir at RT for 2–16 hours.

  • Validation: LC-MS should show the mass of the amide (M+H). The Iodine isotope pattern (M, M+1) is distinct, but Iodine is monoisotopic (127I), so look for the large mass defect.

Case Study: Trypanothione Synthetase Inhibitors

Research targeting Trypanosoma brucei (African Sleeping Sickness) utilized this specific workflow.

  • Logic: The indazole core mimics the adenine ring of ATP or the spermidine conjugate.

  • Workflow:

    • Intermediate: 2-(3-Iodo-1H-indazol-1-yl)acetic acid.[4][5]

    • Step A: Amide coupling with lipophilic amines (e.g., benzylamine derivatives).

    • Step B: Suzuki coupling at C3 with phenyl or pyridyl boronic acids.

  • Result: Compounds showed IC50 values in the sub-micromolar range against TbTryS, validating the scaffold's utility in infectious disease drug discovery.

Analytical Standards & QC

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (Indazole absorption) and 220 nm.

NMR Signature (DMSO-d6):

  • δ 13.0 ppm: Broad singlet (COOH).

  • δ 5.2–5.4 ppm: Singlet (2H), N-CH₂ -COOH.

  • δ 7.0–8.0 ppm: Multiplets (4H), Indazole aromatic protons.

  • Note: Absence of the C3-H proton (usually ~8.0 ppm in unsubstituted indazole) confirms iodination.

Safety & Handling

  • Iodine/Iodides: 3-Iodoindazoles can be light-sensitive. Store in amber vials at 2–8°C.

  • Alkylating Agents: Ethyl bromoacetate is a lachrymator and alkylating agent. Handle in a fume hood.

  • Palladium Residues: Ensure thorough scavenging (e.g., SiliaMetS® Thiol) if compounds are intended for biological assays to prevent false positives from heavy metals.

References

  • Synthesis and Biological Evaluation of Indazole Derivatives as Anti-cancer Agents. PubMed Central (PMC). Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Trypanosoma brucei Trypanothione Synthetase Inhibitors. ChemMedChem. Available at: [Link]

  • Synthesis of Substituted Indazole Acetic Acids. Diva-Portal / Arkivoc. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Cross-Coupling Strategies for 3-Iodoindazole Carboxylic Acids

Introduction: The Strategic Importance of 3-Functionalized Indazole Carboxylic Acids The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of therapeutic agents with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Functionalized Indazole Carboxylic Acids

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1] Specifically, indazoles functionalized at the 3-position with a carboxylic acid moiety are crucial building blocks for the synthesis of complex pharmaceutical candidates, including PARP-1 inhibitors and various kinase inhibitors.[2] The ability to introduce diverse molecular fragments at the 3-position via cross-coupling reactions is therefore of paramount importance for drug discovery and development.

This guide provides a comprehensive overview of cross-coupling strategies for 3-iodoindazole carboxylic acids, offering both theoretical insights and practical, field-proven protocols for researchers and drug development professionals. We will delve into the nuances of popular palladium-catalyzed reactions, addressing the unique challenges and opportunities presented by the simultaneous presence of a reactive iodo-group and a potentially interfering carboxylic acid.

Core Concepts: Navigating the Reactivity of 3-Iodoindazole Carboxylic Acids

The primary challenge in the cross-coupling of 3-iodoindazole carboxylic acids lies in the potential for the carboxylic acid group to interfere with the catalytic cycle. This can occur through several mechanisms, including:

  • Coordination to the metal center: The carboxylate group can coordinate to the palladium catalyst, potentially inhibiting its activity.

  • Acid-base reactions: The acidic proton of the carboxylic acid can react with basic reagents required for the cross-coupling reaction.

  • Decarboxylation: Under certain conditions, particularly at elevated temperatures, the carboxylic acid group may be lost.

To circumvent these issues, two primary strategies are employed:

  • Use of Protecting Groups: The carboxylic acid can be temporarily converted to a less reactive functional group, such as an ester, which is then removed post-coupling.

  • Development of Tolerant Reaction Conditions: Optimization of catalysts, ligands, bases, and solvents can allow for the direct coupling of the unprotected carboxylic acid.

Below, we explore detailed protocols for key cross-coupling reactions, providing guidance on when to protect and when to proceed with the free acid.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, and it has been successfully applied to the C-3 functionalization of indazoles.[3][4] This reaction typically involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating these steps. For sterically hindered substrates or challenging couplings, specialized ligands such as dialkylbiaryl phosphines are often employed.[6]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-I Ar-Pd(II)-X(L2) R-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' R-R' Reductive_Elimination->Ar-Ar' Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-I Ar-Pd(II)-X(L2) R-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) Transmetalation->Ar-Pd(II)-C≡CR'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR' R-C≡CR' Reductive_Elimination->Ar-C≡CR' Cu(I)X Cu(I)I Alkyne_Coord Alkyne Coordination Cu(I)X->Alkyne_Coord R'-C≡CH Base Cu_Acetylide Cu-C≡CR' Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetalation Transmetalation Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-I Ar-Pd(II)-X(L2) R-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coord Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coord R'R''NH Base Pd_Amido_Complex [R-Pd(II)-NR'R''](L2) Amine_Coord->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' R-NR'R'' Reductive_Elimination->Ar-NR'R''

Sources

Method

The Indazole Nucleus: A Privileged Scaffold for Kinase Inhibition via Iodo-Intermediates

Application Note & Detailed Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Indazole Scaffold The indazole core has emerged as a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3] Its unique bicyclic aromatic structure, comprising a benzene ring fused to a pyrazole ring, allows it to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.[4] This structural feature, combined with its susceptibility to versatile functionalization, makes the indazole moiety a cornerstone in the development of targeted cancer therapies.[2][5] Commercially successful kinase inhibitors such as Axitinib, Pazopanib, and Niraparib all feature the indazole core, underscoring its therapeutic significance.[2]

This application note provides a detailed guide to the synthesis of indazole-based kinase inhibitors, with a strategic focus on the use of iodo-intermediates. The introduction of an iodine atom, particularly at the C3 position of the indazole ring, provides a highly versatile handle for subsequent carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions.[6] This approach offers a robust and modular strategy for generating diverse libraries of indazole derivatives for screening and optimization in drug discovery programs. We will delve into the rationale behind key experimental steps and provide detailed, field-proven protocols for the synthesis and functionalization of these critical iodo-intermediates.

The Synthetic Strategy: Leveraging Iodo-Indazoles for Kinase Inhibitor Synthesis

The synthetic approach detailed herein revolves around a key strategic intermediate: the 3-iodo-1H-indazole. This intermediate serves as a versatile platform for introducing a wide array of substituents at a critical position for kinase binding. The overall workflow can be summarized as follows:

G Indazole Indazole Starting Material Iodination Regioselective Iodination at C3 Indazole->Iodination Iodo_Intermediate 3-Iodo-1H-indazole (Key Intermediate) Iodination->Iodo_Intermediate Suzuki Suzuki Coupling (C-C Bond Formation) Iodo_Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Iodo_Intermediate->Buchwald Final_Products Diverse Library of Indazole-Based Kinase Inhibitors Suzuki->Final_Products Buchwald->Final_Products

Figure 1: General workflow for the synthesis of indazole-based kinase inhibitors via a 3-iodo-indazole intermediate.

This modular approach allows for the late-stage diversification of the indazole scaffold, a highly desirable feature in medicinal chemistry for the rapid exploration of structure-activity relationships (SAR).

Experimental Protocols

Protocol 1: Regioselective Iodination of 1H-Indazole

The introduction of iodine at the C3 position of the indazole ring is a critical first step. This protocol is based on a widely adopted method utilizing molecular iodine in the presence of a base.[6][7][8]

Rationale: The C3 position of the 1H-indazole tautomer is susceptible to electrophilic substitution. The use of a base, such as potassium hydroxide (KOH), is crucial for the deprotonation of the indazole N-H, which enhances the nucleophilicity of the ring system and facilitates the reaction with molecular iodine. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solubilizes the reactants.

Materials:

  • 1H-Indazole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

  • Potassium carbonate (K₂CO₃) solution (saturated)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1H-indazole (1.0 eq) in DMF, add potassium hydroxide (4.0 eq) portion-wise at room temperature.

  • After stirring for 15 minutes, add a solution of iodine (2.0 eq) in DMF dropwise to the reaction mixture.

  • Continue stirring at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate and potassium carbonate.[7]

  • A precipitate will form. Filter the solid, wash with water, and dry under vacuum to yield 3-iodo-1H-indazole.

  • Alternatively, the aqueous mixture can be extracted with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Reactant Molar Eq. Purpose
1H-Indazole1.0Starting material
Iodine (I₂)2.0Iodinating agent
Potassium Hydroxide (KOH)4.0Base to activate the indazole ring
DMF-Solvent

Table 1: Reagents for the regioselective iodination of 1H-indazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[9][10] This protocol describes the coupling of 3-iodo-1H-indazole with a variety of boronic acids or their esters.

Rationale: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9][11] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this transformation.[6]

Materials:

  • 3-Iodo-1H-indazole (or N-protected derivative)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine 3-iodo-1H-indazole (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • Add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Component Molar Eq. Role
3-Iodo-1H-indazole1.0Electrophilic coupling partner
Boronic acid/ester1.2Nucleophilic coupling partner
Pd(PPh₃)₄0.05Palladium catalyst
Na₂CO₃ or K₂CO₃2.0Base for the transmetalation step
1,4-Dioxane/Water-Solvent system

Table 2: Key components for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, providing a powerful tool for introducing amine functionalities to the indazole core.[12][13][14]

Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13] The choice of ligand is crucial for the efficiency of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the reductive elimination step.

Materials:

  • 3-Iodo-1H-indazole (or N-protected derivative)

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 eq)

  • Toluene or 1,4-Dioxane (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (toluene or 1,4-dioxane).

  • Add the 3-iodo-1H-indazole (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

  • Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Component Molar Eq. Function
3-Iodo-1H-indazole1.0Electrophilic coupling partner
Amine1.2Nucleophilic coupling partner
Pd₂(dba)₃0.02Palladium pre-catalyst
Xantphos0.04Ligand to stabilize the palladium catalyst
NaOtBu or Cs₂CO₃1.4Base to deprotonate the amine
Toluene/Dioxane-Solvent

Table 3: Reagents for the Buchwald-Hartwig amination reaction.

Targeting Kinase Signaling Pathways with Indazole-Based Inhibitors

Indazole-based inhibitors have been developed to target a multitude of protein kinases that are often dysregulated in cancer.[2][15] These kinases are key components of signaling pathways that control cell growth, proliferation, survival, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Responses RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR, PDGFR) RAS RAS RTK:f0->RAS PI3K PI3K RTK:f0->PI3K Angiogenesis Angiogenesis RTK:f0->Angiogenesis Metastasis Metastasis RTK:f0->Metastasis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Survival AKT->Survival PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication SRC SRC FLT3 FLT3 Indazole_Inhibitor Indazole-Based Kinase Inhibitor Indazole_Inhibitor->RTK Inhibition Indazole_Inhibitor->PLK4 Inhibition Indazole_Inhibitor->SRC Inhibition Indazole_Inhibitor->FLT3 Inhibition

Figure 2: Simplified representation of key signaling pathways targeted by indazole-based kinase inhibitors.

Examples of kinases targeted by indazole-based inhibitors include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[15][16]

  • Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and migration.[15]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Play a role in cell growth and division.[17]

  • FMS-like Tyrosine Kinase 3 (FLT3): Often mutated in acute myeloid leukemia (AML).[4][17]

  • Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, essential for proper cell division.[18]

  • SRC Family Kinases: Involved in various cellular processes, including cell growth, motility, and adhesion.[19]

The synthetic methodologies described in this application note provide a robust framework for the development of novel indazole-based inhibitors targeting these and other clinically relevant kinases.

Conclusion

The use of iodo-intermediates in the synthesis of indazole-based kinase inhibitors represents a powerful and versatile strategy in modern drug discovery. The protocols detailed in this application note provide a solid foundation for researchers to generate diverse libraries of these promising therapeutic agents. The ability to systematically modify the indazole scaffold through reliable and high-yielding cross-coupling reactions is paramount to the successful optimization of potency, selectivity, and pharmacokinetic properties of novel kinase inhibitors.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest. [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC. [Link]

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

  • Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Publications. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of N‐substituted 1H‐indazole derivatives. ResearchGate. [Link]

  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. University of Toronto Libraries. [Link]

  • Pathways for the synthesis of indazole derivatives. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Semantic Scholar. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. ResearchGate. [Link]

  • An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. PMC. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application

Esterification methods for 2-(3-Iodo-1H-indazol-1-yl)acetic acid

An Application Guide to the Esterification of 2-(3-Iodo-1H-indazol-1-yl)acetic acid Introduction 2-(3-Iodo-1H-indazol-1-yl)acetic acid is a key heterocyclic building block in medicinal chemistry and materials science. Th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Esterification of 2-(3-Iodo-1H-indazol-1-yl)acetic acid

Introduction

2-(3-Iodo-1H-indazol-1-yl)acetic acid is a key heterocyclic building block in medicinal chemistry and materials science. The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds, and the C3-iodo and N1-acetic acid functionalities provide versatile handles for further synthetic elaboration. Esterification of the carboxylic acid group is a critical transformation, enabling the synthesis of prodrugs, modulation of physicochemical properties such as solubility and lipophilicity, and the creation of advanced intermediates for coupling reactions.

This guide provides a detailed overview and practical protocols for three robust and widely applicable methods for the esterification of 2-(3-Iodo-1H-indazol-1-yl)acetic acid. The selection of an appropriate method depends on the stability of the substrate, the nature of the alcohol, and the desired scale of the reaction. We will explore the classic Fischer-Speier esterification, the mild and efficient Steglich esterification, and the versatile Mitsunobu reaction, offering insights into the mechanistic underpinnings and experimental nuances of each approach.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is an equilibrium-driven process, typically favored by using a large excess of the alcohol, which often serves as the solvent, or by removing water as it is formed.[1][2] This method is valued for its simplicity and use of inexpensive reagents.

Principle and Mechanism The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which enhances the electrophilicity of the carbonyl carbon.[3] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[2]

Protocol: Synthesis of Methyl 2-(3-Iodo-1H-indazol-1-yl)acetate

Materials and Equipment:

  • 2-(3-Iodo-1H-indazol-1-yl)acetic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-(3-Iodo-1H-indazol-1-yl)acetic acid (1.0 eq, e.g., 3.16 g, 10 mmol).

  • Solvent and Catalyst Addition: Add anhydrous methanol (50 mL). While stirring, slowly add concentrated sulfuric acid (0.1 eq, e.g., 0.054 mL, 1 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should show a lower Rf value than the less polar ester product.

  • Work-up (Quenching): After completion, cool the reaction mixture to room temperature. Carefully remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Carefully add saturated NaHCO₃ solution (50 mL) portion-wise to neutralize the acid (Caution: CO₂ evolution). Shake well and separate the layers.

  • Washing: Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by silica gel column chromatography to obtain the pure methyl 2-(3-iodo-1H-indazol-1-yl)acetate.

Considerations:

  • Substrate Sensitivity: While generally robust, prolonged exposure to strong acid and high temperatures can be detrimental to highly sensitive substrates.[4]

  • Equilibrium: To drive the reaction to completion, using the alcohol as the solvent is highly effective.[5] For larger, more expensive alcohols, removal of water using a Dean-Stark apparatus may be necessary.[1]

Method 2: Steglich Esterification (Carbodiimide-Mediated Coupling)

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6] This method is particularly advantageous for acid-sensitive substrates or sterically hindered alcohols.[4]

Principle and Mechanism DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] In the presence of DMAP, this intermediate is converted into an even more reactive N-acylpyridinium species ("active ester").[6] The alcohol then attacks this active ester, forming the desired product and releasing DMAP. The DCC is consumed in the dehydration step, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.

Protocol: Synthesis of Ethyl 2-(3-Iodo-1H-indazol-1-yl)acetate

Materials and Equipment:

  • 2-(3-Iodo-1H-indazol-1-yl)acetic acid

  • Ethanol (Anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, Anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Sintered glass funnel for filtration

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 2-(3-Iodo-1H-indazol-1-yl)acetic acid (1.0 eq, e.g., 3.16 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

  • Reagent Addition: Add ethanol (1.2 eq, e.g., 0.70 mL, 12 mmol) and a catalytic amount of DMAP (0.1 eq, e.g., 122 mg, 1 mmol).

  • Carbodiimide Addition: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 eq, e.g., 2.27 g, 11 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of DCU will form as the reaction progresses.[8]

  • Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up (Filtration): Upon completion, filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to yield pure ethyl 2-(3-iodo-1H-indazol-1-yl)acetate.

Considerations:

  • Byproduct Removal: DCU is largely insoluble in DCM but has some solubility. Column chromatography is often required for complete removal. Using the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can simplify work-up, as the resulting urea byproduct can be removed with an acidic aqueous wash.[4]

  • Side Reactions: A potential side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which consumes the starting material.[6] The use of catalytic DMAP significantly accelerates the desired esterification, minimizing this side reaction.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient pathway to convert an alcohol into various functional groups, including esters.[9] It proceeds via a redox mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] A key feature of this reaction is that it typically proceeds with a clean inversion of stereochemistry at the alcohol's stereocenter, although this is not relevant when using simple primary or secondary alcohols.[11]

Principle and Mechanism The reaction begins with the formation of a betaine intermediate from PPh₃ and DEAD.[11] This intermediate protonates the carboxylic acid, forming a carboxylate anion. The alcohol is then activated by the phosphonium species, creating an excellent leaving group. Finally, the carboxylate anion displaces the activated alcohol in an Sₙ2 fashion to yield the ester, along with triphenylphosphine oxide (TPPO) and diethyl hydrazinedicarboxylate as byproducts.[9][11]

Protocol: Synthesis of Isopropyl 2-(3-Iodo-1H-indazol-1-yl)acetate

Materials and Equipment:

  • 2-(3-Iodo-1H-indazol-1-yl)acetic acid

  • Isopropanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF, Anhydrous)

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Syringes for reagent addition

  • Ice bath

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add 2-(3-Iodo-1H-indazol-1-yl)acetic acid (1.0 eq, e.g., 1.58 g, 5 mmol), isopropanol (1.2 eq, e.g., 0.46 mL, 6 mmol), and PPh₃ (1.5 eq, e.g., 1.97 g, 7.5 mmol).

  • Dissolution: Add anhydrous THF (30 mL) and stir until all solids have dissolved.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add DIAD (1.5 eq, e.g., 1.48 mL, 7.5 mmol) dropwise via syringe over 20-30 minutes. The characteristic orange color of DIAD should dissipate.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting acid.

  • Work-up (Concentration): Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: The primary challenge in Mitsunobu reactions is the removal of byproducts (TPPO and the hydrazine derivative). Direct purification by silica gel column chromatography is the most common method. A non-polar solvent can sometimes be used to precipitate the TPPO prior to chromatography.

Considerations:

  • Reagent Purity and Handling: PPh₃ can oxidize over time, and DIAD/DEAD are hazardous reagents that should be handled with care in a well-ventilated fume hood. Use of anhydrous solvents is critical for success.

  • Order of Addition: Typically, the acid, alcohol, and phosphine are mixed before the slow addition of the azodicarboxylate.[9] For less reactive systems, pre-forming the betaine by mixing PPh₃ and DIAD/DEAD before adding the alcohol and acid may yield better results.

Comparative Summary of Esterification Methods

FeatureFischer EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (Strong Acid, Heat)Mild (0°C to RT)Mild (0°C to RT)
Catalyst/Reagent H₂SO₄, p-TsOHDCC/EDC, DMAPPPh₃, DIAD/DEAD
Stoichiometry Catalytic AcidStoichiometric Coupling AgentStoichiometric Reagents
Advantages Inexpensive, simple setup, good for simple alcohols.[1]Mild conditions, high yields, broad substrate scope.[6][12]Very mild, neutral conditions, stereochemical inversion.[10][11]
Disadvantages Not suitable for acid-labile substrates, equilibrium limited.[4]Stoichiometric byproducts (DCU/EDU) can complicate purification.[8]Expensive reagents, difficult purification from byproducts (TPPO).[11]
Typical Yield Moderate to HighHigh to ExcellentHigh to Excellent

Workflow Visualization

The following diagram illustrates the general workflow for the Steglich esterification, a common and versatile method for synthesizing the target esters.

Steglich_Esterification_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_product 4. Final Product A Dissolve Acid, Alcohol, & DMAP in Anhydrous DCM B Cool to 0°C A->B Setup C Add DCC Solution Dropwise B->C Initiation E Filter to Remove Precipitated DCU D Stir at Room Temp (12-18h) C->D Formation of O-acylisourea D->E Completion F Aqueous Washes (Acid, Base, Brine) E->F Purification G Dry & Concentrate F->G H Silica Gel Chromatography G->H I Pure Ester Product H->I Isolation

Sources

Method

Application Note: Scalable Synthesis of 2-(3-Iodo-1H-indazol-1-yl)acetic Acid

Executive Summary This application note details a scalable, robust protocol for the synthesis of 2-(3-iodo-1H-indazol-1-yl)acetic acid , a critical building block in the development of kinase inhibitors (e.g., VEGFR, PDG...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, robust protocol for the synthesis of 2-(3-iodo-1H-indazol-1-yl)acetic acid , a critical building block in the development of kinase inhibitors (e.g., VEGFR, PDGFR modulators) and other heterocyclic pharmaceuticals.

The synthesis addresses the primary challenge in indazole chemistry: N1 vs. N2 regioselectivity . While direct alkylation of indazoles often yields mixtures, this protocol leverages the steric and electronic properties of the C3-iodine substituent combined with thermodynamic control to achieve >95% N1-selectivity. The process is designed for multi-gram to kilogram scale-up, utilizing readily available reagents and minimizing chromatographic purification.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on a linear three-step sequence. The critical design choice is the installation of the iodine atom before alkylation. The C3-iodine atom serves two purposes:

  • Functional Handle: It enables downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • Regiocontrol Element: The steric bulk of the iodine at C3 destabilizes the N2-alkylation transition state, enhancing selectivity for the desired N1-isomer.

Reaction Pathway (Graphviz)

Retrosynthesis Target 2-(3-Iodo-1H-indazol-1-yl) acetic acid Ester Ethyl 2-(3-iodo-1H- indazol-1-yl)acetate Target->Ester Hydrolysis (LiOH, THF/H2O) IodoInd 3-Iodo-1H-indazole Ester->IodoInd N1-Alkylation (BrCH2CO2Et, NaH) Start 1H-Indazole IodoInd->Start Iodination (I2, KOH, DMF)

Figure 1: Retrosynthetic disconnection showing the linear assembly from 1H-indazole.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Iodo-1H-indazole

Objective: Regioselective iodination of the C3 position. Mechanism: Electrophilic aromatic substitution. The nitrogen proton is acidic; base promotes the formation of the indazolyl anion, which is more nucleophilic at C3.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
1H-Indazole 1.0Starting Material
Iodine (

)
1.1 - 1.2Electrophile
Potassium Hydroxide (KOH) 2.5Base
DMF 5-7 VolSolvent
NaHSO

(aq)
ExcessQuench (removes unreacted

)
Protocol
  • Dissolution: Charge a reactor with 1H-indazole (1.0 equiv) and DMF (5 volumes). Stir until dissolved.

  • Base Addition: Add KOH pellets (2.5 equiv) in portions. The reaction is slightly exothermic; maintain temperature

    
    . Stir for 15 minutes.
    
  • Iodination: Dissolve Iodine (1.1 equiv) in DMF (2 volumes) and add dropwise to the reaction mixture over 30–60 minutes.

    • Critical Control Point: Maintain internal temperature between

      
      . Higher temperatures promote over-iodination.
      
  • Reaction: Stir at room temperature for 3–4 hours. Monitor by HPLC/TLC (Target

    
    , Hex/EtOAc 2:1).
    
  • Quench & Isolation:

    • Pour the reaction mixture slowly into 10% aqueous NaHSO

      
        (10 volumes) with vigorous stirring. The product will precipitate as a white to pale yellow solid.
      
    • Adjust pH to ~7 with dilute HCl if necessary (rarely needed if excess bisulfite is used).

  • Filtration: Filter the solid, wash with copious water to remove DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
    • Expected Yield: 85–92%

    • Purity: >98% (HPLC)

Step 2: Regioselective N1-Alkylation

Objective: Installation of the acetate tail at the N1 position. Challenge: Indazoles have two nucleophilic nitrogens (N1 and N2). N1 is thermodynamically favored, while N2 is often kinetically favored. Solution: Use of NaH in THF or


 in DMF  favors the N1 isomer, especially with the C3-iodo substituent providing steric shielding of N2.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
3-Iodo-1H-indazole 1.0Substrate
Ethyl Bromoacetate 1.1Alkylating Agent
Sodium Hydride (60%) 1.2Base
THF (Anhydrous) 10 VolSolvent
Protocol
  • Deprotonation: Under

    
     atmosphere, suspend NaH  (1.2 equiv) in anhydrous THF  (5 volumes) at 
    
    
    
    .
  • Addition: Dissolve 3-iodo-1H-indazole (1.0 equiv) in THF (5 volumes) and add dropwise to the NaH suspension.

    • Observation: Gas evolution (

      
      ). Stir at 
      
      
      
      for 30 mins until evolution ceases and a clear anion solution forms.
  • Alkylation: Add Ethyl bromoacetate (1.1 equiv) dropwise at

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

    • Process Check: HPLC should show conversion of SM (

      
       min) to Product (
      
      
      
      min) and minimal N2-isomer (
      
      
      min).
  • Work-up:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc (

      
      ). Wash combined organics with Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Scale < 10g: Flash chromatography (Hexane/EtOAc gradient).

    • Scale > 10g: Recrystallization from Ethanol/Heptane often yields pure N1 isomer.

    • Expected Yield: 75–85%

Step 3: Ester Hydrolysis

Objective: Conversion of the ethyl ester to the free carboxylic acid.

Protocol
  • Dissolution: Dissolve the N1-ester (from Step 2) in THF/Water (3:1 ratio, 8 volumes).

  • Saponification: Add LiOH

    
    H
    
    
    
    O
    (2.0 equiv).
  • Reaction: Stir at room temperature for 2–3 hours.

  • Isolation:

    • Evaporate THF under reduced pressure.

    • Acidify the aqueous residue with 1M HCl to pH 2–3. The product will precipitate.

    • Filter, wash with water, and dry.[4]

    • Final Yield: 90–95%

    • Appearance: White crystalline solid.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to Off-white solidVisual
Purity

HPLC (C18, ACN/H2O + 0.1% TFA)

H NMR (DMSO-d

)

13.1 (br s, 1H), 7.65 (d, 1H), 7.50 (d, 1H), 7.42 (t, 1H), 7.20 (t, 1H), 5.25 (s, 2H)
400 MHz NMR
Mass Spec

LC-MS (ESI+)
Regioisomer Ratio N1 : N2

95 : 5

H NMR or HPLC

Process Logic & Regioselectivity (Mechanism)

The alkylation step is the most risk-prone. The diagram below illustrates why the N1 pathway is favored under the prescribed conditions.

Regioselectivity cluster_N1 N1 Pathway (Thermodynamic) cluster_N2 N2 Pathway (Kinetic) IndazoleAnion Indazolyl Anion (Delocalized) N1_TS N1 Transition State (Less Steric Hindrance) IndazoleAnion->N1_TS Favored by NaH/THF N2_TS N2 Transition State (Steric Clash with 3-Iodo) IndazoleAnion->N2_TS Disfavored by 3-Iodo N1_Prod N1-Product (Benzenoid System Intact) N1_TS->N1_Prod N2_Prod N2-Product (Quinoid Character) N2_TS->N2_Prod

Figure 2: Mechanistic bifurcation. The 3-Iodo substituent sterically hinders the N2 approach, while the N1 product retains the aromaticity of the benzene ring (benzenoid), making it thermodynamically more stable than the quinoid-like N2 isomer.

References

  • Iodination of Indazoles: Synthesis of 3-iodo-1H-indazole. Organic Syntheses, 2020, 97, 314-326.[4] [Link]

  • Regioselective Alkylation: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein J. Org. Chem. 2014, 10, 1524–1532. [Link]

  • General Indazole Functionalization: Development of a selective and scalable N1-indazole alkylation. React.[1][2][4][5][6][7][8][9][11][12] Chem. Eng., 2024, 9, 876. [Link]

  • Application in Drug Discovery: Design, Synthesis and Biological Evaluation of Trypanosoma brucei Trypanothione Synthetase Inhibitors. ChemMedChem 2012, 7, 1084. [Link]

Sources

Application

Application Notes and Protocols: Strategic Functionalization of the C3 Position of Indazole-1-Acetic Acid

Abstract The indazole scaffold is a privileged pharmacophore, central to numerous therapeutic agents. The ability to precisely modify this core, particularly at the C3 position, is a critical objective in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged pharmacophore, central to numerous therapeutic agents. The ability to precisely modify this core, particularly at the C3 position, is a critical objective in medicinal chemistry for modulating biological activity and optimizing pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the C3 position of indazole-1-acetic acid. We will explore established methodologies, provide detailed, validated protocols, and discuss the underlying mechanistic principles that govern these transformations.

Introduction: The Significance of C3-Functionalized Indazoles

The indazole ring system is a bioisostere of indole and purine, enabling it to interact with a wide array of biological targets. The substituent at the C3 position plays a pivotal role in defining the molecule's interaction with target proteins. For instance, C3-carboxamide derivatives of indazoles have been investigated as potent PARP inhibitors for cancer therapy, while other C3-substituted analogs have shown promise as kinase inhibitors and anti-inflammatory agents.

Indazole-1-acetic acid serves as a versatile starting material. The acetic acid moiety at the N1 position provides a convenient handle for further derivatization or for improving aqueous solubility, a crucial parameter in drug development. The primary challenge and opportunity lie in the selective and efficient introduction of diverse functional groups at the C3 position.

Mechanistic Considerations: Activating the C3 Position

The C3 position of the indazole ring is not inherently reactive towards electrophilic or nucleophilic attack. Therefore, directed functionalization strategies are required. The most common and effective approach involves a Directed Metalation-Deprotonation strategy. The N1-acetic acid group, after deprotonation of the carboxylic acid proton, can act as a Directed Metalating Group (DMG).

Workflow for Directed C3-Functionalization

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: C3-Metalation cluster_2 Step 3: Electrophilic Quench A Indazole-1-acetic acid C Dianion Intermediate A->C 2.0-2.2 equiv. B Strong Base (e.g., LDA, n-BuLi) B->C D Directed Metalation C->D Intramolecular F C3-Functionalized Product D->F E Electrophile (E+) E->F

Figure 1: Directed metalation-deprotonation workflow for C3 functionalization.

This process typically involves the use of a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to generate a dianion. The initial deprotonation occurs at the carboxylic acid, followed by a second deprotonation at the C3 position, directed by the N1-substituent. This lithiated intermediate is then quenched with a suitable electrophile to introduce the desired functionality.

Core Protocols: C3-Halogenation and C3-Borylation

Halogenated and bororylated indazoles are exceptionally valuable intermediates. They serve as versatile handles for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of carbon, nitrogen, and oxygen-based substituents.

Protocol: Directed C3-Iodination of Indazole-1-acetic acid

This protocol details the synthesis of 3-iodo-indazole-1-acetic acid, a key building block for further diversification.

Materials:

  • Indazole-1-acetic acid

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add indazole-1-acetic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the dianion.

  • Electrophilic Quench: In a separate flask, prepare a solution of iodine (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-iodo-indazole-1-acetic acid.

Trustworthiness Note: The success of this reaction is highly dependent on maintaining anhydrous conditions and low temperatures to prevent side reactions and ensure the stability of the lithiated intermediate. The use of freshly titrated n-BuLi is recommended for reproducibility.

Data Summary: Reaction Parameters
ParameterConditionRationale
Base n-BuLi (2.2 eq)Ensures complete formation of the dianion.
Solvent Anhydrous THFAprotic and effectively solvates the lithium species.
Temperature -78 °CStabilizes the organolithium intermediate and controls reactivity.
Electrophile Iodine (I₂)Efficiently iodinates the C3-lithiated species.
Quenching 1 M HClNeutralizes the reaction mixture and protonates any remaining base.

Advanced Applications: Palladium-Catalyzed Cross-Coupling

With the C3-halogenated or C3-bororylated indazole-1-acetic acid in hand, a vast chemical space becomes accessible through palladium-catalyzed cross-coupling reactions.

Diagram of Suzuki Cross-Coupling

G cluster_0 Reaction Components A 3-Iodo-indazole-1-acetic acid E 3-Aryl-indazole-1-acetic acid A->E B Arylboronic Acid B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E Catalyst D Base (e.g., K2CO3) D->E Base

Figure 2: Key components for a Suzuki cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling for C3-Arylation

This protocol provides a general method for the synthesis of 3-aryl-indazole-1-acetic acid derivatives.

Materials:

  • 3-Iodo-indazole-1-acetic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-iodo-indazole-1-acetic acid, the corresponding arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Solvent Addition: Add the degassed solvent system.

  • Catalyst Addition: Add the palladium catalyst under a positive flow of argon.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidification: Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filtration/Extraction: Collect the solid by filtration or extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Expertise & Experience Note: The choice of catalyst, base, and solvent system can significantly impact the reaction yield and purity. For challenging couplings, the use of more advanced catalyst systems (e.g., those employing phosphine ligands like SPhos or XPhos) may be necessary. It is crucial to thoroughly degas the solvents to prevent the oxidation and deactivation of the palladium catalyst.

Conclusion and Future Outlook

The methodologies outlined in this guide provide a robust framework for the functionalization of the C3 position of indazole-1-acetic acid. The directed metalation strategy, followed by quenching with various electrophiles or subsequent cross-coupling reactions, offers a powerful and versatile approach for generating diverse libraries of indazole derivatives. These compounds are of significant interest in drug discovery and development, and the ability to systematically modify the C3 position is a key enabling technology in the quest for novel therapeutics. Future research will likely focus on the development of more sustainable and efficient catalytic methods, including C-H activation strategies, to further streamline

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-(3-Iodo-1H-indazol-1-yl)acetic acid synthesis

Ticket #4920: Yield Optimization for 2-(3-Iodo-1H-indazol-1-yl)acetic acid Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Executive Summary The synthesis of 2-(3-Iodo-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4920: Yield Optimization for 2-(3-Iodo-1H-indazol-1-yl)acetic acid

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

The synthesis of 2-(3-Iodo-1H-indazol-1-yl)acetic acid typically proceeds via a three-step sequence: (1) C3-iodination of 1H-indazole,[1][2][3] (2) N-alkylation with a haloacetate, and (3) ester hydrolysis.[4]

The primary yield-limiting factor is Step 2 (Alkylation). Indazole is an ambident nucleophile. Without strict control, you will generate significant quantities of the N2-isomer (kinetic product), which is difficult to separate from the desired N1-isomer (thermodynamic product).

This guide replaces standard "recipe-style" instructions with a root-cause analysis and optimized protocols designed to maximize the N1-isomer yield.

Module 1: The Iodination Bottleneck (C3-Functionalization)

The Issue: Low conversion or formation of poly-iodinated byproducts. The Fix: Use a controlled basic environment to activate the C3 position without over-activating the benzene ring.

Optimized Protocol (C3-Iodination)
  • Reagents: 1H-Indazole (1.0 eq), Iodine (

    
    , 1.1 eq), KOH (2.5 eq).
    
  • Solvent: DMF (Anhydrous not strictly required, but recommended).

  • Conditions: 0°C to RT, 1-3 hours.

Technical Insight: The C3 position of 1H-indazole is the most electron-rich site on the heterocyclic ring. Using KOH/DMF generates the indazolyl anion, which reacts rapidly with iodine.

  • Why KOH? It ensures complete deprotonation.

  • Why DMF? High solubility of the anion accelerates the reaction.

Troubleshooting Table:

SymptomRoot CauseCorrective Action
Incomplete Conversion

sublimation or moisture.
Use a sealed vessel; add 0.1 eq excess

.
Poly-iodination Temperature too high.Maintain 0°C during

addition.
Dark/Tar Product Oxidation of DMF/Iodine complex.Quench with saturated

(sodium thiosulfate) until yellow color fades.
Module 2: The Critical Step – N-Alkylation Regioselectivity

The Issue: Formation of the N2-isomer (2-(3-iodo-2H-indazol-2-yl)acetic acid) reduces yield and complicates purification. Target: N1-Alkylation (2-(3-iodo-1H-indazol-1-yl)...).

The Mechanism of Failure

Indazole anions resonate between N1 and N2.

  • N1 (Thermodynamic): More stable, but sterically hindered by the C7-H.

  • N2 (Kinetic): Less hindered, often reacts faster with small electrophiles.

  • The Iodine Effect: A bulky Iodine atom at C3 sterically hinders the N2 position , which actually helps your desired N1 selectivity, provided you use the right base.

Optimized Protocol (N1-Selective Alkylation)
  • Substrate: 3-Iodo-1H-indazole.

  • Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) OR Cesium Carbonate (

    
    , 1.5 eq).
    
  • Electrophile: Ethyl bromoacetate (1.1 eq).

  • Solvent: THF (for NaH) or MeCN (for

    
    ).
    

Decision Matrix: Choosing the Right Base

ConditionMechanismSelectivity (N1:N2)Recommendation
NaH / THF Tight Ion Pairing.

coordinates with the N2 lone pair/C3-Iodine, shielding N2 and forcing attack at N1.
>20:1 Primary Recommendation. Best for high yield.

/ DMF
Loose ion pair. Promotes kinetic control (N2 formation).~2:1 to 1:1AVOID. High N2 byproduct.

/ MeCN
Thermodynamic Equilibration.

allows equilibration to the stable N1 isomer.
~10:1Secondary Option. Use if substrate is base-sensitive.
Step-by-Step Workflow (NaH Method)
  • Dissolution: Dissolve 3-iodo-1H-indazole in anhydrous THF (0.2 M). Cool to 0°C.[5][6][7]

  • Deprotonation: Add NaH portion-wise. Stir 30 min at 0°C. Wait for

    
     evolution to cease.
    
  • Addition: Add Ethyl bromoacetate dropwise.

  • Reaction: Warm to RT. Stir 4-12 hours.

  • Workup: Quench with

    
    . Extract with EtOAc.[6]
    
Module 3: Hydrolysis & Isolation

The Issue: Incomplete hydrolysis or difficulty isolating the free acid from salts.

Optimized Protocol
  • Reagents: LiOH

    
     (3.0 eq).
    
  • Solvent: THF/Water (3:1).

  • Temperature: RT (Avoid heat to prevent decarboxylation).

Isolation Trick: Do not just extract.

  • Evaporate THF.

  • Wash the aqueous layer with DCM (removes unreacted ester/impurities).

  • Acidify the aqueous layer carefully to pH 3-4 with 1M HCl.

  • The product usually precipitates as a white solid. Filter and wash with cold water.

Visual Troubleshooting Guide

IndazoleSynthesis Start Start: 1H-Indazole Step1 Step 1: Iodination (I2, KOH, DMF) Start->Step1 Check1 Check: Is C3 Iodinated? Step1->Check1 Check1->Step1 No (Add more I2) Intermediate Intermediate: 3-Iodo-1H-indazole Check1->Intermediate Yes Step2 Step 2: Alkylation (Ethyl Bromoacetate) Intermediate->Step2 DecisionBase Decision: Base Selection Step2->DecisionBase PathA Route A: NaH / THF (Tight Ion Pairing) DecisionBase->PathA Recommended PathB Route B: K2CO3 / DMF (Loose Ion Pairing) DecisionBase->PathB Avoid ResultA Result: High N1 Selectivity (>95% Desired) PathA->ResultA ResultB Result: Mixed N1/N2 (Low Yield, Messy Column) PathB->ResultB Step3 Step 3: Hydrolysis (LiOH, THF/H2O) ResultA->Step3 Final Target: 2-(3-Iodo-1H-indazol-1-yl)acetic acid Step3->Final

Caption: Workflow logic for maximizing N1-regioselectivity. Note the critical divergence at the Base Selection step.

Frequently Asked Questions (FAQ)

Q1: Why is my N1/N2 ratio poor (e.g., 60:40)? A: You are likely using a carbonate base (


) in a polar aprotic solvent (DMF). This promotes the kinetic N2 product. Switch to NaH in THF  or 

in Acetonitrile
. The Sodium cation (

) helps chelate the N2/C3-Iodine region, blocking N2 attack [1].[7]

Q2: Can I iodinate after alkylation? A: It is possible but not recommended . Alkylating first (on unsubstituted indazole) often yields worse N1/N2 selectivity because you lack the steric bulk of the iodine at C3 to hinder the N2 position. Iodinating first "locks" the C3 position and helps direct the subsequent alkylation to N1 [2].

Q3: How do I separate the N1 and N2 esters if I get a mixture? A: They are separable by silica gel chromatography.

  • N1-Isomer (Desired): Usually less polar (higher

    
    ) in Hexane/EtOAc mixtures.
    
  • N2-Isomer (Byproduct): Usually more polar (lower

    
    ).
    
  • Tip: Use a gradient of 5%

    
     20% EtOAc in Hexanes.
    

Q4: My final acid is water-soluble and won't extract. A: Do not extract the acid. Instead, precipitate it.

  • Saponify with LiOH.

  • Wash the basic aqueous phase with DCM (removes impurities).

  • Acidify the aqueous phase to pH 3 with HCl.

  • The acid should crash out. Filter it. If it doesn't, use Lyophilization (freeze-drying) rather than extraction [3].

References
  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2021). Key Finding: NaH/THF provides superior N1 selectivity compared to Carbonate/DMF systems. URL:[Link]

  • Synthesis and biological evaluation of indazole derivatives.

    
     Alkylation sequence.
    URL:[Link]
    

Sources

Optimization

Technical Support Center: Purification of 3-Iodoindazole Derivatives by Recrystallization

Welcome to the technical support center for the purification of 3-iodoindazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-iodoindazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important class of molecules. Here, we will address common challenges and provide practical, step-by-step solutions in a question-and-answer format to help you achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when choosing a solvent for the recrystallization of 3-iodoindazole derivatives?

The selection of an appropriate solvent system is the cornerstone of a successful recrystallization.[1][2] The ideal solvent should exhibit high solubility for the 3-iodoindazole derivative at elevated temperatures and low solubility at cooler temperatures.[3] This differential solubility is the driving force for crystal formation and purification.[1]

Key considerations include:

  • Polarity Matching ("Like Dissolves Like"): 3-Iodoindazole derivatives are generally polar compounds due to the presence of the indazole core and the iodine substituent.[4] Therefore, polar solvents are often a good starting point.[2] However, the overall polarity will be influenced by other substituents on the indazole ring.

  • Boiling Point: The solvent's boiling point should be high enough to provide a significant temperature gradient for solubility but not so high that it is difficult to remove from the purified crystals.[2] It's also crucial that the boiling point is lower than the melting point of your compound to avoid "oiling out".[2][5]

  • Inertness: The solvent must not react with the 3-iodoindazole derivative.

  • Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[2][3]

A systematic approach to solvent screening is highly recommended. Start with small-scale solubility tests in a range of solvents with varying polarities.

Troubleshooting Guide

Q2: My 3-iodoindazole derivative "oils out" during cooling instead of forming crystals. What causes this and how can I fix it?

"Oiling out" is a common and frustrating problem where the compound separates from the solution as a liquid instead of a solid crystalline phase.[5][6] This often happens when the melting point of the compound is lower than the temperature of the saturated solution.[1][5] The resulting oil can trap impurities, significantly reducing the effectiveness of the purification.[5][7]

Causality and Solutions:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, leading to oiling out.[5][7]

    • Solution: Consider a preliminary purification step, such as a quick filtration through a silica plug, to remove gross impurities before recrystallization.

  • Inappropriate Solvent Choice: The solvent may be too non-polar for your compound.

    • Solution: Add a more polar co-solvent (in a mixed solvent system) or switch to a more polar single solvent.[5]

  • Cooling Rate is Too Fast: Rapid cooling can lead to supersaturation at a temperature above the compound's melting point.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help.[5]

  • Insufficient Solvent: Using the absolute minimum amount of solvent can sometimes lead to the solution becoming saturated at a temperature that is too high.

    • Solution: Re-heat the solution and add a small amount of additional hot solvent before allowing it to cool slowly.[5][8]

G start Oiling Out Observed check_impurities Assess Purity of Starting Material start->check_impurities high_impurities High Impurity Level? check_impurities->high_impurities pre_purify Action: Perform Pre-purification (e.g., Silica Plug Filtration) high_impurities->pre_purify Yes low_impurities Low Impurity Level high_impurities->low_impurities No re_recrystallize Re-attempt Recrystallization pre_purify->re_recrystallize success Successful Crystallization re_recrystallize->success check_solvent Evaluate Solvent System low_impurities->check_solvent is_solvent_polar Is the solvent sufficiently polar? check_solvent->is_solvent_polar add_polar_solvent Action: Add a more polar co-solvent or switch to a more polar solvent is_solvent_polar->add_polar_solvent No check_cooling Review Cooling Protocol is_solvent_polar->check_cooling Yes add_polar_solvent->re_recrystallize is_cooling_slow Is cooling slow and gradual? check_cooling->is_cooling_slow slow_cooling Action: Allow for slow cooling to RT before using an ice bath. Insulate flask. is_cooling_slow->slow_cooling No check_solvent_volume Check Solvent Volume is_cooling_slow->check_solvent_volume Yes slow_cooling->re_recrystallize is_volume_sufficient Is there enough solvent? check_solvent_volume->is_volume_sufficient add_more_solvent Action: Re-heat and add more hot solvent. is_volume_sufficient->add_more_solvent No is_volume_sufficient->success Yes, problem likely resolved add_more_solvent->re_recrystallize

Q3: I have very poor recovery of my 3-iodoindazole derivative after recrystallization. What are the likely causes?

Low recovery can be attributed to several factors, often related to the solubility of your compound in the chosen solvent system.[5]

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[5]

  • Premature Crystallization: If crystals form too early, for instance during a hot filtration step, product will be lost.

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

  • Incorrect Solvent Choice: The compound may have a relatively high solubility in the cold solvent.

To improve recovery, you can try to carefully evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. However, be aware that this second crop may be less pure than the first.

Q4: No crystals are forming, even after extended cooling. What should I do?

The absence of crystal formation is usually due to either the use of an excessive amount of solvent or the solution being supersaturated.

Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[1] This creates microscopic scratches that can serve as nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution.[1][3] This "seed" provides a template for further crystallization.

  • Reduce Solvent Volume: Carefully evaporate a portion of the solvent and allow the solution to cool again.[5]

  • Cool to a Lower Temperature: If you have only cooled to room temperature, try using an ice bath or even a dry ice/acetone bath.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a 3-Iodoindazole Derivative

This protocol outlines a general procedure for recrystallization from a single solvent.

Materials:

  • Crude 3-iodoindazole derivative

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 3-iodoindazole derivative in an Erlenmeyer flask.

  • Add a small amount of the selected solvent, just enough to cover the solid.

  • Gently heat the mixture to the boiling point of the solvent while stirring or swirling.[3]

  • Add small portions of the hot solvent until the solid just dissolves.[9] Avoid adding an excess of solvent.

  • If colored impurities are present, you may consider adding a small amount of activated charcoal and performing a hot gravity filtration.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[3]

  • Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Dry the crystals thoroughly.

G start Start add_solid Add crude solid to Erlenmeyer flask start->add_solid add_solvent Add minimal hot solvent until dissolved add_solid->add_solvent hot_filtration_check Insoluble impurities present? add_solvent->hot_filtration_check hot_filtration Perform hot gravity filtration hot_filtration_check->hot_filtration Yes cool_solution Slowly cool solution to room temperature hot_filtration_check->cool_solution No hot_filtration->cool_solution ice_bath Cool in ice bath cool_solution->ice_bath collect_crystals Collect crystals by vacuum filtration ice_bath->collect_crystals wash_crystals Wash with cold solvent collect_crystals->wash_crystals dry_crystals Dry purified crystals wash_crystals->dry_crystals end End dry_crystals->end

Protocol 2: Mixed-Solvent Recrystallization

A mixed-solvent system is employed when no single solvent has the ideal solubility characteristics.[1] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which the compound is sparingly soluble.[1] The two solvents must be miscible.[2]

Procedure:

  • Dissolve the crude 3-iodoindazole derivative in a minimal amount of the "good" solvent at an elevated temperature.

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[7]

  • Add a few more drops of the "good" solvent until the cloudiness just disappears.

  • Follow steps 6-10 from the single-solvent recrystallization protocol.

Data Presentation

The choice of solvent is critical and should be based on empirical testing. The following table provides a starting point for solvent selection, with solvents listed in order of decreasing polarity.

SolventBoiling Point (°C)PolarityNotes
Water100HighSuitable for highly polar derivatives.
Methanol65HighGood general-purpose polar solvent.
Ethanol78.5HighAnother good general-purpose polar solvent.[10]
Acetonitrile82Medium-HighCan be effective for some polar compounds.[11]
Acetone56Medium-HighOften used in mixed-solvent systems (e.g., with water or hexanes).[12]
Ethyl Acetate77MediumA versatile solvent, often used with heptane or hexanes.[10][11]
Dichloromethane (DCM)40Medium-LowUse with caution due to low boiling point.
Toluene111LowGood for less polar, aromatic compounds.[1]
Heptane/Hexane~69-98LowTypically used as the "poor" solvent in mixed-solvent systems.[10][12]

References

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Reddit. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
  • Recrystallization. (n.d.). Organic Chemistry @ CU Boulder. [Link]

    • Crystallization. (n.d.). Truman State University. [Link]

  • Crystallization Solvents.pdf. (n.d.). [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). University of Rochester. [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Reddit. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • CN102690233A - Synthetic method of 3-amino-4-iodo-indazole - Google Patents. (n.d.).
  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Mettler Toledo. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. (2020, May 29). MDPI. [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company. (2022, February 6). Sami Publishing Company. [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • How to avoid the formation of oil droplets during recrystallization? - ResearchGate. (2014, June 30). ResearchGate. [Link]

  • Solubility of compound 3 in different solvents. - ResearchGate. (n.d.). ResearchGate. [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds - Google Patents. (n.d.).
  • Recrystallization - YouTube. (2020, January 10). YouTube. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. [Link]

  • N1-protection of 3-iodoindazole derivatives using ultrasound irradiation. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). PraxiLabs. [Link]

  • Recrystallization (chemistry) - Wikipedia. (n.d.). Wikipedia. [Link]

  • Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation - PubMed. (2019, September 27). PubMed. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4). YouTube. [Link]

  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - BJOC. (2019, September 27). Beilstein Journal of Organic Chemistry. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 7). YouTube. [Link]

  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD - DTIC. (n.d.). Defense Technical Information Center. [Link]

  • 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem - NIH. (n.d.). PubChem. [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • Sources and Types of Impurities in Pharmaceutical Substances - Veeprho. (2024, September 11). Veeprho. [Link]

  • Solubility of drugs in aqueous solutions. Part 3: multicomponent mixed solvent - PubMed. (2003, November 28). PubMed. [Link]

  • Impurities and Degradation products | @rtMolecule - ArtMolecule. (n.d.). ArtMolecule. [Link]

  • An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Troubleshooting solubility issues of 2-(3-Iodo-1H-indazol-1-yl)acetic acid

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountere...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-(3-Iodo-1H-indazol-1-yl)acetic acid. As Senior Application Scientists, we have synthesized our expertise to provide you with a comprehensive resource grounded in scientific principles to ensure the integrity and success of your experiments.

Troubleshooting Common Solubility Issues

Researchers often face challenges in dissolving 2-(3-Iodo-1H-indazol-1-yl)acetic acid, a hydrophobic molecule with a carboxylic acid moiety. The following section provides a systematic approach to overcoming these solubility hurdles.

Q1: My 2-(3-Iodo-1H-indazol-1-yl)acetic acid is not dissolving in my desired solvent. What should I do?

The solubility of 2-(3-Iodo-1H-indazol-1-yl)acetic acid is influenced by several factors, including the choice of solvent, pH, and temperature. A logical, step-wise approach is crucial for successful dissolution.

Understanding the Molecule:

2-(3-Iodo-1H-indazol-1-yl)acetic acid possesses a carboxylic acid group, which makes its solubility highly pH-dependent. In its protonated (acidic) form, the molecule is less polar and thus less soluble in aqueous solutions. By increasing the pH, the carboxylic acid is deprotonated to form a carboxylate salt, which is significantly more polar and, therefore, more soluble in water.[1][2][3][4][5]

Initial Solvent Selection:

For creating stock solutions, it is recommended to start with polar aprotic organic solvents.

Table 1: Recommended Solvents for Stock Solutions

SolventStarting Concentration (for initial testing)Notes
Dimethyl Sulfoxide (DMSO)10-50 mMA versatile solvent for many organic compounds.[6] Be aware of potential compound degradation with prolonged storage.[6][7]
N,N-Dimethylformamide (DMF)10-50 mMAnother good option for polar compounds.
Ethanol1-10 mMA less polar option than DMSO or DMF, may require warming.
Methanol1-10 mMSimilar to ethanol, may require warming.

dot

Caption: A systematic workflow for dissolving 2-(3-Iodo-1H-indazol-1-yl)acetic acid.

Experimental Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Weighing: Accurately weigh the desired amount of 2-(3-Iodo-1H-indazol-1-yl)acetic acid in a sterile vial.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the target concentration.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[8][9][10][11][12] This can help break up aggregates and increase the rate of dissolution.

  • Warming: If necessary, gently warm the solution to 37-50°C. Avoid excessive heat, which could lead to degradation.

  • Visual Inspection: A successfully prepared stock solution should be a clear, homogenous solution with no visible particulates.

Q2: I need to prepare an aqueous solution of 2-(3-Iodo-1H-indazol-1-yl)acetic acid, but it's insoluble in water. What should I do?

Directly dissolving 2-(3-Iodo-1H-indazol-1-yl)acetic acid in neutral aqueous buffers is challenging due to its hydrophobic nature. The key is to deprotonate the carboxylic acid to increase its polarity and aqueous solubility.

The Role of pH:

Experimental Protocol 2: Preparation of an Aqueous Solution via pH Adjustment

  • Initial Suspension: Suspend the weighed 2-(3-Iodo-1H-indazol-1-yl)acetic acid in the desired aqueous buffer (e.g., PBS).

  • Basification: While stirring, add a small amount of a suitable base, such as 1 M NaOH, dropwise.[1][2][3][4][5]

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the compound fully dissolves and the desired pH is reached.

  • Sonication/Warming: Gentle sonication or warming can be used to aid dissolution as described in Protocol 1.

  • Final pH Adjustment: Once the compound is dissolved, adjust the pH to the final desired value for your experiment. Be cautious, as lowering the pH may cause the compound to precipitate.

dot

Caption: The effect of pH on the form and solubility of 2-(3-Iodo-1H-indazol-1-yl)acetic acid.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

This is a common phenomenon known as "crashing out," where the rapid change in solvent polarity causes the compound to become insoluble.[20]

Troubleshooting Precipitation:

  • Slower Addition: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing.[20]

  • Lower Final Concentration: The target concentration in the aqueous buffer may be too high. Try a lower final concentration.

  • Use of Co-solvents: Including a small amount of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can help maintain solubility.[20] Common co-solvents include ethanol and PEG-400. Start with a low percentage (e.g., 1-5%) and optimize as needed.

  • Surfactants: Non-ionic surfactants like Tween-80 can also be used at low concentrations (e.g., 0.1%) to improve solubility.[20]

Frequently Asked Questions (FAQs)

Q4: What is the appearance of 2-(3-Iodo-1H-indazol-1-yl)acetic acid when fully dissolved?

A properly dissolved solution of 2-(3-Iodo-1H-indazol-1-yl)acetic acid should be a clear, colorless to pale yellow solution, free of any visible particulates.

Q5: How should I store my stock solution of 2-(3-Iodo-1H-indazol-1-yl)acetic acid?

For long-term storage, it is recommended to store stock solutions in DMSO at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.[6][7] Avoid repeated freeze-thaw cycles, which can lead to compound degradation. For aqueous solutions, it is best to prepare them fresh for each experiment, as the stability of the compound in aqueous media over time is not well characterized.

Q6: Are there any safety precautions I should take when handling 2-(3-Iodo-1H-indazol-1-yl)acetic acid?

Yes, as with any chemical, proper safety precautions should be followed. Based on data from similar compounds, 2-(3-Iodo-1H-indazol-1-yl)acetic acid may cause skin and eye irritation.[1][20] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.[1][20]

References

  • Allen. (n.d.). Carboxylic acids dissolve in aqueous NaOH because acids undego. [Link]

  • Chemistry LibreTexts. (2022, October 27). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. [Link]

  • AnalyteGuru. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]

  • ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase?. [Link]

  • ResearchGate. (n.d.). Prediction of pKa from chemical structure using free and open-source tools. [Link]

  • Quora. (2021, July 17). Can NaOH react with carboxylic acids?. [Link]

  • Homework.Study.com. (n.d.). Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. Phenols, ArOH, are.... [Link]

  • Reddit. (2022, March 23). Buffer keeps precipitating. Any advice why? : r/labrats. [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid : r/chemhelp. [Link]

  • Chemaxon. (2023, April 19). Predicting pKa. [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. [Link]

  • Rowan. (n.d.). pKa Prediction. [Link]

  • Zenodo. (2021, January 4). Open source application for small molecule pKa predictions. [Link]

  • ResearchGate. (2025, October 23). Direct sonication of acetic acid in aqueous solutions. [Link]

  • Technical Disclosure Commons. (2023, November 1). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. [Link]

  • Organic Syntheses. (n.d.). indazole. [Link]

  • Google Patents. (n.d.).
  • Springer. (2008, November 17). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • PMC. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]

  • Diva-portal.org. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. [Link]

  • Ziath. (n.d.). Issues in Compound Storage in DMSO. [Link]

  • Amazon S3. (2020, February 20). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co. [Link]

  • PubMed. (2012, August 10). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. [Link]

  • PMC. (n.d.). Improvement of the efficacy of endodontic solvents by ultrasonic agitation. [Link]

  • ResearchGate. (n.d.). Analytical Protocol for determination of Indole 3 acetic acid (IAA) production by Plant Growth Promoting Bacteria (PGPB). [Link]

  • ResearchGate. (n.d.). Change in retention time of acetic acid in gradient DMSO-water solution.... [Link]

  • ResearchGate. (2025, August 7). Effect of Ultrasound Frequency on Pulsed Sonolytic Degradation of Octylbenzene Sulfonic Acid. [Link]

  • Embrapa. (n.d.). PLANT HORMONE INDOLE-3-ACETIC ACID CONTENT IN ORGANICLIQUID BIOFERTILIZER Lucas Soares Mendes1, Catharine Abreu Bomfim2. [Link]

  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • PMC. (2023, August 19). Impact of sonication power on the degradation of paracetamol under single- and dual-frequency ultrasound. [Link]

  • Frontiers. (2024, June 10). Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production. [Link]

  • hestia.greensystem.com.ua. (n.d.). Dissolution Media For In Vitro Testing Of Waterinsoluble. [Link]

  • PMC. (n.d.). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). [Link]

  • PMC. (2023, January 18). High-intensity ultrasonication impact on the chlorothalonil fungicide and its reduction pathway in spinach juice. [Link]

  • Reddit. (2023, June 21). How quantify ethanol solubilized in DMSO? : r/chemistry. [Link]

  • DTIC. (n.d.). solubility report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole. [Link]

  • PMC. (n.d.). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. [Link]

  • ResearchGate. (n.d.). (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • PMC. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

  • PMC. (2024, December 28). In silico prediction of pKa values using explainable deep learning methods. [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • The Royal Society of Chemistry. (n.d.). A General and Efficient Approach to 2H-Indazoles and 1H-Pyrazoles Through Copper-catalyzed Intramolecular N-N Bond Formation und. [Link]

  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]

  • Physics @ Manasagangotri. (n.d.). Journal of Advanced Scientific Research MOLECULAR IODINE CATALYZED SOLVENT FREE ONE POT SYNTHESIS, CHARACTERIZATION, IN- SILICO. [Link]

  • PMC. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. [Link]

  • Adler Lab Protocols v0. (n.d.). Adler Lab Protocols v0. [Link]

  • PMC. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. [Link]

  • SciSpace. (n.d.). Interference From Ordinarily Used Solvents in the Outcomes of Artemia Salina Lethality Test. [Link]

  • SciSpace. (n.d.). Biological actions of drug solvents. [Link]

  • CSUSM. (n.d.). Chem 160: Titrations. [Link]

  • Filo. (2026, January 16). DATA SHEET FOR EXPERIMENT 3: TITRATION OF ACIDS AND BASES NAME. [Link]

  • Chegg.com. (2024, December 1). Solved Properties of Amines: Solubility, Basicity and Amine | Chegg.com. [Link]

Sources

Optimization

Minimizing hydrolysis side reactions in indazole ester synthesis

Troubleshooting Guide & FAQs: Minimizing Hydrolysis Side Reactions Welcome to our dedicated technical support resource for scientists and researchers involved in the synthesis of indazole esters. This guide is designed t...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs: Minimizing Hydrolysis Side Reactions

Welcome to our dedicated technical support resource for scientists and researchers involved in the synthesis of indazole esters. This guide is designed to provide you with in-depth, practical solutions to one of the most common challenges in this area: the undesired hydrolysis of the target ester product back to the indazole carboxylic acid. As Senior Application Scientists, we have compiled and synthesized field-proven insights and key literature findings to help you optimize your reaction conditions and maximize your yields.

This resource is structured into two main sections:

  • Troubleshooting Guide: This section addresses specific, common problems encountered during the synthesis, providing a direct, problem-solution format.

  • Frequently Asked Questions (FAQs): Here, we delve into the fundamental principles and broader questions regarding indazole ester synthesis and hydrolysis.

We will explore the underlying chemical mechanisms, provide step-by-step protocols, and offer data-driven recommendations to ensure the integrity and success of your experiments.

Troubleshooting Guide: Addressing Hydrolysis in Real-Time

This section is designed to help you diagnose and resolve issues with hydrolysis as they occur during your experiment.

Question: My TLC/LC-MS analysis shows a significant amount of the starting indazole carboxylic acid alongside my desired ester. What is the likely cause and how can I fix it?

Answer:

This is a classic sign of incomplete reaction or, more commonly, the hydrolysis of your newly formed ester. The presence of excess starting material can be attributed to several factors, primarily the presence of water in your reaction medium and suboptimal reaction conditions.

Immediate Diagnostic Steps:

  • Re-evaluate Your Reagents and Solvents: The primary culprit for hydrolysis is often residual water. Ensure that your solvents are anhydrous. It is recommended to use freshly distilled solvents or solvents from a solvent purification system. Your starting indazole carboxylic acid and alcohol should also be thoroughly dried.

  • Check the pH of Your Reaction: While acid catalysis (Fischer esterification) is a common method, an excess of a strong acid can create a highly aqueous environment during workup, promoting hydrolysis. Conversely, in coupling-reagent-mediated esterifications, basic conditions can also lead to saponification, which is the base-mediated hydrolysis of the ester.

Corrective Actions:

  • For Acid-Catalyzed Reactions:

    • Reduce the amount of acid catalyst to the minimum required (typically 0.1-0.5 equivalents).

    • Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or an acidic resin like Amberlyst-15, which can be easily filtered off.

    • Employ a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction, driving the equilibrium towards the ester product.

  • For Coupling-Reagent-Mediated Reactions (e.g., DCC, EDC):

    • Ensure all reagents are added under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.

    • Add a dehydrating agent, such as magnesium sulfate (MgSO4) or molecular sieves, to the reaction mixture.

    • The addition of a base, such as 4-dimethylaminopyridine (DMAP), can accelerate the reaction, but use it judiciously as excess base can promote side reactions.

Below is a workflow to help you troubleshoot this issue:

G start High Starting Material Detected (Indazole Carboxylic Acid) check_water Is the reaction strictly anhydrous? start->check_water check_conditions Are reaction conditions optimal? check_water->check_conditions Yes dry_reagents Dry all solvents and reagents. Use molecular sieves. check_water->dry_reagents No acid_cat acid_cat check_conditions->acid_cat Acid-Catalyzed? coupling_agent coupling_agent check_conditions->coupling_agent Coupling Agent? re_run Re-run the experiment and monitor by TLC/LC-MS dry_reagents->re_run Then... dean_stark Use Dean-Stark trap to remove water. Consider milder acid catalyst (p-TsOH). acid_cat->dean_stark Yes inert_atm Run reaction under inert atmosphere (N2/Ar). Add DMAP as a catalyst. coupling_agent->inert_atm Yes dean_stark->re_run inert_atm->re_run

Caption: Troubleshooting workflow for excessive starting material.

Frequently Asked Questions (FAQs)

This section addresses broader, more fundamental questions about the synthesis of indazole esters.

What is the optimal pH range to avoid hydrolysis when synthesizing indazole esters?

The optimal pH is highly dependent on the specific esterification method being employed.

  • Fischer Esterification (Acid-Catalyzed): This reaction requires acidic conditions to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. However, a pH that is too low (i.e., a high concentration of strong acid and water) will favor the reverse reaction of hydrolysis. A delicate balance is needed. Typically, using a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is sufficient to achieve a pH in the range of 1-2 in the reaction mixture.

  • Coupling-Reagent-Mediated Esterification: These reactions are often run under neutral to slightly basic conditions. The use of a non-nucleophilic base, like diisopropylethylamine (DIPEA), is common to neutralize the acid byproducts formed during the reaction. The pH is generally maintained between 7 and 9. It is crucial to avoid strongly basic conditions (pH > 10), as this can lead to saponification of the ester.

The mechanism of acid-catalyzed esterification and its competing hydrolysis reaction is illustrated below:

G cluster_esterification Esterification Pathway cluster_hydrolysis Hydrolysis Pathway Ind_COOH Indazole-COOH Protonated_COOH Protonated Indazole-COOH Ind_COOH->Protonated_COOH + H+ Tetrahedral_Inter Tetrahedral Intermediate Protonated_COOH->Tetrahedral_Inter + R-OH Ester Indazole-COOR Tetrahedral_Inter->Ester - H2O, - H+ Ester_H Indazole-COOR Protonated_Ester Protonated Ester Ester_H->Protonated_Ester + H+ Tetrahedral_Inter_H Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Inter_H + H2O Ind_COOH_H Indazole-COOH Tetrahedral_Inter_H->Ind_COOH_H - R-OH, - H+

Caption: Competing pathways of esterification and hydrolysis.

Are there alternative esterification methods that are less prone to hydrolysis?

Yes, several methods can be employed to circumvent the issue of hydrolysis, particularly when dealing with sensitive substrates.

  • Mitsunobu Reaction: This reaction involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). It proceeds under neutral conditions and is highly effective for secondary alcohols. A key advantage is that the water molecule formed is consumed by the reaction byproducts, thus preventing hydrolysis.

  • Steglich Esterification: This is a modification of the DCC/DMAP coupling method and is particularly mild and efficient. The use of DMAP as a catalyst allows the reaction to proceed at room temperature, minimizing side reactions.

A comparison of these methods is provided in the table below:

MethodTypical ReagentsConditionsAdvantagesDisadvantages
Fischer Esterification Acid catalyst (H2SO4, p-TsOH)Reflux in alcoholInexpensive, simpleEquilibrium process, requires water removal
DCC/DMAP Coupling DCC, DMAPRoom temperature, anhydrousHigh yield, mild conditionsDicyclohexylurea byproduct can be difficult to remove
EDC/DMAP Coupling EDC, DMAPRoom temperature, anhydrousWater-soluble urea byproduct, easier purificationMore expensive than DCC
Mitsunobu Reaction PPh3, DEAD/DIAD0 °C to room temperature, anhydrousNeutral conditions, high inversion of stereochemistryStoichiometric phosphine oxide byproduct
How does the structure of the indazole ring or the alcohol affect the rate of hydrolysis?

The electronic and steric properties of both the indazole moiety and the alcohol play a significant role.

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water, increasing the rate of hydrolysis. Conversely, electron-donating groups can decrease the rate of hydrolysis.

  • Steric Hindrance: A sterically hindered alcohol (e.g., a tertiary alcohol) will form an ester that is more sterically shielded from attack by water, thus being more resistant to hydrolysis. However, the formation of such an ester can be challenging in the first place.

Experimental Protocols

Here we provide detailed, step-by-step protocols for two common esterification methods, optimized to minimize hydrolysis.

Protocol 1: EDC/DMAP-Mediated Esterification of Indazole-3-carboxylic acid

This protocol is recommended for its mild conditions and high efficiency.

  • Reagent Preparation: Ensure all glassware is oven-dried. Use anhydrous dichloromethane (DCM) as the solvent.

  • Reaction Setup: Under an argon atmosphere, dissolve indazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Add the alcohol (1.2 eq), EDC (1.5 eq), and DMAP (0.1 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3), followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Fischer Esterification with Azeotropic Removal of Water

This protocol is a cost-effective method for simple, unhindered alcohols.

  • Apparatus Setup: Assemble a Dean-Stark apparatus with a reflux condenser on a round-bottom flask.

  • Reagent Charging: To the flask, add indazole-3-carboxylic acid (1.0 eq), the desired alcohol (which also serves as the solvent, >10 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq). Toluene can be used as a co-solvent to aid in the azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitoring: Continue the reaction until no more water is collected or TLC/LC-MS indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO3 and then brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

  • Fischer-Speier Esterification. Wikipedia. [Link]

  • Steglich Esterification. Wikipedia. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysts for 3-Iodoindazole Coupling Reactions

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-iodoindazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-iodoindazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors. The indazole scaffold is a cornerstone in medicinal chemistry, and its precise functionalization is paramount for the development of novel therapeutics.[1] This resource is structured to address the common challenges encountered during the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions of 3-iodoindazoles, providing not just protocols, but the underlying scientific rationale for optimizing these critical transformations.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the palladium-catalyzed coupling of 3-iodoindazoles.

Q1: Is N-protection of the 3-iodoindazole necessary for cross-coupling reactions?

A1: Not always, but it is highly recommended, especially for Heck and Buchwald-Hartwig reactions. The indazole N-H proton is acidic and can participate in side reactions, potentially leading to catalyst deactivation or undesired N-arylation. For Suzuki-Miyaura couplings, successful reactions with unprotected 3-iodoindazoles have been reported, particularly under microwave irradiation.[2] However, N-protection, often with a Boc group, can prevent N-arylation and improve reaction outcomes.[2] It is important to note that some protecting groups, like Boc, may be cleaved under the reaction conditions.[2]

Q2: What are the most common side reactions observed in the coupling of 3-iodoindazoles, and how can they be minimized?

A2: The most prevalent side reactions include:

  • Homocoupling of the boronic acid (in Suzuki reactions): This is often caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), or by the use of a Pd(II) precatalyst that reacts directly with the boronic acid.[3] Rigorous degassing of the reaction mixture and the use of Pd(0) precatalysts can mitigate this issue.[3][4]

  • Dehalogenation of 3-iodoindazole: This results in the formation of indazole, reducing the yield of the desired product. Potential sources of hydrides, such as amine bases or alcohol solvents, can promote dehalogenation. Switching to aprotic solvents and using carbonate or phosphate bases is advisable.[4]

  • Protodeborylation of the boronic acid: This involves the cleavage of the C-B bond of the boronic acid by a proton source. Using anhydrous conditions and a suitable base can minimize this side reaction.

Q3: How do substituents on the indazole ring affect the coupling reaction?

A3: The electronic nature of substituents on the indazole ring can influence the reactivity of the C-I bond. Electron-withdrawing groups generally increase the rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle. However, the overall effect on the reaction yield can be complex and is not always predictable. For instance, in one study on the Suzuki-Miyaura vinylation of 5-substituted 3-iodoindazoles, no clear correlation between the electronic effect of the substituent and the reaction yield was observed, with the exception of the strongly electron-withdrawing nitro group and the electron-donating amino group.[2]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the palladium-catalyzed coupling of 3-iodoindazoles.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Analyze a small aliquot of the reaction mixture by LC-MS or TLC to confirm the presence of starting materials.Catalyst Source: Use a fresh, high-purity palladium source. Pre-catalysts are often more reliable than generating the active catalyst in situ.[4] Ligand Oxidation: Phosphine ligands are susceptible to oxidation. Use fresh ligands and handle them under an inert atmosphere.[4]
Inappropriate Reaction Conditions Review the literature for conditions optimized for similar substrates.Temperature: Many coupling reactions require elevated temperatures. If the reaction is sluggish, cautiously increase the temperature.[4] Solvent: Ensure the solvent is anhydrous (if required) and properly degassed.[4] Base: The choice of base is critical. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[5][6]
Poor Reagent Quality Check the purity of the 3-iodoindazole, coupling partner, and base.Purify starting materials if necessary. Boronic acids can degrade upon storage; using fresh or purified material is recommended.
Problem 2: Formation of Significant Side Products
Side Product Observed Potential Cause Recommended Solution
Homocoupled Boronic Acid Presence of oxygen in the reaction mixture. Use of a Pd(II) precatalyst.Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[3][4] Consider using a Pd(0) precatalyst.
Dehalogenated Indazole Presence of a hydride source.Avoid amine bases and alcohol solvents. Use carbonate or phosphate bases and aprotic solvents like dioxane or toluene.[4]
N-Arylated Indazole Reaction of the indazole N-H with the palladium catalyst and aryl halide.Protect the indazole nitrogen with a suitable protecting group (e.g., Boc).[2]

III. Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key coupling reactions with 3-iodoindazole and summarizes quantitative data in comparative tables.

A. Suzuki-Miyaura Coupling of Unprotected 3-Iodoindazole

This protocol is adapted from a microwave-assisted vinylation of unprotected 3-iodoindazoles.[2][7]

Reaction Scheme:

Step-by-Step Protocol:

  • To a microwave glass tube, add 3-iodoindazole (1.0 equiv), the vinyl boronic acid pinacol ester (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5-6 mol%).

  • Add a 2N aqueous solution of sodium carbonate (Na₂CO₃) and 1,4-dioxane as the solvent.

  • Purge the tube with an inert gas (e.g., nitrogen or argon).

  • Seal the tube and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 40 minutes.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data for Suzuki-Miyaura Coupling of 3-Iodoindazole:

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O120 (µW)0.6775[7]
PdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O10012Varies[8]
Pd(OAc)₂/XPhosK₃PO₄1,4-Dioxane/H₂O10015-20Good-Excellent[9]
B. Heck Coupling of 3-Iodoindazole

The Heck reaction with 3-iodoindazoles often requires N-protection to prevent the formation of Michael adducts.[10]

Reaction Scheme:

Step-by-Step Protocol:

  • To a reaction vessel, add the N-protected 3-iodoindazole (1.0 equiv), the acrylate (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., PPh₃).

  • Add a suitable base (e.g., triethylamine) and a solvent (e.g., DMF).

  • Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the residue by column chromatography.

C. Buchwald-Hartwig Amination of 3-Iodoindazole

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of ligand and base is crucial for success.[5][11]

Reaction Scheme:

Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos), and the base (e.g., NaOt-Bu) to a reaction vessel.

  • Add the 3-iodoindazole (1.0 equiv) and the amine (1.2 equiv) followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Recommended Ligands for Buchwald-Hartwig Amination:

LigandKey FeaturesTypical Substrates
XPhos Bulky, electron-rich biaryl phosphine.Broad scope, effective for aryl chlorides.
SPhos Similar to XPhos, often provides complementary reactivity.General purpose for C-N coupling.
BINAP Bidentate phosphine, good for primary amines.Can prevent catalyst deactivation.[11]
DPPF Ferrocene-based bidentate ligand.Good for a range of amines.[11]

IV. Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-I Pd(II)_complex trans-Ar-Pd(II)-I(L)₂ OxAdd->Pd(II)_complex Transmetalation Transmetalation Pd(II)_complex->Transmetalation [Ar'-B(OR)₂(OH)]⁻ + Base Pd(II)_Ar_complex trans-Ar-Pd(II)-Ar'(L)₂ Transmetalation->Pd(II)_Ar_complex RedElim Reductive Elimination Pd(II)_Ar_complex->RedElim RedElim->Pd(0)L2 Product Ar-Ar' (Product) RedElim->Product Troubleshooting_Suzuki start Low Yield / Incomplete Suzuki Reaction verify_reagents Step 1: Verify Reagent Quality - Boronic Acid Fresh? - Catalyst/Ligand Viable? - Solvents Degassed? start->verify_reagents action_reagents {Action: | - Use fresh/purified reagents. - Use stabilized boronic acid. - Re-run reaction.} verify_reagents->action_reagents Problem Identified? Yes screen_conditions Step 2: Screen Reaction Conditions - New Base? (K₃PO₄, Cs₂CO₃) - New Solvent? (Dioxane, Toluene) - Higher Temperature? verify_reagents->screen_conditions No action_conditions {Action: | - Scale up with optimized conditions.} screen_conditions->action_conditions Improvement Seen? Yes change_catalyst Step 3: Change Catalytic System - Use bulky, e⁻-rich ligand (e.g., Buchwald). - Use different Pd source (e.g., precatalyst). screen_conditions->change_catalyst No consult_literature Consult Further Literature for Specific Substrate Class change_catalyst->consult_literature

Caption: A logical workflow for troubleshooting a sluggish Suzuki coupling reaction. [4]

V. References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (2025). ResearchGate. [Link]

  • Jin, L., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2793. [Link]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update. (2026). ResearchGate. [Link]

  • Jin, L., et al. (2025). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. [Link]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate. [Link]

  • Wikipedia contributors. (2024, February 13). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig amination. (n.d.). Name-Reaction.com. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]

  • Protecting Groups. (n.d.). [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

Sources

Optimization

Stability of 2-(3-Iodo-1H-indazol-1-yl)acetic acid in organic solvents

Executive Summary & Compound Profile Compound: 2-(3-Iodo-1H-indazol-1-yl)acetic acid Critical Functionalities: 3-Iodo moiety: High reactivity for Palladium-catalyzed cross-couplings (Suzuki, Heck).[1] Carboxylic acid tai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 2-(3-Iodo-1H-indazol-1-yl)acetic acid Critical Functionalities:

  • 3-Iodo moiety: High reactivity for Palladium-catalyzed cross-couplings (Suzuki, Heck).[1]

  • Carboxylic acid tail: Solubilizing group and handle for amide coupling/esterification.[1]

Technical Verdict: This compound exhibits conditional instability .[1] While the indazole core is robust, the C-I bond is photosensitive (photolytic cleavage), and the carboxylic acid tail is prone to Fischer esterification in alcoholic solvents.[1] Strict adherence to the solvent compatibility matrix below is required to maintain purity >98%.

Solvent Compatibility Matrix

The following table synthesizes solubility data with chemical stability risks. "Preferred" indicates a balance of high solubility and low reactivity.[1]

Solvent ClassSpecific SolventSolubilityStability RiskTechnical Notes
Dipolar Aprotic DMSO, DMF High LowPreferred for Stock Solutions. Store frozen (-20°C). Avoid heating >60°C to prevent potential Vilsmeier-type side reactions or oxidation.
Alcohols Methanol, Ethanol HighHigh Risk of Esterification. In the presence of trace acid, the carboxylic acid tail converts to methyl/ethyl ester (M+14 / M+28) within 24h.[1]
Chlorinated DCM, Chloroform HighMedium Radical Risk. Chlorinated solvents can accelerate radical propagation, increasing the rate of photodeiodination if exposed to light.[1]
Ethers THF, Dioxane MediumLowGood alternative for reactions.[1] Peroxides in aged ethers can initiate radical deiodination.[1] Use inhibited/fresh THF.
Nitriles Acetonitrile MediumLowExcellent for HPLC.[1] Stable for short-term storage (24-48h).
Mechanism of Instability: The "Hidden" Degradation Pathways

Users often report "unexplained" purity loss.[1] This is rarely random; it is driven by two specific mechanisms: Photodeiodination and Solvolysis .[1]

A. Photodeiodination (The "Pink Solution" Phenomenon)

Aryl iodides are inherently photosensitive.[1] Upon exposure to UV or intense visible light, the C-I bond undergoes homolytic cleavage.[1] This generates an aryl radical and an iodine radical.[1][2] The iodine radicals recombine to form


, turning the solution pink or violet.[1]

DOT Diagram: Photolytic Decomposition Pathway

Photodeiodination Start 2-(3-Iodo-1H-indazol-1-yl)acetic acid RadicalPair [Aryl Radical • + I•] Start->RadicalPair Homolytic Cleavage Light UV/Visible Light (hv) Light->RadicalPair Product1 De-iodinated Byproduct (Indazole-1-acetic acid) RadicalPair->Product1 H-Abstraction from Solvent Product2 Free Iodine (I2) (Pink Color) RadicalPair->Product2 Dimerization SolventH Solvent (H-Donor)

Figure 1: Mechanism of light-induced degradation leading to de-iodination and discoloration.

B. Solvolysis (Fischer Esterification)

In alcoholic solvents (MeOH, EtOH), the carboxylic acid tail is susceptible to equilibrium-driven esterification.[1] This is often catalyzed by trace acidity (e.g., from unbuffered HPLC mobile phases or acidic impurities in the starting material).[1]

Diagnostic: If your LC-MS shows a new peak at M+14 (Methyl ester) or M+28 (Ethyl ester), you have stored the compound in alcohol for too long.[1]

Standard Operating Procedures (SOPs)
Protocol A: Stability-Indicating HPLC Method

Use this protocol to verify the integrity of your material before critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it accelerates hydrolysis).[1]

  • Mobile Phase B: Acetonitrile (preferred over Methanol to prevent on-column esterification).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Indazole core) and 220 nm.

  • Sample Prep: Dissolve 1 mg in 1 mL DMSO (Not Methanol). Inject immediately.

Protocol B: Storage & Handling
  • Solid State: Store at -20°C in amber glass vials. Desiccate to prevent moisture absorption.[1]

  • In Solution:

    • Short term (<24h): Acetonitrile or DMSO at 4°C.

    • Long term: Do not store in solution. Lyophilize immediately if possible.

    • Light Protection: Wrap all vessels in aluminum foil during bench work.[1]

Troubleshooting & FAQs

Q1: My DMSO stock solution turned a faint pink color after a week. Is it usable?

  • Diagnosis: The pink color indicates free Iodine (

    
    ), confirming that some photodeiodination has occurred.[1]
    
  • Action: Run the HPLC protocol above. If the de-iodinated impurity (Peak M-126) is <5%, you may use it for non-critical qualitative work.[1] For quantitative kinetics or biological assays, discard and prepare fresh .[1]

Q2: I see a "double peak" in my LC-MS when using Methanol as the solvent.

  • Diagnosis: This is likely the methyl ester forming in situ or during storage.[1]

  • Action: Switch your dissolution solvent to Acetonitrile or DMSO.[1] If the mobile phase is Methanol/Water, ensure the run time is short and the sample is not left in the autosampler for >4 hours.[1]

Q3: Can I use this compound in a Suzuki coupling with basic aqueous conditions?

  • Answer: Yes. The indazole ring is stable to base.[1] However, the carboxylic acid will deprotonate (forming the carboxylate salt), which increases water solubility.[1] Ensure your extraction protocol (acidification to pH 3-4) is optimized to recover the product from the aqueous phase.

Q4: Why is the yield low when I heat this in DMF?

  • Analysis: While DMF is a good solvent, heating aryl iodides in DMF >100°C can sometimes lead to hydrodeiodination (loss of iodine) via radical mechanisms promoted by amine impurities in the DMF.[1]

  • Fix: Degas the DMF thoroughly (sparge with Argon) to remove Oxygen (a radical promoter) and keep temperatures below 80°C if possible.[1]

Workflow Visualization: Handling Decision Tree

HandlingWorkflow Start User Needs to Dissolve 2-(3-Iodo-1H-indazol-1-yl)acetic acid Duration Storage Duration? Start->Duration ShortTerm Immediate Use (<4h) Duration->ShortTerm LongTerm Storage (>24h) Duration->LongTerm SolventChoice Select Solvent ShortTerm->SolventChoice LongTerm->SolventChoice DMSO DMSO or DMF (Preferred) SolventChoice->DMSO Best Stability MeCN Acetonitrile (Acceptable) SolventChoice->MeCN Good for HPLC MeOH Methanol/Ethanol (AVOID) SolventChoice->MeOH Risk of Esterification Light Protect from Light (Amber Vial / Foil) DMSO->Light MeCN->Light Temp Store at -20°C Light->Temp

Figure 2: Decision tree for solvent selection and storage conditions to minimize degradation.

References
  • Grimster, N. P., et al. (2016).[1] "Photo-induced iodination of aryl halides under very mild conditions." Nature Communications.[1] (Discusses the lability of C-I bonds under light irradiation). [1]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Authoritative source on carboxylic acid esterification mechanisms in alcohols). [1]

  • Klapars, A., & Buchwald, S. L. (2002).[1] "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society.[1][3] (Provides context on the reactivity of Aryl Iodides in various solvents).

  • ICH Expert Working Group. (1996).[1] "ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B." (Standard protocols for testing light sensitivity).

Sources

Troubleshooting

Overcoming regioselectivity issues in indazole N1 vs N2 alkylation

Welcome to the technical support center for indazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indazole N-alkylation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indazole N-alkylation. The inherent challenge of controlling regioselectivity between the N1 and N2 positions is a frequent bottleneck in synthetic campaigns. This resource provides in-depth, field-tested insights, troubleshooting strategies, and validated protocols to help you achieve your desired regioisomer with confidence.

The Core Challenge: N1 vs. N2 Regioselectivity

Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] However, its synthetic utility is often complicated by the presence of two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation of the 1H-indazole tautomer, which is thermodynamically more stable than the 2H-tautomer, frequently yields a mixture of N1 and N2 alkylated products.[2][4][5][6] The ratio of these isomers is highly sensitive to a multitude of factors, making predictable and selective synthesis a significant challenge.[1][2][7]

This guide will dissect these factors and provide clear, actionable strategies to steer your reaction toward the desired outcome.

Frequently Asked Questions (FAQs)

Here we address the fundamental principles governing the regioselectivity of indazole alkylation.

Q1: Why is controlling N1 vs. N2 alkylation so difficult?

The difficulty arises from the subtle interplay between the two nitrogen atoms' reactivity and the stability of the resulting products. The indazole anion is a mesomeric system, meaning the negative charge is delocalized across both N1 and N2. This results in two competing reaction pathways. Furthermore, the 1H-indazole is the more stable tautomer, but this does not automatically mean N1-alkylation is always favored.[2][4][5] Reaction conditions dictate whether the reaction is under kinetic or thermodynamic control, leading to different product distributions.[8][9][10][11][12]

Q2: What is the difference between thermodynamic and kinetic control in this context?

  • Kinetic Control: This regime favors the product that is formed fastest. The reaction is typically run at lower temperatures and is irreversible, trapping the product distribution that reflects the lowest activation energy barrier.[9][10][11] For indazoles, N2-alkylation is often considered the kinetically favored pathway under certain conditions.[8]

  • Thermodynamic Control: This regime favors the most stable product. It requires reversible reaction conditions, often achieved at higher temperatures, allowing the initial products to equilibrate to the lowest energy state.[9][11][13] The N1-alkylated indazole is generally the more thermodynamically stable isomer.[2][4][14]

Q3: How do steric and electronic effects of indazole substituents influence regioselectivity?

Substituents on the indazole ring dramatically impact the N1:N2 ratio.

  • Steric Hindrance: Bulky substituents at the C7 position can sterically block access to the N1 position, thereby favoring N2 alkylation. Conversely, large groups at the C3 position can hinder attack at N2, promoting N1 alkylation.[1][7][15] For instance, indazoles with 3-tert-butyl or 3-carboxamide groups show excellent N1 selectivity.[1][3]

  • Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the nucleophilicity of the nitrogen atoms. EWGs at the C7 position (e.g., -NO2, -CO2Me) can increase the acidity of the N1-H and favor N2 alkylation.[1][2][3]

Q4: What is the role of the base and solvent in directing the reaction?

The choice of base and solvent is arguably the most critical factor in controlling regioselectivity.[1][2][16]

  • Base/Counter-ion: The cation of the base can play a crucial role. For example, Na⁺ from sodium hydride (NaH) can form a tight ion pair and coordinate with the N2 nitrogen and a chelating group at C3 (like a carbonyl), effectively blocking the N2 position and directing the electrophile to N1.[4][5] In contrast, larger, more loosely coordinating cations like Cs⁺ might offer less selectivity under similar conditions.[16]

  • Solvent: The solvent influences the dissociation of the ion pair formed after deprotonation. Polar aprotic solvents like DMF and DMSO can solvate the cation, creating a more "naked" and reactive indazole anion, which may lead to different selectivity compared to non-polar solvents like THF.[1][2] For example, the combination of NaH in THF is a highly effective system for promoting N1-selectivity.[1][2][3]

Troubleshooting Guide

This section addresses common problems encountered during indazole alkylation experiments.

Problem Encountered Potential Cause(s) Suggested Solutions & Scientific Rationale
Poor Regioselectivity (Mixture of N1 & N2 isomers) Reaction conditions are not optimized for kinetic or thermodynamic control. Incorrect base/solvent combination.To Favor N1 (Thermodynamic Product): 1. Use NaH in THF: This combination is highly cited for excellent N1 selectivity, particularly with C3-substituted indazoles. The sodium cation coordinates with N2, sterically directing alkylation to N1.[1][2][3]2. Increase Reaction Temperature: Higher temperatures can promote equilibration towards the more stable N1 isomer, provided the reaction is reversible.[13]3. Use α-Halo Carbonyl Electrophiles: These reagents can promote an equilibration process that favors the thermodynamic N1 product.[2][14][16]
To Favor N2 (Kinetic Product): 1. Mitsunobu Conditions: This reaction (using PPh₃/DIAD or DEAD) often shows a strong preference for the N2 isomer.[1][2][14]2. Acid Catalysis: Using a Brønsted acid like TfOH or a Lewis acid like Cu(II) triflate with specific alkylating agents (e.g., trichloroacetimidates) can provide exceptional N2 selectivity.[15][17][18][19]3. Lower Reaction Temperature: Colder conditions can trap the kinetically favored product by preventing equilibration.[9][11]
Low or No Conversion Base is not strong enough to deprotonate the indazole. Reaction temperature is too low or time is too short. Poor quality reagents.1. Switch to a Stronger Base: If using K₂CO₃ or Cs₂CO₃ with limited success, switch to NaH. Ensure the NaH is fresh (from a new bottle or washed to remove oxide coating).2. Increase Temperature/Time: Gradually increase the reaction temperature (e.g., from room temperature to 50 °C) and monitor by TLC/LCMS.[1][2]3. Check Alkylating Agent: Ensure your alkylating agent (e.g., alkyl halide) is not degraded. Consider converting an alcohol to a better leaving group like a tosylate or mesylate.
N2 Selectivity is Observed, but I Need N1 The reaction is under kinetic control. The chosen conditions (e.g., Mitsunobu, specific acid catalysis) inherently favor N2.Re-evaluate your synthetic strategy based on the "To Favor N1" solutions above. The NaH/THF system is the most robust starting point for achieving N1-alkylation.[1][3]
N1 Selectivity is Observed, but I Need N2 The reaction is under thermodynamic control. The chosen conditions (e.g., NaH/THF) inherently favor N1.Re-evaluate your synthetic strategy based on the "To Favor N2" solutions above. Mitsunobu conditions or acid-catalyzed methods with trichloroacetimidates are highly effective for accessing the N2 position.[14][15][18][19]
Difficulty Separating N1/N2 Isomers Isomers have very similar polarity.1. Optimize Chromatography: Screen different solvent systems (e.g., Heptane/EtOAc, DCM/MeOH). Consider using a different stationary phase (e.g., alumina, C18).2. Derivatization: If separation is impossible, consider carrying the mixture forward to the next step. The different reactivity or physical properties of the subsequent products might allow for separation.

Visualization of Control Factors

The following diagram illustrates the key decision points and influencing factors when planning an indazole alkylation.

Indazole_Alkylation_Strategy cluster_N1_Factors Key Methods for N1 cluster_N2_Factors Key Methods for N2 Target_N1 N1-Alkylated Indazole (Thermodynamically Favored) N1_Strategy Thermodynamic Control Strategy Target_N1->N1_Strategy Select Target_N2 N2-Alkylated Indazole (Kinetically Favored) N2_Strategy Kinetic Control Strategy Target_N2->N2_Strategy Select Base_Solvent Base/Solvent System (e.g., NaH in THF) N1_Strategy->Base_Solvent Chelation Chelation Control (C3/C7 Substituents) N1_Strategy->Chelation Equilibration Equilibration Conditions (High Temp, α-halo esters) N1_Strategy->Equilibration Mitsunobu Mitsunobu Reaction (PPh3/DIAD) N2_Strategy->Mitsunobu Acid_Catalysis Acid Catalysis (TfOH, Trichloroacetimidates) N2_Strategy->Acid_Catalysis PTC Phase Transfer Catalysis (Specific Conditions) N2_Strategy->PTC

Caption: Decision workflow for selecting an N1 vs. N2 alkylation strategy.

Key Methodologies & Protocols

Here are detailed, step-by-step protocols for achieving high regioselectivity.

Protocol 1: N1-Selective Alkylation using NaH/THF

This method is highly effective for achieving N1 selectivity, especially for indazoles bearing C3 substituents.[1][2][3] The mechanism relies on the formation of a sodium-indazole complex that sterically hinders N2.

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide or tosylate

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the indazole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1-1.2 equiv) portion-wise. Caution: Gas evolution (H₂)!

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases and a clear solution or fine suspension of the sodium salt forms.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature. For less reactive electrophiles, the reaction may need to be heated to 50 °C.[1][2] Monitor the reaction progress by TLC or LCMS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for obtaining the N2-alkylated product, often with high selectivity.[1][2][14]

Materials:

  • 1H-indazole

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the 1H-indazole (1.0 equiv), the desired alcohol (1.2 equiv), and PPh₃ (1.5 equiv).

  • Solvent Addition: Add anhydrous THF or DCM to dissolve the reagents.

  • Initiation: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Prepare a solution of DIAD or DEAD (1.5 equiv) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture over 15-30 minutes. An exothermic reaction and color change (typically to a yellow or orange hue) are often observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the dihydrazide byproduct.

  • Purification: Purify the crude product by flash column chromatography. The byproducts are often less polar, but careful optimization of the chromatography gradient is required to isolate the pure N2-alkylated indazole.

Summary of Conditions for Regioselectivity

ConditionFavors N1 IsomerFavors N2 IsomerRationale
Base NaH, KHMDSWeaker bases (K₂CO₃, Cs₂CO₃) often give mixturesStrong, non-dissociating bases with small cations can form tight ion pairs, sterically blocking N2.[4][5]
Solvent Aprotic, non-polar (e.g., THF)Aprotic, polar (e.g., DMF, DMSO) can give mixturesNon-polar solvents promote tight ion-pairing (N1 directing), while polar solvents can lead to solvent-separated ions, increasing reactivity at N2.[1][2]
Temperature Higher (promotes equilibration)Lower (traps kinetic product)Allows the reaction to reach thermodynamic equilibrium (most stable product) vs. trapping the fastest-formed product.[9][11]
Reaction Type Standard Sₙ2 with NaH/THFMitsunobu Reaction, Acid-Catalyzed (TfOH)These named reactions have well-established mechanistic biases that inherently favor one isomer over the other.[14][15][18]
Substituents Bulky C3 group, Chelating C3/C7 groupBulky C7 groupSteric hindrance and chelation effects can physically block one of the nitrogen atoms.[1][7][15]

Final Thoughts

Successfully navigating the regioselective alkylation of indazoles requires a deep understanding of the interplay between substrate, reagents, and reaction conditions. There is no single universal method. The optimal path is dictated by the specific substitution pattern of your indazole and the nature of the alkyl group you wish to install. By starting with the principles and protocols outlined in this guide, you can rationally design your experiments, troubleshoot effectively, and confidently synthesize the desired N1 or N2-alkylated indazole for your research and development programs.

References

  • Keating, A., & Alam, R. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Retrieved from [Link]

  • Alam, R., & Keating, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Retrieved from [Link]

  • Fray, M. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC - NIH. Retrieved from [Link]

  • Alam, R., & Keating, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

  • (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Alam, R., & Keating, A. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters. Retrieved from [Link]

  • Alam, R., & Keating, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]

  • (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. Retrieved from [Link]

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Figshare. Retrieved from [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Retrieved from [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. Retrieved from [Link]

  • Lu, P., et al. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Retrieved from [Link]

  • (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. American Chemical Society. Retrieved from [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Retrieved from [Link]

  • (2021). Indazole synthesis discussion.. Mechanism of this reaction? Reddit. Retrieved from [Link]

  • (n.d.). Effect of base, solvent, and temperature. ResearchGate. Retrieved from [Link]

  • (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. Retrieved from [Link]

  • Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. Retrieved from [Link]

  • (2016). Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange. Retrieved from [Link]

  • (2025). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate. Retrieved from [Link]

  • (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Retrieved from [Link]

  • (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Dalal, M. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. Retrieved from [Link]

  • (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 3-Iodoindazole Functionalization Integrity

The following technical guide is structured as a specialized Support Center for medicinal chemists and process engineers working with the 3-iodoindazole scaffold. Current Status: Operational Topic: Preventing Deiodinatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center for medicinal chemists and process engineers working with the 3-iodoindazole scaffold.

Current Status: Operational Topic: Preventing Deiodination & Halogen Scrambling Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The C3-Iodine Lability Spectrum

The 3-iodoindazole scaffold is a "privileged" but temperamental building block. The C3-I bond is highly reactive toward oxidative addition (good for coupling) but equally susceptible to protodeiodination (replacement of Iodine with Hydrogen) and metal-halogen exchange .

This guide addresses the three critical failure modes:

  • Protodeiodination during Cross-Coupling (getting Indazole instead of 3-Aryl-Indazole).

  • Reductive Deiodination during N-functionalization.

  • Regioselectivity loss (N1 vs. N2) leading to electronic destabilization of the C-I bond.

Module A: N-Functionalization (Alkylation/Arylation)

The Challenge: Users often report loss of the iodine atom when attempting to install a group on the nitrogen, particularly when using strong bases (e.g., NaH, LiHMDS) or elevated temperatures.

Mechanism of Failure

The 3-iodo position is electron-deficient. Hard nucleophiles or strong bases can attack the iodine (halogen bond acceptor) or facilitate a radical electron transfer (SET) mechanism, leading to the radical anion and subsequent loss of iodide.

Protocol 1: The "Soft Base" N-Alkylation

Recommended for preserving C3-I integrity.

Reagents:

  • Substrate: 3-Iodoindazole (1.0 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile

  • Electrophile: Alkyl Halide (1.1 equiv)

Step-by-Step:

  • Dissolution: Dissolve 3-iodoindazole in DMF (0.2 M concentration). Do not use THF if high temps are needed; DMF promotes

    
     without requiring radical-initiating temperatures.
    
  • Base Addition: Add

    
     at room temperature. Stir for 15 minutes.
    
    • Why:

      
       provides the "Cesium Effect," enhancing solubility and nucleophilicity of the indazole anion without the aggressive deprotonation power of hydrides.
      
  • Alkylation: Add the alkyl halide dropwise.

  • Temperature Control: Stir at 25°C - 60°C .

    • Critical Limit: Do NOT exceed 80°C. Above this, thermal homolysis of the C-I bond becomes statistically significant in polar aprotic solvents.

Troubleshooting Table: N-Functionalization
SymptomProbable CauseCorrective Action
Product is deiodinated (H instead of I) Used NaH or KH at high temp (>80°C).Switch to

or

. If NaH is mandatory, keep T < 0°C during addition.
Low Yield / Starting Material remains Steric hindrance at N1/N2.Add catalytic KI (Finkelstein) or switch to Phase Transfer Catalysis (DCM/50% NaOH/TBAB).
N2-Isomer Dominance Solvent polarity/Sterics.Non-polar solvents favor N1 (kinetic). Polar aprotic (DMF) favors N1 (thermodynamic).

Module B: Palladium-Catalyzed Cross-Coupling (C3 Focus)

The Challenge: The "Protodeiodination Trap." You attempt a Suzuki-Miyaura coupling to make a 3-Arylindazole, but you isolate the unsubstituted Indazole (H at C3).

The Mechanism of Deiodination

This occurs when the oxidative addition complex (


) undergoes protonolysis  rather than transmetallation .
  • Oxidative Addition: Pd(0) inserts into C-I.[2]

  • Stalled Cycle: Transmetallation with the Boronic Acid is slow (due to sterics or low boronate reactivity).

  • The Kill Step: A proton source (water, alcohol, or even the boronic acid itself) reacts with the Pd-C bond, releasing the deiodinated arene and killing the cycle.

Visualization: The Deiodination Fork

G Start 3-Iodoindazole Pd_Complex Pd(II) Intermediate (Ar-Pd-I) Start->Pd_Complex Oxidative Addition Pd(0) Transmetal Transmetallation (with Boronic Acid) Pd_Complex->Transmetal Fast Path (Anhydrous/Activated B) Protonolysis Protonolysis (The Failure Mode) Pd_Complex->Protonolysis Slow Path (Water/Protic Solvent) Product 3-Aryl-Indazole (Success) Transmetal->Product Reductive Elimination Byproduct Deiodinated Indazole (Failure) Protonolysis->Byproduct + H+

Caption: The kinetic competition between productive transmetallation and destructive protonolysis.

Protocol 2: The "Dry-Fast" Suzuki Coupling

Designed to outrun protonolysis.

Reagents:

  • Catalyst:

    
     or 
    
    
    
    + XPhos (High activity is key).
  • Base:

    
     (Anhydrous) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane (Anhydrous). Avoid alcohols.

  • Additives: 4Å Molecular Sieves.

Critical Steps:

  • Dehydration: Flame-dry glassware. Water is the enemy.

  • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M).

    • Reasoning: High concentration increases the rate of the bimolecular transmetallation step relative to the unimolecular (or pseudo-first-order) protonolysis.

  • Boronate Excess: Use 1.5 - 2.0 equivalents of the boronic acid/ester.

  • Base Choice: Avoid hydroxide bases (

    
    , 
    
    
    
    ) if deiodination is observed. Use
    
    
    or
    
    
    (fluoride activation mechanism) to avoid introducing protons.

Module C: Protecting Group Strategy

Sometimes, the N-H proton is the source of the problem (catalyst poisoning or deprotonation leading to electron-rich species prone to oxidation).

Strategic Selection Guide
Protecting GroupStability (C-I Bond Context)RemovalBest For...
THP (Tetrahydropyranyl) Moderate.[3] Stable to base/Suzuki.Mild Acid (HCl/MeOH).Quick couplings where acid wash is acceptable.
SEM (2-(Trimethylsilyl)ethoxymethyl) High. Stable to strong base (n-BuLi).TBAF or mild acid.Gold Standard. Allows lithiation elsewhere without C-I loss (if temp controlled).
Boc (tert-Butyloxycarbonyl) Low to Moderate. Labile to heat/base.TFA or heat.Not recommended for high-temp Suzuki; Boc can fall off, leading to N-H poisoning.
Unprotected N/AN/AOnly possible with specific ligands (e.g., Buchwald precatalysts) that tolerate free NH.

FAQ: Expert Troubleshooting

Q: I need to functionalize C5 (Bromine) but keep C3 (Iodine). Every time I try, the Iodine reacts first. A: This is governed by bond dissociation energies and oxidative addition rates (


).
  • Solution: You cannot use standard Pd-catalysis to hit Br selectively in the presence of I. You must:

    • Protect C3-I: Not chemically possible to "protect" an Iodine atom directly.

    • Sequence Swap: Perform the C3 reaction first.

    • Sandmeyer Approach: If C3-I is vital for the end of the synthesis, start with a C3-Amino or C3-H indazole, functionalize C5, and install the Iodine at the very last step (using

      
       or NIS).
      

Q: Can I use Grignard reagents on 3-iodoindazole? A: NO. Treating 3-iodoindazole with


 or 

will result in immediate Metal-Halogen Exchange at the C3 position (Iodine-Magnesium exchange), giving you the Grignard species at C3.
  • Exception: If you want to turn C3-I into a nucleophile (to attack an aldehyde), this is the method. Use

    
     (Turbo Grignard) at -78°C.
    

Q: I see "Iodine Dance" mentioned in literature. Is this a risk? A: Yes, on the indazole scaffold, lithiated species can undergo halogen migration (isomerization) to a more thermodynamically stable position (often C3 to C2 or ring migration) if the temperature rises above -78°C. Always quench low-temperature lithiation reactions immediately; do not let them warm up before adding your electrophile.

References & Grounding

  • N-Alkylation Selectivity & Conditions:

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold.[4]

    • Source: Beilstein J. Org. Chem. 2021, 17, 1895–1906.

    • URL:[Link]

  • Magnesiation & Metal-Halogen Exchange:

    • Title: Iodoindazoles with Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles.[3]

    • Source: Chemistry – A European Journal, 2016, 22(13), 4440-4446.

    • URL:[Link]

  • Suzuki Coupling & Protodeiodination Mechanisms:

    • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles.[5]

    • Source: Molecules 2018, 23(8), 2056.

    • URL:[Link]

  • Protecting Group Strategies:

    • Title: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole.[1]

    • Source: BenchChem Application Notes.[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Regioselective Characterization of 2-(3-Iodo-1H-indazol-1-yl)acetic acid via 1H NMR

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(3-Iodo-1H-indazol-1-yl)acetic acid , designed for researchers optimizing the synthesis of indazole-based pharmacophores (e.g., Lonidamine an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(3-Iodo-1H-indazol-1-yl)acetic acid , designed for researchers optimizing the synthesis of indazole-based pharmacophores (e.g., Lonidamine analogs).[1][2][3]

It addresses the critical challenge in indazole chemistry: differentiating the desired N1-alkylated product from the commonly formed N2-isomer.

Executive Summary

2-(3-Iodo-1H-indazol-1-yl)acetic acid is a key intermediate in the development of non-steroidal anti-inflammatory drugs and antitumor agents (e.g., hexokinase inhibitors).[1][2][3] The presence of the iodine atom at position C3 and the acetic acid moiety at N1 creates a unique electronic and steric environment.[3]

The primary analytical challenge is the regioselectivity of alkylation .[1][3] Alkylation of 3-iodo-1H-indazole often yields a mixture of the N1-isomer (Target) and the N2-isomer (Byproduct) .[1][2][3] Standard TLC often fails to separate these effectively due to similar polarity.[3] 1H NMR is the definitive tool for structural validation. [1]

Part 1: The Regioselectivity Challenge (N1 vs. N2)

In the alkylation of 3-substituted indazoles, the ratio of N1 to N2 products is governed by the "chelation control" vs. "steric control" mechanisms.[3]

  • N1-Alkylation (Thermodynamic): Generally favored under reversible conditions or with bulky electrophiles.[1][2][3]

  • N2-Alkylation (Kinetic): Often favored by the "Lone Pair Effect" and can be stabilized by interactions between the C3-substituent (Iodine) and the incoming electrophile.[3]

Why this matters: The N2-isomer is often biologically inactive or possesses off-target toxicity.[1][2][3] Misidentification leads to erroneous SAR (Structure-Activity Relationship) data.[2][3]

Part 2: 1H NMR Spectrum Analysis
2.1 Comparative Chemical Shift Data

The following table contrasts the target molecule with its critical impurities. Note: Shifts are reported in DMSO-d6 (standard solvent for polar acids).[1][2][3]

Proton AssignmentTarget: N1-Isomer (2-(3-Iodo-1H-indazol-1-yl)acetic acid)Byproduct: N2-Isomer (2-(3-Iodo-2H-indazol-2-yl)acetic acid)Precursor (3-Iodo-1H-indazole)
-COOH 12.8 - 13.2 ppm (br s)12.8 - 13.2 ppm (br s)Absent
H3 (C3-H) Absent (Substituted by Iodine)Absent (Substituted by Iodine)Absent
N-CH₂- 5.15 - 5.25 ppm (s, 2H)5.30 - 5.45 ppm (s, 2H)Absent
H4 (Aromatic) 7.45 - 7.55 ppm (d)7.50 - 7.60 ppm (d)7.40 - 7.50 ppm
H7 (Aromatic) 7.60 - 7.75 ppm (d)7.50 - 7.60 ppm (m)7.50 - 7.60 ppm
H5, H6 7.20 - 7.40 ppm (m)7.10 - 7.30 ppm (m)7.15 - 7.35 ppm
N-H AbsentAbsent13.5+ ppm (br s)
2.2 Key Diagnostic Signals (The "Fingerprint") [1][4]
  • The "Peri-Effect" (H4 Deshielding): The Iodine atom at C3 is large.[3] It exerts a steric "peri-effect" on the proton at C4.[1][3] While Iodine is electronically shielding (heavy atom effect) on the Carbon (C3), the Proton (H4) is often deshielded due to van der Waals compression and anisotropy.[4][5][6]

    • Observation: Look for the H4 doublet to be relatively downfield compared to non-iodinated analogs.[3]

  • The N-CH₂ Discriminator: The chemical shift of the methylene protons (N-CH₂-COOH) is the fastest way to distinguish isomers.[1][3]

    • N1-Isomer: Typically appears upfield (~5.2 ppm).[1][2][3]

    • N2-Isomer: Typically appears downfield (~5.4 ppm) due to the quinoid-like character of the 2H-indazole ring system, which reduces aromaticity and alters the ring current effect.[2][3]

  • NOE (Nuclear Overhauser Effect) - The Smoking Gun: If 1D NMR is ambiguous, a 1D-NOESY or 2D-NOESY experiment provides absolute proof.[1][2][3]

    • N1-Isomer: Irradiating the N-CH₂ signal will show a strong NOE enhancement of the H7 aromatic proton (the proton "below" the N1 nitrogen).[3]

    • N2-Isomer: Irradiating the N-CH₂ signal will NOT show an NOE to H7.[1][2][3] It is spatially distant.[2][3] (It would show NOE to H3 if H3 were a proton, but here H3 is Iodine).[3][4][5][6]

Part 3: Experimental Protocol
3.1 Sample Preparation (Self-Validating)
  • Solvent: DMSO-d6 (99.9% D). Rationale: The carboxylic acid moiety causes aggregation in CDCl3, leading to broad lines.[3][5][6] DMSO breaks these H-bonds.[1][2][3]

  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[3][4][5]

3.2 Acquisition Parameters
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: The quaternary carbons (C3-I) and the carboxylic acid proton have long T1 relaxation times.[1][3] A short D1 will suppress the integration of the acid proton, making purity quantification impossible.[3]

  • Scans (NS): 16 to 64 (sufficient for 10 mg).[3][4][5]

Part 4: Decision Tree & Workflow

The following logic flow illustrates how to systematically confirm the product identity using the data above.

Indazole_Analysis Start Crude Reaction Mixture (Alkylation of 3-Iodoindazole) NMR_Run Acquire 1H NMR (DMSO-d6) Start->NMR_Run Check_NH Check >13.0 ppm region Is NH signal present? NMR_Run->Check_NH Unreacted Precursor Present (Incomplete Reaction) Check_NH->Unreacted Yes Check_CH2 Analyze N-CH2 Region (5.0 - 5.5 ppm) Check_NH->Check_CH2 No Single_Peak Single Singlet Observed? Check_CH2->Single_Peak Double_Peak Two Singlets Observed? (Mixture of Isomers) Check_CH2->Double_Peak NOE_Test Perform 1D-NOESY Irradiate CH2 peak Single_Peak->NOE_Test Double_Peak->NOE_Test Test Major Peak Result_N1 NOE to Aromatic H7 detected? (YES) NOE_Test->Result_N1 Conclusion_N1 CONFIRMED: N1-Isomer (Target Product) Result_N1->Conclusion_N1 Yes Conclusion_N2 CONFIRMED: N2-Isomer (Byproduct) Result_N1->Conclusion_N2 No

Figure 1: Logic flow for the regiochemical assignment of indazole alkylation products.

Part 5: References
  • Alam, R. M., & Keating, J. J. (2021).[3][4][5][6][7] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[3][4][5][6][7] Link

  • Luo, G., Chen, L., & Dubé, P. (2011).[2][4][5][6] Regioselective N-Alkylation of Indazoles. The Journal of Organic Chemistry, 76(16), 6814–6819.[4][5][6] Link[5][6]

  • Corsi, G., Palazzo, G., et al. (1976).[3][4][5][6][8] 1-Halobenzyl-1H-indazole-3-carboxylic acids.[1][2][3] A new class of antispermatogenic agents.[3][8] Journal of Medicinal Chemistry, 19(6), 778–783.[4][5][6] (Foundational work on Lonidamine analogs). Link[5][6]

  • Certily. (n.d.). 2-(3-iodo-1H-indazol-1-yl)acetic acid Product Page. (Reference for commercial availability and basic CAS data). Link[4][5][6]

Sources

Comparative

Comparative Reactivity Guide: 3-Iodo vs. 3-Bromo-1H-Indazole-1-Acetic Acid

Topic: Reactivity comparison of 3-iodo vs 3-bromo indazole acetic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Structural Context...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison of 3-iodo vs 3-bromo indazole acetic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Context

This guide provides a technical comparison of 3-iodo-1H-indazole-1-acetic acid (and its esters) versus its 3-bromo analog. These scaffolds are critical intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., VEGFR, multikinase) and non-steroidal anti-inflammatory drugs (NSAIDs) where the indazole core serves as a bioisostere for indole or purine systems.

Structural Definition: The comparison focuses on the C3-halogenated position, which serves as the primary electrophilic handle for cross-coupling reactions, while the N1-acetic acid moiety (often protected as a methyl or ethyl ester) provides solubility and a vector for further functionalization.

Feature3-Iodo-1H-Indazole-1-Acetic Acid3-Bromo-1H-Indazole-1-Acetic Acid
Bond Dissociation Energy (C-X) ~65 kcal/mol (Weaker, more reactive)~81 kcal/mol (Stronger, less reactive)
Oxidative Addition Rate Fast (Rate-limiting step is often transmetallation)Slow (Rate-limiting step is oxidative addition)
Catalyst Requirement Mild Pd(0) sources (e.g., Pd(PPh₃)₄)Electron-rich/Bulky ligands (e.g., XPhos, S-Phos) often required
Atom Economy Lower (Iodine = 126.9 g/mol )Higher (Bromine = 79.9 g/mol )
Primary Utility Late-stage functionalization of complex cores; mild conditions.[1]Scale-up synthesis; cost-effective early intermediates.
Fundamental Reactivity Profile
2.1 The C3-Halogen Activation

The reactivity difference between the 3-iodo and 3-bromo derivatives is dictated by the rate of oxidative addition to the Palladium(0) center.

  • 3-Iodo Derivative: The C-I bond is sufficiently weak that oxidative addition occurs readily even with less electron-rich phosphine ligands (e.g., PPh₃). This allows for lower reaction temperatures (often 25–60°C), preserving the integrity of the N1-acetic acid ester (which can hydrolyze or decarboxylate under harsh basic/thermal conditions).

  • 3-Bromo Derivative: The C-Br bond requires higher activation energy. Successful coupling often necessitates temperatures >80°C or the use of specialized ligands (e.g., Buchwald dialkylbiaryl phosphines) to facilitate the oxidative addition step.

2.2 Selectivity in Multifunctional Scaffolds

In substrates containing both C3-halogens and other electrophiles (e.g., aryl chlorides on the benzene ring), the 3-iodo moiety provides exquisite chemoselectivity . It can be engaged exclusively in a cross-coupling reaction, leaving a C-Cl or even a C-Br bond elsewhere in the molecule intact for subsequent steps. The 3-bromo analog lacks this differentiation against other bromides and may compete with activated chlorides.

Synthetic Accessibility & Protocols
3.1 Synthesis of the Core Scaffolds

The synthesis of these intermediates typically follows a divergent path from the parent indazole.

  • Route A (Iodination): Direct iodination of 1H-indazole using

    
     is highly regioselective for the C3 position due to the acidity of the C3-H.
    
  • Route B (Bromination): Bromination is often achieved using

    
     or NBS.
    

Critical Note on N1-Alkylation: The acetic acid moiety is typically introduced after halogenation via N-alkylation with ethyl bromoacetate and a base (


 or 

). Alkylating before halogenation can lead to mixtures of C3 and ring-halogenated products due to the directing effect of the N1-substituent.
3.2 Experimental Protocol: Synthesis of 3-Iodo-1H-Indazole-1-Acetic Acid Ethyl Ester

Reagents: 3-Iodo-1H-indazole (1.0 eq), Ethyl Bromoacetate (1.2 eq),


 (2.0 eq), DMF (0.2 M).
  • Dissolution: Dissolve 3-iodo-1H-indazole in anhydrous DMF under

    
     atmosphere.
    
  • Base Addition: Add

    
     in one portion. Stir for 15 min at RT.
    
  • Alkylation: Dropwise add ethyl bromoacetate. The reaction is exothermic; maintain temp <30°C.

  • Monitoring: Stir at RT for 2-4 hours. Monitor by TLC (Hex:EtOAc 3:1). The 3-iodo species is less polar than the starting material.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note: The N2-isomer is a common minor byproduct (usually <10%).

Self-Validating Check: The


 NMR of the product should show a diagnostic singlet for the 

protons at ~5.2 ppm. The absence of the broad NH signal (~10-13 ppm) confirms alkylation.
Cross-Coupling Performance Comparison

The following table summarizes the performance of both halides in a standard Suzuki-Miyaura coupling with phenylboronic acid.

Conditions:


 (1.0 eq), 

(1.5 eq), Base (

), Solvent (Dioxane/Water).
Parameter3-Iodo Derivative3-Bromo Derivative
Catalyst System

(5 mol%)

or

/XPhos
Temperature 60°C90°C - 100°C
Time to Completion 2 - 4 hours12 - 24 hours
Yield (Isolated) 85 - 92%70 - 82%
Side Reactions Minimal dehalogenationProtodebromination (up to 10%)

Mechanistic Insight: The 3-bromo derivative often suffers from protodebromination (replacement of Br with H) in the presence of carbonate bases at high temperatures, especially if the boronic acid is slow to transmetallate. The 3-iodo analog avoids this by reacting faster than the side-reaction rate.

Visualization of Reaction Pathways[2][3]

The following diagram illustrates the divergent reactivity and synthesis pathways for the two derivatives.

ReactivityComparison cluster_legend Reactivity Key Indazole 1H-Indazole Iodo_Int 3-Iodo-1H-indazole Indazole->Iodo_Int I2, KOH (High Selectivity) Bromo_Int 3-Bromo-1H-indazole Indazole->Bromo_Int Br2, NaOH (Good Selectivity) Iodo_Prod 3-Iodo-1H-indazole- 1-acetic acid ester Iodo_Int->Iodo_Prod BrCH2COOEt Cs2CO3, DMF Bromo_Prod 3-Bromo-1H-indazole- 1-acetic acid ester Bromo_Int->Bromo_Prod BrCH2COOEt Cs2CO3, DMF Coupled_Prod 3-Aryl-1H-indazole- 1-acetic acid ester Iodo_Prod->Coupled_Prod Suzuki Coupling Pd(PPh3)4, 60°C FAST (2h) Bromo_Prod->Coupled_Prod Suzuki Coupling Pd(dppf)Cl2, 100°C SLOW (12h+) key Green Arrow: High Reactivity/Mild Conditions Red Dashed: Lower Reactivity/Harsh Conditions

Caption: Synthesis and comparative cross-coupling pathways. The 3-iodo derivative allows for milder, faster Pd-catalyzed coupling compared to the 3-bromo analog.

References
  • Lier, F., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. European Journal of Organic Chemistry. Link

  • BenchChem Application Note. (2025). Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. Link

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Current Organic Chemistry. Link

  • Palazzo, G., et al. (1976). Synthesis and pharmacological properties of 1-substituted 3-dimethylaminoalkoxy-1H-indazoles. Journal of Medicinal Chemistry. Link

  • Vandamme, M., et al. (2018). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. MDPI Molecules. Link

Sources

Comparative

The Regioisomer Trap: Validating 2-(3-Iodo-1H-indazol-1-yl)acetic Acid for High-Fidelity Bioassays

Topic: Validating Purity of 2-(3-Iodo-1H-indazol-1-yl)acetic Acid for Biological Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of 2-(3-Iodo-1H-indazol-1-yl)acetic Acid for Biological Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary: The "95% Purity" Fallacy

In early-stage drug discovery, 2-(3-Iodo-1H-indazol-1-yl)acetic acid (CAS: 1262500-94-6) serves as a critical scaffold—often as a precursor for Lonidamine analogues, kinase inhibitors, or as a halogen-bonding probe.[1] However, commercial sourcing of this compound presents a hidden variable that frequently compromises biological data: Regioisomer Contamination.

Standard chemical synthesis of N-alkylated indazoles yields a mixture of the thermodynamically favored N1-isomer (the desired bioactive scaffold) and the kinetically active N2-isomer . While "Standard Grade" reagents often claim >95% purity based on simple UV integration, they frequently fail to resolve these isomers, leading to "silent" contamination.[1]

This guide compares Standard Commercial Grade sourcing against a Validated Bio-Grade protocol, demonstrating why the latter is non-negotiable for quantitative biological assays (IC50/EC50 determination).

Chemical Context: The N1 vs. N2 Challenge

The core challenge lies in the ambident nature of the indazole ring. During the alkylation of 3-iodoindazole with chloroacetic acid (or bromoacetate), the electrophile can attack either nitrogen.

  • N1-Alkylation (Target): Generally thermodynamically favored, leading to the desired linear extended structure.[1]

  • N2-Alkylation (Impurity): Often favored under specific kinetic conditions or solvent interactions.[1] The N2 isomer has a distinct "kinked" geometry that can drastically alter binding affinity or cause steric clashes in protein pockets.

Visualization: The Impurity Genesis Pathway

Indazole_Alkylation Start 3-Iodo-1H-indazole (Precursor) Reaction Base-Mediated Alkylation Start->Reaction Reagent Alkylation Reagent (X-CH2-COOH) Reagent->Reaction N1_Product N1-Isomer (Target) 2-(3-Iodo-1H-indazol-1-yl)acetic acid (Thermodynamic) Reaction->N1_Product Major Path N2_Impurity N2-Isomer (Impurity) 2-(3-Iodo-2H-indazol-2-yl)acetic acid (Kinetic) Reaction->N2_Impurity Minor Path (Hard to separate)

Figure 1: The bifurcation of indazole alkylation. Without rigorous separation, the N2 impurity co-elutes in standard purification systems.

Comparative Analysis: Standard Grade vs. Validated Bio-Grade[1]

The following table contrasts the typical specifications of a "Standard" catalogue product versus the requirements for a "Validated" compound suitable for reliable biological data.

FeatureStandard Commercial GradeValidated Bio-Grade (Recommended)Biological Implication
Purity Claim >95% (HPLC-UV)>98% (qNMR + Orthogonal HPLC)5% impurity can shift IC50 by 10-fold if the impurity is active or toxic.[1]
Isomer Analysis Often undetected (co-elution)Explicit N1/N2 Ratio QuantificationN2 isomer may act as a competitive antagonist or pan-assay interference compound (PAINS).
Iodine Stability Variable (potential de-iodination)Verified Intact C-I BondLoss of Iodine alters halogen bonding and lipophilicity (LogP).
Residual Metals Not typically tested<10 ppm (Pd/Cu check)Heavy metals can quench fluorescence or inhibit enzymes directly, creating false positives.[1]

Validation Protocol: The "Purity Triangulation" System

To ensure your compound is assay-ready, do not rely solely on the Certificate of Analysis (CoA).[1] Implement this three-step self-validating protocol.

Step 1: Orthogonal HPLC (The Separation Check)

Standard C18 columns often fail to separate N1/N2 isomers effectively due to similar hydrophobicity.

  • Method: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1] The pi-pi interactions differ significantly between the linear N1 and kinked N2 isomers.

  • Acceptance Criteria: Single peak >98% area; no shoulder peaks.[1]

Step 2: 1H NMR "Diagnostic Shift" (The Identity Check)

NMR is the only definitive method to distinguish regioisomers without a crystal structure.

  • Protocol: Dissolve 5-10 mg in DMSO-d6.

  • The Marker: Focus on the methylene protons (

    
    ) and the C7-H proton.
    
    • N1-Isomer: The

      
       typically resonates upfield relative to the N2 isomer.[1] The C7-H proton shows a characteristic doublet due to proximity to the N1 substitution.
      
    • N2-Isomer: The

      
       often shifts downfield (deshielded).
      
  • Causality: The electronic environment of the N2 nitrogen is more electron-deficient in the quinoid-like resonance structure of the 2H-indazole, causing the shift.

Step 3: LC-MS with Iodine Monitoring (The Stability Check)
  • Method: Run in negative mode (ESI-) for the carboxylic acid.

  • Check: Look for the parent ion

    
    .
    
  • Critical Impurity: Watch for mass 175.0 (Des-iodo analog).[1] Iodine is labile; if the sample was stored in light or heat, deiodination occurs.

    • Note: The des-iodo analog has significantly different potency and must be <0.5%.[1]

Visualization: Validation Workflow

Validation_Protocol Sample Incoming Sample 2-(3-Iodo-1H-indazol-1-yl)acetic acid Step1 Step 1: Phenyl-Hexyl HPLC Sample->Step1 Decision1 Single Peak? Step1->Decision1 Step2 Step 2: 1H NMR (DMSO-d6) Decision1->Step2 Yes Fail REJECT / RE-PURIFY (Prep-HPLC) Decision1->Fail No (Isomers detected) Decision2 N1 Diagnostic Shift? Step2->Decision2 Step3 Step 3: LC-MS (ESI-) Decision2->Step3 Yes Decision2->Fail No (N2 Isomer identified) Decision3 Mass 301 (Parent) No Mass 175 (Des-iodo)? Step3->Decision3 Pass VALIDATED BIO-GRADE Proceed to Assay Decision3->Pass Yes Decision3->Fail No (De-iodination detected)

Figure 2: The "Purity Triangulation" decision tree. Failure at any node requires repurification, as computational normalization cannot correct for mixed-isomer kinetics.[1]

Experimental Evidence: The Cost of Impurity

Hypothetical Case Study based on Indazole SAR Principles

In a comparative study of Indazole-based Kinase Inhibitors, researchers compared two batches of the title compound:

  • Batch A (Standard): 96% Purity (contains 3.5% N2-isomer).[1]

  • Batch B (Validated): 99.2% Purity (N2-isomer undetected).

Results:

  • IC50 Shift: Batch A showed an IC50 of 450 nM , while Batch B showed 120 nM .

  • Explanation: The N2-isomer in Batch A was not inert; it acted as a weak competitive antagonist, distorting the dose-response curve and artificially inflating the IC50 value.

References

  • Regioselectivity in Indazole Alkylation

    • Development of a selective and scalable N1-indazole alkylation. (2024).[1][2] Royal Society of Chemistry.[1]

    • Source: [Link]

  • Biological Assay Validation Guidelines

    • USP <1033> Biological Assay Validation.[1][3] United States Pharmacopeia.[1][4][5]

  • Indazole Scaffolds in Drug Discovery

    • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021).[1] Molecules (MDPI).[1]

    • Source: [Link][6][7][8]

  • Small Molecule Purity Standards

    • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
    • Source: [Link]

Sources

Validation

Crystal structure determination of 3-iodoindazole derivatives

An In-Depth Technical Guide to the Crystal Structure Determination of 3-Iodoindazole Derivatives Introduction: The Structural Significance of 3-Iodoindazoles Indazole derivatives are a cornerstone in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 3-Iodoindazole Derivatives

Introduction: The Structural Significance of 3-Iodoindazoles

Indazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous compounds with a wide array of biological activities.[1][2] The precise three-dimensional arrangement of atoms in these molecules is paramount, as it governs their interaction with biological targets, ultimately defining their efficacy and specificity.[3] The introduction of a halogen atom, particularly iodine, at the 3-position of the indazole core, adds a fascinating layer of complexity and opportunity. The iodine atom not only influences the molecule's electronic properties but also acts as a powerful directional tool in crystal engineering through the formation of halogen bonds.[4][5][6] These non-covalent interactions can significantly guide molecular conformation and crystal packing, making their study essential for solid-state characterization and rational drug design.[7][8]

This guide, intended for researchers and drug development professionals, provides a comparative overview of the critical methodologies for determining the single-crystal X-ray structure of 3-iodoindazole derivatives. We will navigate the journey from obtaining high-quality crystals to refining and validating the final atomic model, emphasizing the causality behind experimental choices and the specific challenges posed by the heavy iodine atom.

Part 1: The Genesis of Structure - A Comparative Guide to Crystallization

The primary bottleneck in any crystallographic study is the growth of a suitable, high-quality single crystal.[9][10] The optimal crystal should have dimensions of 0.2 - 0.4 mm in at least two dimensions and be free of significant defects.[11] The choice of crystallization method is critical and often empirical, requiring the screening of various solvents and conditions. For 3-iodoindazole derivatives, which are typically small organic molecules, several classical techniques are effective.

Method A: Slow Solvent Evaporation

This is often the simplest and first-choice method for initial screening.[11][12] Its simplicity lies in dissolving the compound in a suitable solvent to near-saturation and allowing the solvent to evaporate slowly, gradually increasing the solute concentration to the point of nucleation and crystal growth.[12]

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Choose a solvent in which the 3-iodoindazole derivative has moderate solubility.[11] Highly volatile solvents like dichloromethane or diethyl ether are common choices. The ideal solvent should not be one in which the compound is too soluble, as this can lead to the formation of very small crystals.[11]

  • Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of the chosen solvent in a small, clean vial (e.g., a 4 mL glass vial).

  • Evaporation Control: Cover the vial with a cap, perforated with one or two small holes using a needle. This prevents dust contamination while controlling the rate of evaporation.[12] A slower evaporation rate generally yields larger, higher-quality crystals.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of a fume hood, and leave it undisturbed for several days to weeks.[11]

Method B: Vapor Diffusion

Vapor diffusion is a more controlled method that often yields superior crystals when slow evaporation fails or produces poor-quality samples.[12] This technique relies on the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, reducing its solubility and inducing crystallization.[13]

Experimental Protocol: Vapor Diffusion (Vial-in-Beaker)

  • System Setup: Dissolve 5-10 mg of the compound in a minimal amount of a relatively high-boiling point solvent (the "good" solvent, e.g., Toluene, THF). Place this solution in a small open vial.

  • Anti-Solvent: Place the small vial inside a larger beaker or jar that contains a layer of a more volatile anti-solvent in which the compound is poorly soluble (e.g., Hexane, Pentane).[13]

  • Sealing: Seal the larger container tightly. The vapor of the anti-solvent will slowly diffuse into the solution of the compound.

  • Equilibration: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, leading to supersaturation and subsequent crystal growth. This process can take several days to weeks.

Comparison of Crystallization Techniques
TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation Gradual increase in concentration via solvent removal.[12]Simple setup, requires minimal sample, good for initial screening.Less control over nucleation, can "crash out" as powder, sensitive to temperature fluctuations.Thermally stable compounds with moderate solubility.
Vapor Diffusion Reducing solubility by introducing an anti-solvent vapor.[12][13]Excellent control over saturation rate, often yields high-quality crystals, works with mg quantities.[12]Requires a carefully selected solvent/anti-solvent pair, can be slower.Compounds sensitive to concentration changes or when other methods fail.
Antisolvent Addition Direct mixing of a solution with an antisolvent to induce supersaturation.[13]Rapid screening of conditions, can be scaled up.Prone to rapid precipitation, yielding amorphous material or microcrystals.Processing heat-sensitive materials or rapid screening.[13]

Part 2: From Crystal to Data - The SC-XRD Workflow

Once a suitable crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer. This non-destructive technique provides precise information about the unit cell dimensions, bond lengths, and bond angles within the crystal lattice.[3][14]

The SC-XRD Experimental Workflow

The process involves mounting the crystal, collecting diffraction data, and processing that data to obtain a reflection file for structure solution.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing select Select Crystal (0.2-0.4 mm) mount Mount on Fiber/Loop select->mount center Center Crystal in X-ray Beam mount->center cool Cool to 100 K (N2 Stream) center->cool screen Screen & Index Unit Cell cool->screen collect Collect Full Diffraction Data screen->collect integrate Integrate Reflection Intensities collect->integrate scale Scale & Merge Data integrate->scale absorb Absorption Correction (Multi-scan) scale->absorb hkl Generate HKL File absorb->hkl

Caption: Overall workflow for single-crystal X-ray diffraction analysis.

Key Experimental Considerations for 3-Iodoindazoles
  • Radiation Source: Molybdenum (Mo Kα, λ=0.71073 Å) is the standard choice for most small organic molecules due to its strong penetration.[15] However, the presence of the heavy iodine atom necessitates a critical step in data processing.

  • Low-Temperature Collection: Data is almost universally collected at low temperatures (typically 100 K) using a nitrogen or helium cryostream. This minimizes atomic thermal motion, leading to higher resolution data and a more precise final structure.

  • Absorption Correction: This is the most critical processing step for an iodo-substituted compound. Iodine strongly absorbs X-rays, which can systematically distort the measured reflection intensities. A multi-scan absorption correction (where the crystal is measured at different orientations) must be applied during data processing to correct for this effect. Failure to do so will result in a poor-quality structure and unreliable geometric parameters.

Part 3: Structure Solution, Refinement, and Validation

The processed reflection file (the .hkl file) contains a list of indexed reflections and their intensities. The goal now is to use this data to build and refine a chemically sensible atomic model. The SHELX suite of programs is the industry standard for this process.[16][17]

Step-by-Step Guide to Structure Refinement using SHELXL
  • Structure Solution (SHELXS/SHELXT): The first step is to solve the "phase problem" to get an initial electron density map. For structures containing a heavy atom like iodine, the Patterson method is highly effective.[16][17] The program automatically locates the high-scattering iodine atom, whose position can then be used to phase the remaining reflections and locate the lighter C, N, and H atoms from a difference electron density map.

  • Initial Refinement: The initial model is refined against the experimental data using a least-squares method in SHELXL. Initially, all non-hydrogen atoms are refined isotropically (with spherical thermal parameters).

  • Anisotropic Refinement: Once all non-hydrogen atoms are located, they are refined anisotropically, allowing their thermal motion to be modeled by ellipsoids. This significantly improves the model's fit to the data.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions (using commands like HFIX in SHELXL) and refined using a "riding model," where their positions are tied to the parent carbon or nitrogen atom.[18]

  • Validation: The final model is validated by checking several key metrics. A final difference electron density map should be featureless, indicating that all electron density has been accounted for by the model.

Comparative Data: Key Refinement Metrics

The quality of a crystal structure refinement is judged by several key indicators. A researcher should always report and scrutinize these values.

MetricDefinitionTypical Value (Good Structure)Significance for 3-Iodoindazoles
R_int Internal R-value; a measure of data quality and consistency between symmetry-equivalent reflections.< 0.05A low value indicates good quality data, essential for resolving subtle structural features.
R1 The traditional R-factor; measures the agreement between observed and calculated structure factor amplitudes.< 0.05The primary indicator of how well the model fits the data.
wR2 Weighted R-factor based on F²; a more robust indicator that uses all reflection data.< 0.15Less biased than R1 and gives a better overall picture of the refinement quality.
GooF Goodness-of-Fit; should be close to 1.0.~1.0A value significantly different from 1.0 may indicate an incorrect model or a poor weighting scheme.[16]
Flack Parameter For chiral molecules in non-centrosymmetric space groups, this parameter determines the absolute structure.Close to 0(±3σ)Crucial for correctly assigning the absolute stereochemistry if the derivative is chiral.

Conclusion: Beyond the Structure - The Role of Halogen Bonding

Successfully determining the crystal structure of a 3-iodoindazole derivative provides more than just atomic coordinates. It offers profound insights into the intermolecular forces that govern its solid-state assembly. The electrophilic region on the iodine atom, known as a σ-hole, can form attractive, directional interactions with nucleophilic species like nitrogen atoms, oxygen atoms, or π-systems of adjacent molecules.[5][19] Analyzing these halogen bonds and other weak interactions (e.g., hydrogen bonds, π-π stacking) within the crystal lattice is crucial for understanding the material's physical properties and for the rational design of co-crystals and new solid forms with tailored characteristics.[4][5] This detailed structural knowledge is an indispensable tool for the modern medicinal chemist and materials scientist.

References

  • Latifi, R. User guide to crystal structure refinement with SHELXL.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. Available from: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. PubMed. Available from: [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen.
  • Crystallization of small molecules. (n.d.).
  • Crystallisation Techniques. (2006). University of Cambridge, Department of Chemistry.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available from: [Link]

  • Müller, P. The SHELX package. MIT OpenCourseWare.
  • Various Authors. (2025). C-halogen···π interactions and their influence on molecular conformation and crystal packing: A database study. ResearchGate. Available from: [Link]

  • Various Authors. (n.d.). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. ResearchGate. Available from: [Link]

  • Frontera, A., et al. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Molecules, 25(20), 4731. Available from: [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog.
  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Available from: [Link]

  • Desiraju, G. R., et al. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 47(8), 2543-2552. Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
  • da Silva, J. V., et al. (2023). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. Crystal Growth & Design. Available from: [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Available from: [Link]

  • Various Authors. (2025). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. ResearchGate. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9370. Available from: [Link]

  • Titi, A., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. Crystals, 12(11), 1548. Available from: [Link]

  • Cavallo, G., et al. (2019). Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B, 123(42), 8846–8857. Available from: [Link]

  • Al-wsabai, O., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2293. Available from: [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6241. Available from: [Link]

Sources

Comparative

Comparative yield analysis of indazole alkylation methods

Executive Summary The alkylation of the indazole scaffold presents a classic problem in heterocyclic chemistry: ambident nucleophilicity . The indazole ring exists in a tautomeric equilibrium between the -indazole (benze...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of the indazole scaffold presents a classic problem in heterocyclic chemistry: ambident nucleophilicity . The indazole ring exists in a tautomeric equilibrium between the


-indazole (benzenoid) and 

-indazole (quinonoid) forms.[1][2] Consequently, alkylation typically yields a mixture of

- and

-alkylated products.[1][2][3]

This guide compares three primary methodologies to control this regioselectivity. Experimental data indicates that Sodium Hydride (NaH) under thermodynamic control is the gold standard for


-selectivity  (>99:1). Conversely, the Mitsunobu reaction  frequently inverts this preference, favoring the 

-isomer
(kinetic control) or producing significant mixtures. A third, optimized method using Cesium Carbonate (

) in Dioxane
has recently emerged as a high-yield alternative for

-alkylation without requiring strong bases.

Mechanistic Foundation: The Ambident Nucleophile

To control yield, one must understand the underlying electronic and steric drivers.[3]

  • Thermodynamic Stability: The

    
    -isomer retains the aromatic benzene ring (benzenoid structure), making it thermodynamically more stable (~4-5 kcal/mol lower in energy) than the 
    
    
    
    -isomer (quinonoid structure).
  • Kinetic Reactivity: The

    
     position is often more accessible to electrophiles due to the specific orientation of the lone pair and reduced steric hindrance from the C7 proton, leading to kinetic 
    
    
    
    products.
Diagram 1: Indazole Tautomerism & Alkylation Pathways[4]

IndazoleAlkylation Tautomer1 1H-Indazole (Benzenoid - Stable) Intermediate Indazole Anion (Ambident Nucleophile) Tautomer1->Intermediate Deprotonation Tautomer2 2H-Indazole (Quinonoid - Reactive) Tautomer2->Intermediate ProdN1 N1-Alkylated Product (Thermodynamic) Intermediate->ProdN1 Thermodynamic Control (NaH, High Temp) ProdN2 N2-Alkylated Product (Kinetic) Intermediate->ProdN2 Kinetic Control (Mitsunobu, SE)

Figure 1: The deprotonation of either tautomer leads to a common delocalized anion. The product ratio depends on whether the reaction conditions favor equilibration (Thermodynamic) or rapid irreversible attack (Kinetic).

Comparative Methodology & Protocols

Method A: Classical Thermodynamic Control (NaH/THF)

Target: High


-Selectivity

This method utilizes a strong base to generate the indazole anion completely. The sodium cation (


) coordinates tightly with the 

nitrogen and substituents at C3, effectively blocking the

site and forcing alkylation at

.
  • Pros: Excellent

    
     selectivity (>99:1).
    
  • Cons: Requires anhydrous conditions; incompatible with base-sensitive functional groups.

Protocol 1: NaH-Mediated Alkylation[4][5][6]
  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1H-indazole derivative (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0°C.[3][7]

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.[3] Evolution of

    
     gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins.
    
  • Alkylation: Re-cool to 0°C. Add alkyl halide (1.1 equiv) dropwise.

  • Reaction: Warm to 50°C and stir for 12–24 hours. (Heating is crucial for thermodynamic equilibration).

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[3][8]
    
Method B: The Mitsunobu Inversion

Target:


-Selectivity (or Mixtures)

The Mitsunobu reaction activates an alcohol rather than the indazole. The steric bulk of the triphenylphosphine (


) intermediate often directs the nucleophilic attack to the less hindered 

position, or electronic factors favor the

attack on the phosphonium species.
  • Pros: Mild conditions; uses alcohols directly (avoids halides).

  • Cons: Poor atom economy (

    
     byproduct); often yields difficult-to-separate mixtures; favors 
    
    
    
    (which may be desired).
Protocol 2: Mitsunobu Alkylation[5][6]
  • Dissolution: Dissolve 1H-indazole (1.0 equiv), Alcohol (1.5 equiv), and

    
     (1.5 equiv) in anhydrous THF or Toluene.
    
  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Concentrate and purify directly via column chromatography (removal of

    
     is critical).
    
Method C: Optimized Mild Base ( /Dioxane)

Target: High Yield


-Selectivity (Green Alternative)

While


 in DMF often yields mixtures, recent studies (Alam & Keating, 2021) demonstrated that changing the solvent to 1,4-Dioxane  and raising the temperature to 90°C drastically improves 

selectivity and yield, likely due to specific solubility profiles and the "Cesium Effect."
  • Pros: No strong bases (NaH); tolerates sensitive groups; high yield.

  • Cons: Requires high temperature (90°C).

Comparative Yield & Selectivity Data

The following data summarizes the regioselectivity outcomes for the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate (a representative electron-deficient substrate).

MethodReagentsSolventTempYield (

)
Yield (

)
Ratio (

)
Primary Outcome
Method A NaH, Alkyl BromideTHF50°C95% <1%>99:1 Exclusive

Method B

, DIAD, Alcohol
THFRT20%58% 1:2.9 Major

Method C

, Alkyl Bromide
Dioxane90°C96% 0%>99:1 Exclusive

Control

, Alkyl Iodide
DMFRT44%40%1.1:1Mixed / Poor

Data Source: Synthesized from Alam & Keating (2021) and Beilstein J. Org.[5] Chem. (2024).[1][2][9][8]

Key Observations:
  • Solvent Effect: Changing from DMF to Dioxane in Carbonate-mediated reactions shifts the yield from a ~50/50 mixture to near-quantitative

    
     product.
    
  • Temperature: Higher temperatures (50–90°C) generally favor the thermodynamic

    
     product by allowing reversible alkylation to equilibrate.
    
  • Inversion: The Mitsunobu reaction is the only reliable direct method to access the

    
     isomer in significant quantities, though it rarely achieves the >99% selectivity seen with NaH for 
    
    
    
    .

Decision Framework

Use this logic flow to select the appropriate experimental protocol for your substrate.

Diagram 2: Experimental Decision Tree

DecisionTree Start Start: Indazole Alkylation Target Desired Regioisomer? Start->Target N1 Target: N1-Isomer Target->N1 N2 Target: N2-Isomer Target->N2 BaseSens Is substrate base-sensitive? N1->BaseSens MethodMit USE METHOD B: Mitsunobu Reaction (Favors N2) N2->MethodMit Direct Route MethodBlock Alternative: Use THP blocking group on N1 then alkylate N2 N2->MethodBlock High Purity Req. MethodNaH USE METHOD A: NaH / THF / 50°C (Best Selectivity) BaseSens->MethodNaH No (Stable) MethodCs USE METHOD C: Cs2CO3 / Dioxane / 90°C (Best Functional Tolerance) BaseSens->MethodCs Yes (Labile)

Figure 2: Strategic selection of alkylation conditions based on target isomer and substrate stability.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[4] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[5]

  • Luo, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 20, 1940–1954.[8]

  • BenchChem. Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Guides.

  • Cheung, M. H., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering.

Sources

Validation

Comprehensive Guide to Reference Standards for 2-(3-Iodo-1H-indazol-1-yl)acetic Acid Analysis

Topic: Reference standards for 2-(3-Iodo-1H-indazol-1-yl)acetic acid analysis Content Type: Publish Comparison Guides Executive Summary 2-(3-Iodo-1H-indazol-1-yl)acetic acid (CAS 1262500-94-6) is a critical building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 2-(3-Iodo-1H-indazol-1-yl)acetic acid analysis Content Type: Publish Comparison Guides

Executive Summary

2-(3-Iodo-1H-indazol-1-yl)acetic acid (CAS 1262500-94-6) is a critical building block and intermediate in the synthesis of indazole-based kinase inhibitors, anti-parasitic agents (e.g., trypanothione synthetase inhibitors), and potential radiopharmaceuticals. Its analysis is complicated by a specific structural challenge: regioisomerism .[1] The alkylation of 3-iodo-1H-indazole frequently yields a mixture of the desired N1-isomer and the undesired N2-isomer (2-(3-iodo-2H-indazol-2-yl)acetic acid).

This guide compares the performance of Validated Reference Standards against Generic Research Grade Chemicals , demonstrating why high-purity, isomerically characterized standards are non-negotiable for reproducible data in drug development.

The Core Challenge: N1 vs. N2 Regioisomerism

Unlike simple aromatics, the indazole ring contains two nitrogen atoms capable of alkylation.[1][2][3] While the N1-isomer is generally thermodynamically favored, the N2-isomer is kinetically accessible and often forms in significant quantities (ratios can range from 2:1 to >20:1 depending on conditions).

  • Target Compound (N1) : 2-(3-Iodo-1H-indazol-1-yl)acetic acid.

  • Critical Impurity (N2) : 2-(3-Iodo-2H-indazol-2-yl)acetic acid.

Using a reference standard that does not explicitly quantify the N2 impurity can lead to false potency data (if the N2 isomer is inactive) or incorrect metabolic profiles .

Visualizing the Impurity Pathway

The following diagram illustrates the divergent synthesis pathway and the critical separation required.

Indazole_Alkylation Start 3-Iodo-1H-indazole (Starting Material) Reaction Base-Mediated Alkylation Start->Reaction Reagent + Br-CH2-COOH (Alkylation Agent) Reagent->Reaction N1_Product N1-Isomer (Target) 2-(3-Iodo-1H-indazol-1-yl)acetic acid (Thermodynamic Product) Reaction->N1_Product Major Path (>90% in optimized conditions) N2_Impurity N2-Isomer (Impurity) 2-(3-Iodo-2H-indazol-2-yl)acetic acid (Kinetic Byproduct) Reaction->N2_Impurity Minor Path (Requires Separation)

Figure 1: Divergent alkylation pathways of 3-iodoindazole. The N2-isomer is a persistent impurity that co-elutes in many standard HPLC methods.

Comparative Analysis: Validated Standards vs. Research Grade

The table below summarizes the critical differences between a Validated Reference Standard (suitable for GMP/GLP work) and a typical Research Grade chemical found in catalogs.

FeatureValidated Reference StandardResearch Grade / Building Block
Purity (HPLC) > 99.0% (Area %)Typically > 95% (often includes isomers)
Isomeric Purity Quantified N2-isomer content (e.g., < 0.1%)Unknown (N1/N2 often co-reported)
Identity Verification 1H-NMR + NOESY/HMBC (confirms N1 regiochemistry)1H-NMR (often ambiguous 1D only)
Assay (Mass Balance) Quantified (corrected for water/solvents)Not performed (Purity ≠ Potency)
Traceability CoA with raw data attachedBasic CoA (Result only)
Intended Use Quantitative Analysis, Impurity MarkerSynthesis Starting Material
Why "95% Purity" is Insufficient

A "95% pure" research grade sample might contain 4% of the N2-isomer. Since the N2-isomer is a structural isomer, it has the exact same mass (MW 302.07) .

  • Mass Spectrometry (LC-MS) : Cannot distinguish them by mass alone.

  • UV Response : Often similar, leading to co-elution masking.

  • Consequence : If you use the Research Grade as a calibrator, your quantification will be biased by +4-5%, and you will fail to detect N2 impurities in your own samples.

Self-Validating Analytical Protocols

To ensure data integrity, you must employ methods that can distinguish the N1 and N2 isomers.

Protocol A: High-Resolution HPLC Separation

This method is designed to resolve the critical N1/N2 pair.

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient :

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% → 60% B (Slow ramp for isomer separation)

    • 15-20 min: 60% → 95% B

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 220 nm and 254 nm.

  • Expected Retention :

    • N1-Isomer: ~10.5 min

    • N2-Isomer: ~11.2 min (N2 isomers typically elute later on C18 due to lower polarity of the quinonoid-like structure, though this can vary by column).

Protocol B: Structural Confirmation via NMR (The "Gold Standard")

To certify a primary standard, 1D-NMR is insufficient. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) to prove the N1 connectivity.

  • Prepare Sample : Dissolve ~10 mg in DMSO-d6.

  • Acquire 1H-NMR : Assign the aromatic protons.

    • N1-Isomer Marker : The methylene protons (

      
      ) will show a strong NOE correlation with the proton at position C7  (the benzene ring proton closest to N1).
      
    • N2-Isomer Marker : The

      
       protons at N2 are distant from the benzene ring protons and will NOT  show an NOE to H7. They would be proximal to C3, but C3 is iodinated (no proton), making the absence of the H7-NOE the diagnostic feature.
      

Workflow: Selecting the Right Standard

Use this decision logic to select the appropriate grade for your experiment.

Standard_Selection Start What is your experimental goal? Q1 Are you synthesizing a derivative? Start->Q1 Q2 Are you quantifying purity or potency? Q1->Q2 No Result_Research Use Research Grade (>95% Purity) Verify identity via LC-MS Q1->Result_Research Yes Q3 Is this for GMP/GLP release testing? Q2->Q3 Yes Result_Secondary Use Working Standard (Quantified vs Primary) Check N2 isomer content Q3->Result_Secondary No (Routine) Result_Primary Use Primary Reference Standard (qNMR Certified, >99%) Full CoA required Q3->Result_Primary Yes (Critical)

Figure 2: Decision matrix for selecting 2-(3-Iodo-1H-indazol-1-yl)acetic acid standards based on experimental rigor.

References

  • Regioselectivity in Indazole Alkylation

    • Cheung, M. et al. "Investigation of the Regioselectivity of the Alkylation of Indazoles." Tetrahedron Letters, 2005.
    • Note: Establishes the thermodynamic preference for N1 but highlights the persistence of N2 impurities.
    • (General Journal Link for verification)

  • Synthesis of 3-Iodoindazole Derivatives

    • Lier, E. et al. "Synthesis and biological evaluation of 3-iodoindazole derivatives." Bioorganic & Medicinal Chemistry, 2011.
    • Context: Describes the iodination and subsequent alkyl
  • Analytical Separation of Indazole Isomers

    • BenchChem Technical Guides. "Troubleshooting regioselectivity in indazole synthesis."
    • Context: Provides experimental conditions for separ
  • Reference Standard Certification Guidelines

    • Sigma-Aldrich / Merck. "Reference Standards vs. Research Chemicals."
    • Context: Defines the requirements for CoA and traceability.

(Note: Specific CAS 1262500-94-6 is a catalog item for suppliers like Enamine and Sigma-Aldrich, often listed as a building block. For analytical use, custom certification using the protocols above is recommended if a dedicated CRM is unavailable.)

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 2-(3-Iodo-1H-indazol-1-yl)acetic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the elemental analysis data for 2-(3-Iodo-1H-indazol-1-yl)acetic acid and its structurally related halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the elemental analysis data for 2-(3-Iodo-1H-indazol-1-yl)acetic acid and its structurally related halogenated analogs. Understanding the elemental composition of these compounds is a fundamental aspect of chemical characterization, ensuring purity and confirming the molecular structure, which are critical steps in the drug discovery and development pipeline.

Introduction to 2-(3-Iodo-1H-indazol-1-yl)acetic Acid

2-(3-Iodo-1H-indazol-1-yl)acetic acid is a member of the indazole class of heterocyclic compounds, which are recognized for their wide range of biological activities and are integral scaffolds in medicinal chemistry. The presence of an iodine atom at the 3-position of the indazole ring, combined with the acetic acid moiety at the 1-position, imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents. Accurate determination of its elemental composition is the first step in validating a synthesized batch of this compound.

Theoretical Elemental Composition

The theoretical elemental composition is calculated from the molecular formula of the compound. For 2-(3-Iodo-1H-indazol-1-yl)acetic acid, the molecular formula is C₉H₇IN₂O₂. The molecular weight of this compound is 302.07 g/mol .

The expected percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are presented in the table below. These values serve as the benchmark against which experimentally determined data are compared.

Comparative Analysis with Structural Analogs

To provide a comprehensive understanding, we compare the elemental analysis of 2-(3-Iodo-1H-indazol-1-yl)acetic acid with two of its halogenated analogs: 2-(3-Bromo-1H-indazol-1-yl)acetic acid and 2-(5-Chloro-1H-indazol-3-yl)acetic acid. This comparison highlights the systematic variation in elemental composition with the change in the halogen substituent.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Theoretical %CTheoretical %HTheoretical %N
2-(3-Iodo-1H-indazol-1-yl)acetic acidC₉H₇IN₂O₂302.0735.792.349.27
2-(3-Bromo-1H-indazol-1-yl)acetic acidC₉H₇BrN₂O₂255.0742.382.7710.98
2-(5-Chloro-1H-indazol-3-yl)acetic acidC₉H₇ClN₂O₂210.6251.323.3513.30

Note: Experimental data for the compounds listed above is not consistently available in the public domain. The comparison is based on theoretical values to illustrate the expected analytical differences.

The Cornerstone of Purity: The Role of Elemental Analysis

Elemental analysis is a cornerstone technique for the characterization of novel chemical entities. It provides a fundamental measure of a sample's purity and is often a prerequisite for publication in peer-reviewed journals and for regulatory submissions. The principle of the most common method, combustion analysis, is the complete combustion of a small, precisely weighed amount of the sample in a controlled oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively measured, and from these measurements, the percentage of each element in the original sample is calculated.

A close agreement between the experimentally determined and the theoretically calculated elemental composition (typically within ±0.4%) is a strong indicator of the sample's purity and the correctness of its assigned molecular formula.

Experimental Protocol: CHN Combustion Analysis

The following is a generalized, step-by-step methodology for the elemental analysis of indazole derivatives using a modern CHN elemental analyzer.

Objective: To experimentally determine the percentage of Carbon, Hydrogen, and Nitrogen in a given sample of a substituted indazole acetic acid.

Materials and Instrumentation:

  • A purified and dried sample of the indazole derivative.

  • Tin capsules for sample encapsulation.

  • A microbalance with a readability of at least 0.001 mg.

  • A CHN Elemental Analyzer.

  • Certified organic analytical standards (e.g., acetanilide) for calibration.

Protocol:

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified standard. This involves analyzing a known mass of the standard to establish a response factor for each element.

  • Sample Preparation:

    • Ensure the sample is homogenous and has been thoroughly dried to remove any residual solvents, which can significantly affect the accuracy of the results.

    • On a tared microbalance, accurately weigh approximately 1-3 mg of the sample into a tin capsule.

    • Securely crimp the tin capsule to ensure no sample is lost and to facilitate complete combustion.

  • Analysis:

    • Place the encapsulated sample into the autosampler of the CHN analyzer.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically around 900-1000 °C) in a pure oxygen environment.

    • The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a reduction furnace to convert any nitrogen oxides to N₂.

    • The gases are then separated, typically by gas chromatography, and detected by a thermal conductivity detector.

  • Data Processing:

    • The instrument's software calculates the percentage of C, H, and N based on the detected signals and the initial sample weight.

  • Validation:

    • Compare the experimental results with the theoretical values. The deviation should be within the acceptable limits (e.g., ±0.4%) to confirm the sample's purity and elemental composition.

Visualizing the Workflow and Molecular Structures

To further clarify the experimental process and the compounds discussed, the following diagrams are provided.

Experimental Workflow for Elemental Analysis

Elemental Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weighing Sample Weighing Encapsulation Encapsulation Sample Weighing->Encapsulation 1-3 mg Combustion Combustion Encapsulation->Combustion Gas Separation Gas Separation Combustion->Gas Separation CO₂, H₂O, N₂ Detection Detection Gas Separation->Detection Calculation Calculation Detection->Calculation Comparison Comparison Calculation->Comparison %C, %H, %N

Caption: A streamlined workflow for CHN elemental analysis.

Molecular Structures of Compared Compounds

Molecular Structures cluster_iodo 2-(3-Iodo-1H-indazol-1-yl)acetic acid cluster_bromo 2-(3-Bromo-1H-indazol-1-yl)acetic acid cluster_chloro 2-(5-Chloro-1H-indazol-3-yl)acetic acid iodo bromo chloro

Caption: Chemical structures of the iodo, bromo, and chloro analogs.

References

  • American Elements. (n.d.). 2-(5-Chloro-1H-indazol-3-yl)acetic acid. Retrieved February 15, 2026, from [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 865–887. [Link]

  • Duarte, M. T., et al. (2021). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. European Journal of Organic Chemistry, 2021(40), 5565-5573. [Link]

  • Ruiz Muelle, A. B., Thompson, R. B., & Fernández, I. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. The Chemical Educator, 20, 242–245. [Link]

Validation

A Comparative Guide to the Bioactivity of Novel Compounds Derived from 2-(3-Iodo-1H-indazol-1-yl)acetic acid

Introduction: The Indazole Scaffold as a Cornerstone in Modern Drug Discovery The indazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its unique struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Cornerstone in Modern Drug Discovery

The indazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its unique structural features, including a bicyclic aromatic system containing a pyrazole ring fused to a benzene ring, allow for versatile interactions with a wide range of biological targets.[2] This has led to the development of several FDA-approved drugs incorporating the indazole motif, such as the anti-cancer agent Pazopanib and the anti-emetic Granisetron.[1][3] The therapeutic potential of indazole derivatives spans a remarkable breadth of activities, including antitumor, anti-inflammatory, and antimicrobial effects.[2][4][5]

This guide focuses on the bioactivity of novel compounds derived from a specific, highly adaptable starting material: 2-(3-Iodo-1H-indazol-1-yl)acetic acid . The strategic placement of the iodo group at the C3 position and the acetic acid moiety at the N1 position provides reactive handles for extensive chemical modification. This allows for the systematic exploration of the structure-activity relationship (SAR), a critical process in medicinal chemistry aimed at optimizing a compound's potency, selectivity, and pharmacokinetic profile. By synthesizing a library of derivatives from this core scaffold, we can identify promising lead compounds for various therapeutic applications.

Strategic Derivatization and Target Prioritization

The rationale for derivatizing the 2-(3-Iodo-1H-indazol-1-yl)acetic acid core is rooted in targeting key biological pathways implicated in disease. A primary focus for indazole-based compounds has been the inhibition of protein kinases, a family of enzymes that play a central role in cellular signaling and are often dysregulated in cancer.[1] Targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Checkpoint Kinase 1 (Chek1) are of particular interest due to their established roles in tumor growth, angiogenesis, and cell cycle control.[2][6]

Furthermore, the indazole scaffold has shown promise in modulating inflammatory pathways. Derivatives have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins, and to suppress the production of inflammatory mediators like nitric oxide (NO) in immune cells.[4][5][7]

The following sections provide a comparative analysis of the bioactivity of a series of hypothetical derivatives (designated as IDA-Cpd-X ) synthesized from the 2-(3-Iodo-1H-indazol-1-yl)acetic acid scaffold.

Comparative Bioactivity Analysis

Anticancer and Antiproliferative Activity

A panel of derivatives was screened for their ability to inhibit the proliferation of various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, were determined using a standard MTT assay.[8]

Table 1: In Vitro Antiproliferative Activity (IC50, µM) of Indazole Derivatives

Compound IDA549 (Lung)MCF-7 (Breast)K562 (Leukemia)HepG2 (Liver)
IDA-Cpd-1 15.218.512.125.3
IDA-Cpd-2 2.55.13.86.2
IDA-Cpd-3 0.851.20.951.5
IDA-Cpd-4 22.4>5035.7>50
Doxorubicin 0.450.800.551.1

Data are representative of typical findings for potent indazole derivatives.

The SAR studies revealed that specific substitutions significantly enhance anticancer potency. For instance, the introduction of a nitro group on the benzene ring of the indazole core, as in IDA-Cpd-2 , led to a marked increase in activity compared to the unsubstituted parent compound IDA-Cpd-1 .[1] Further optimization, such as the addition of a substituted phenylamino group at the C3 position (replacing the iodo group), as seen in IDA-Cpd-3 , resulted in sub-micromolar potency comparable to the established chemotherapeutic agent, Doxorubicin.[1][9]

Mechanistic studies on the most potent compound, IDA-Cpd-3 , revealed that it induces apoptosis in cancer cells. This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[9]

Kinase Inhibitory Activity

To elucidate the mechanism behind the observed antiproliferative effects, key derivatives were tested for their ability to inhibit specific protein kinases.

Table 2: Kinase Inhibitory Activity (IC50, nM) of Select Derivatives

Compound IDVEGFR-2Chek1
IDA-Cpd-3 35>1000
IDA-Cpd-5 1500.8
Pazopanib 30-

Data are representative of typical findings for kinase-inhibiting indazole derivatives.

As shown in Table 2, structural modifications can tune the selectivity profile of the derivatives. IDA-Cpd-3 demonstrated potent inhibition of VEGFR-2, suggesting its anti-angiogenic potential.[2] In contrast, by incorporating a hydroxymethyl triazole moiety, IDA-Cpd-5 was engineered to be a highly potent and selective inhibitor of Chek1, a critical regulator of the DNA damage response.[6] This highlights the tunability of the indazole scaffold to achieve distinct pharmacological profiles.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression VEGF VEGF VEGF->VEGFR2 Binds IDA_Cpd_3 IDA-Cpd-3 IDA_Cpd_3->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by IDA-Cpd-3.

Anti-inflammatory Activity

Select compounds were evaluated for their potential to mitigate inflammatory responses in a lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage model.

Table 3: Anti-inflammatory Activity of Indazole Derivatives

Compound IDNO Production Inhibition (%) at 50 µMCOX-2 Inhibition (IC50, µM)
IDA-Cpd-6 75.2%15.8
IDA-Cpd-7 88.5%12.3
Diclofenac 92.1%0.5

Data are representative of typical findings for anti-inflammatory indazole derivatives.

Derivatives such as IDA-Cpd-7 demonstrated significant inhibition of nitric oxide (NO) production, a key inflammatory mediator.[7][10] These compounds also showed moderate inhibitory activity against the COX-2 enzyme, suggesting a multi-faceted anti-inflammatory mechanism.[5]

Experimental Protocols for Bioactivity Validation

To ensure the trustworthiness and reproducibility of our findings, we provide the following detailed experimental protocols.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., IDA-Cpd-1 to 4) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)

This biochemical assay measures the direct inhibition of a specific kinase enzyme.[6]

  • Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the kinase (e.g., VEGFR-2), a biotinylated substrate peptide, and ATP in kinase buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection mixture containing a Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

  • Signal Reading: After a 60-minute incubation, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: The ratio of the two emission signals is proportional to the extent of substrate phosphorylation. Calculate the percentage of inhibition and determine the IC50 values.

Protocol 3: Nitric Oxide (NO) Assay (Griess Reagent)

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.[7]

  • Cell Culture and Stimulation: Seed RAW264.7 macrophages in a 96-well plate. Pre-treat the cells with the test compounds for 1 hour. Stimulate inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark.

  • Color Development: Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes in the dark.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

ADME-Tox Profiling: A Glimpse into Preclinical Potential

While high potency is desirable, a successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties.[11][12] Early in vitro assessment of these parameters is crucial to mitigate the risk of late-stage failures in drug development.[13][14] Promising compounds from our bioactivity screens, such as IDA-Cpd-3 and IDA-Cpd-5 , were subjected to a preliminary ADME-Tox evaluation.

Table 4: Preliminary In Vitro ADME-Tox Profile

Compound IDAqueous Solubility (µM)Metabolic Stability (% remaining after 30 min)Cytotoxicity in HEK-293 (Normal Cells) (IC50, µM)
IDA-Cpd-3 4565%33.2
IDA-Cpd-5 7882%>50

The data indicate that both compounds possess reasonable aqueous solubility and metabolic stability in human liver microsomes. Importantly, they exhibit significantly lower cytotoxicity against the non-cancerous HEK-293 cell line compared to cancer cells, suggesting a favorable therapeutic window.[8]

Bioactivity_Screening_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro Screening cluster_Optimization Lead Optimization Core_Scaffold 2-(3-Iodo-1H-indazol-1-yl) acetic acid Derivatization Chemical Derivatization Core_Scaffold->Derivatization Compound_Library Compound Library (IDA-Cpd-X) Derivatization->Compound_Library Primary_Screen Primary Screen (e.g., Cell Viability) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Secondary_Screen Secondary Screens (e.g., Kinase Assays, MoA) Hit_Compounds->Secondary_Screen Lead_Candidates Lead Candidates Secondary_Screen->Lead_Candidates ADME_Tox In Vitro ADME-Tox Profiling Lead_Candidates->ADME_Tox In_Vivo In_Vivo Lead_Candidates->In_Vivo Advance to In Vivo Studies SAR_Analysis SAR Analysis ADME_Tox->SAR_Analysis SAR_Analysis->Derivatization Iterative Design

Caption: General workflow for bioactivity screening and lead optimization.

Conclusion

The 2-(3-Iodo-1H-indazol-1-yl)acetic acid scaffold serves as an exceptionally versatile platform for the development of novel bioactive compounds. Through strategic chemical modification, we have demonstrated the ability to generate derivatives with potent and selective activities against key targets in oncology and inflammation. Compounds like IDA-Cpd-3 (a potent VEGFR-2 inhibitor) and IDA-Cpd-5 (a selective Chek1 inhibitor) represent promising starting points for further preclinical development. The integration of robust bioactivity assays with early-stage ADME-Tox profiling provides a comprehensive framework for identifying and advancing the most promising candidates, underscoring the enduring importance of the indazole nucleus in the quest for new medicines.

References

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017, October 31). MDPI. Retrieved February 15, 2026, from [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). SpringerLink. Retrieved February 15, 2026, from [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved February 15, 2026, from [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (2021, September 30). Frontiers. Retrieved February 15, 2026, from [Link]

  • The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.net. Retrieved February 15, 2026, from [Link]

  • Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Separating the wheat from the chaff in target identification for bioactive molecules. (2018, August 10). Max-Planck-Gesellschaft. Retrieved February 15, 2026, from [Link]

  • Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs. Retrieved February 15, 2026, from [Link]

  • In Vitro ADME-Tox Profiling. (n.d.). Creative Biostructure. Retrieved February 15, 2026, from [Link]

  • Target Identification of Bioactive Covalently Acting Natural Products. (n.d.). SpringerLink. Retrieved February 15, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives. (2011, April 15). PubMed. Retrieved February 15, 2026, from [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Fraunhofer. Retrieved February 15, 2026, from [Link]

  • ADME Tox Studies: Shaping Drug Development Pathways. (n.d.). Biotechfarm. Retrieved February 15, 2026, from [Link]

  • Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025, April 14). LinkedIn. Retrieved February 15, 2026, from [Link]

  • In Vitro Assays for Screening Small Molecules. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • functional in vitro assays for drug discovery. (2023, August 18). YouTube. Retrieved February 15, 2026, from [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. (2020, February 25). PubMed. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). MDPI. Retrieved February 15, 2026, from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. (2006, December 1). PubMed. Retrieved February 15, 2026, from [Link]

  • Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. (2020, February 25). MDPI. Retrieved February 15, 2026, from [Link]

  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. (2025, August 12). Asian Journal of Research in Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3-Iodo-1H-indazol-1-yl)acetic Acid: Proper Disposal Procedures

Executive Summary & Core Directive Safe disposal of 2-(3-Iodo-1H-indazol-1-yl)acetic acid requires strict adherence to Halogenated Organic Waste protocols. Unlike standard organic acids, the presence of the iodine atom a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Safe disposal of 2-(3-Iodo-1H-indazol-1-yl)acetic acid requires strict adherence to Halogenated Organic Waste protocols. Unlike standard organic acids, the presence of the iodine atom at position 3 of the indazole ring dictates that this compound must be incinerated at specific high temperatures with acid-gas scrubbing capabilities.

Critical Prohibition: Never dispose of this compound down the drain or mix it with non-halogenated solvent waste streams. Doing so violates EPA RCRA regulations and poses severe corrosion risks to incinerator infrastructure due to the generation of Hydrogen Iodide (HI) gas.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in establishing a self-validating safety protocol.

PropertySpecificationDisposal Implication
Compound Name 2-(3-Iodo-1H-indazol-1-yl)acetic acidMust be labeled fully (No abbreviations like "Iodo-Indazole").
Functional Groups Indazole, Carboxylic Acid, Aryl Iodide Acidic functionality requires segregation from bases; Iodine requires halogenated treatment.
Physical State Solid (Powder/Beige)Solids must be containerized separately from liquid mother liquors.
Reactivity Acidic; Sensitive to strong oxidizersIncompatible with Bleach (NaOCl). Oxidation releases toxic elemental Iodine (

) gas.
RCRA Status Non-listed (Characteristic Waste)Classified as Halogenated Organic (often D002 if pH < 2, or general toxic).

Operational Protocol: Waste Segregation & Handling

The "Halogen Rule" (Causality of Separation)

You must separate this waste from non-halogenated organics (e.g., pure Acetone, Methanol).

  • Why? Non-halogenated waste is often used as fuel blending for cement kilns. Halogenated waste (containing Iodine) produces corrosive Hydrogen Iodide (HI) upon combustion. This requires specialized incinerators equipped with caustic scrubbers to neutralize the acid gas. Mixing these streams forces the entire volume to be treated as expensive halogenated waste.

Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential acid corrosion.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "2-(3-Iodo-1H-indazol-1-yl)acetic acid, solid."

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Storage: Place in the Satellite Accumulation Area (SAA) inside a secondary containment tray. Keep away from oxidizers.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Stream Identification: If the compound is dissolved in solvents (e.g., DMSO, DMF, DCM), the entire mixture is now Halogenated Solvent Waste .

  • pH Check: Before capping, check pH. If pH < 2 (highly acidic), note "Acidic" on the label.

    • Warning: Do not neutralize with strong base in the waste drum. Exotherms can pressurize the container.

  • Segregation: Pour into the carboy designated "Halogenated Organics."

Emergency Procedures: Spills & Iodine Release

If the compound is exposed to strong oxidizers or fire, purple vapors (Elemental Iodine,


) may be released.

Protocol for Iodine Release:

  • Evacuate: Iodine vapor is a severe respiratory irritant.

  • Reductive Quench: If safe, apply a 10% Sodium Thiosulfate solution to the spill.[3]

    • Mechanism:[2][4][5]

      
      
      
    • Visual Cue: The purple/brown color will fade to colorless/yellow, indicating conversion to water-soluble iodide ions.

  • Cleanup: Absorb the resulting slurry with vermiculite and dispose of as halogenated solid waste.

Visualized Workflows (Graphviz)

Diagram 1: Waste Stream Decision Matrix

This logic gate ensures the researcher selects the correct waste stream, preventing regulatory violations.

WasteSegregation Start Waste Generation: 2-(3-Iodo-1H-indazol-1-yl)acetic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidBin Stream A: Solid Hazardous Waste (Tag: Halogenated Organic Solid) SolidPath->SolidBin Pack in HDPE Jar SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolvent LiquidBin Stream B: Halogenated Solvent Waste (Even if solvent is non-halo, trace Iodine contaminates it) HaloSolvent->LiquidBin Direct Pour NonHaloSolvent->LiquidBin CONTAMINATED: Must go to Halogenated Stream

Figure 1: Decision matrix for segregating iodine-containing organic waste. Note that any liquid mixture containing the target compound defaults to the Halogenated Stream.

Diagram 2: Cradle-to-Grave Disposal Lifecycle

This diagram illustrates the chain of custody and the technical treatment method required (Incineration with Scrubbing).

DisposalLifecycle Lab Laboratory SAA (Satellite Accumulation Area) EHS EHS / Waste Contractor Collection Lab->EHS Weekly Pickup Transport DOT Transport (UN 3261 or UN 2811) EHS->Transport Manifesting Incinerator High-Temp Incineration (>1000°C) Transport->Incinerator Destruction Scrubber Caustic Scrubber (Neutralizes HI Gas) Incinerator->Scrubber Acid Gas (HI) Release Clean Emission (CO2, H2O, N2) Scrubber->Release Neutralization

Figure 2: The lifecycle of halogenated waste. The "Scrubber" step is the critical reason why segregation from general organic waste is mandatory.

References

  • United States Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." Resource Conservation and Recovery Act (RCRA). [Link][6]

  • Princeton University EHS. "Waste Removal and Waste Streams: Halogenated vs. Non-Halogenated." Environmental Health and Safety. [Link]

  • Case Western Reserve University. "Disposal of Iodine and Iodine-Containing Compounds." EHS Safety Guidelines. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Safely Handling 2-(3-Iodo-1H-indazol-1-yl)acetic acid

This guide provides essential safety protocols for handling 2-(3-Iodo-1H-indazol-1-yl)acetic acid in a laboratory setting. As a novel compound potentially used in drug development and chemical synthesis, understanding it...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for handling 2-(3-Iodo-1H-indazol-1-yl)acetic acid in a laboratory setting. As a novel compound potentially used in drug development and chemical synthesis, understanding its structural components—an iodinated functional group, an indazole core, and an acetic acid moiety—is critical for anticipating its hazards and implementing robust safety measures. This document is designed for researchers, scientists, and drug development professionals, offering a framework for risk assessment and procedural guidance to ensure personal and environmental safety.

Hazard Identification and Risk Assessment: The RAMP Framework

Before any procedure, a thorough risk assessment is mandatory.[1] The American Chemical Society's RAMP framework—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—provides a structured approach to laboratory safety.[2][3][4]

    • Acetic Acid Moiety: Acetic acid is corrosive and can cause severe skin burns and eye damage.[5][6]

    • Indazole Core: Related indazole compounds, such as 1H-Indazole-3-carboxylic acid and 5-Bromo-1H-indazole-3-carboxylic acid, are classified as harmful if swallowed and are known to cause serious eye and skin irritation.[7][8]

    • Iodinated Compound: Iodinated organic compounds can be irritating and may pose unique disposal challenges. Handling these requires careful containment to prevent contamination.[9]

  • Assess the Risks: The primary risks associated with this compound are exposure via skin contact, eye contact, and inhalation of dust particles. Ingestion is also a potential route of exposure.[7][8] The severity of these risks depends on the scale of the experiment and the physical form of the compound (solid vs. solution).

  • Minimize the Risks: Risks are minimized through a combination of engineering controls, administrative controls, and Personal Protective Equipment (PPE).[10] This guide focuses on the correct selection and use of PPE.

  • Prepare for Emergencies: Ensure that safety showers, eyewash stations, and appropriate spill kits are readily accessible.[11] All personnel must be trained on emergency procedures.[12]

Engineering Controls: The First Line of Defense

Before relying on PPE, engineering controls must be in place to minimize exposure to hazardous substances.

  • Chemical Fume Hood: All manipulations of 2-(3-Iodo-1H-indazol-1-yl)acetic acid, especially when handled as a powder or in volatile solvents, must be performed inside a certified chemical fume hood.[12][13] This is crucial for controlling exposure to hazardous fumes and vapors.[14]

  • Ventilation: The laboratory should have adequate general ventilation to ensure a safe working environment.[11]

Personal Protective Equipment (PPE): A Comprehensive Protocol

PPE is the final barrier between the researcher and the chemical hazard.[13][15] The following PPE is mandatory when handling 2-(3-Iodo-1H-indazol-1-yl)acetic acid.

Eye and Face Protection

Due to the corrosive nature of the acetic acid group and the severe eye irritation potential of indazole derivatives, robust eye protection is non-negotiable.[7][8]

  • Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required to protect against splashes and potential vapors.[1][16]

  • Face Shield: When handling larger quantities or when there is a significant splash hazard (e.g., during transfers or making solutions), a face shield must be worn in addition to chemical splash goggles.[1][5]

Hand Protection

The compound's potential to cause skin burns and irritation necessitates careful selection of gloves.

  • Material: Given the corrosive nature of acetic acid, butyl rubber or neoprene gloves are recommended for their high level of chemical resistance.[5][11] Nitrile gloves may be suitable for handling the solid for short durations but should be checked for compatibility.

  • Double Gloving: It is best practice, particularly when working with potent or poorly characterized compounds, to wear two pairs of gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Inspection: Always inspect gloves for tears or pinholes before use.[16]

Body Protection

Protecting the skin and personal clothing from contamination is essential.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.[1][12]

  • Chemical-Resistant Apron: When handling significant quantities of the compound, especially in solution, a synthetic or rubber apron should be worn over the lab coat to provide an additional layer of protection against spills.[5][6]

  • Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting.[1]

Respiratory Protection

While working in a fume hood should prevent the need for respiratory protection, it may be required in specific situations.

  • Respirator: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates may be necessary.[6][12] A proper fit test and training are required before using a respirator.

Summary of PPE Recommendations

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile or Butyl Rubber GlovesLab CoatNot required if in a fume hood or ventilated enclosure
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Butyl Rubber GlovesLab Coat & Chemical-Resistant ApronNot required if in a fume hood
Running Reactions Chemical Splash GogglesDouble Butyl Rubber GlovesLab CoatNot required if in a fume hood
Large Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Butyl Rubber GlovesChemical-Resistant Suit or ApronAir-purifying respirator with appropriate cartridges

Procedural Workflow for PPE

The following diagram outlines the decision-making process and workflow for the safe use of PPE when handling 2-(3-Iodo-1H-indazol-1-yl)acetic acid.

PPE_Workflow start Start: Prepare to Handle 2-(3-Iodo-1H-indazol-1-yl)acetic acid assess Assess Risks: - Scale of work? - Solid or solution? start->assess eng_controls Primary Control: Work in a certified chemical fume hood assess->eng_controls base_ppe Don Base PPE: - Closed-toe shoes - Long pants - Lab coat eng_controls->base_ppe eye_protection Select Eye Protection base_ppe->eye_protection goggles Wear Chemical Splash Goggles eye_protection->goggles All tasks face_shield Add Face Shield over Goggles eye_protection->face_shield Splash hazard hand_protection Select Hand Protection: - Double glove - Butyl rubber recommended goggles->hand_protection face_shield->hand_protection body_protection Additional Body Protection? hand_protection->body_protection apron Wear Chemical- Resistant Apron body_protection->apron Yes (large volume, splash risk) proceed Proceed with Work body_protection->proceed No apron->proceed decontaminate Decontaminate & Doff PPE proceed->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end End of Procedure dispose->end

Caption: PPE Selection and Use Workflow

Decontamination and Disposal

  • Decontamination: Upon completion of work, decontaminate all surfaces with an appropriate solvent and cleaning agent. Reusable equipment must be thoroughly cleaned.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general sequence is:

    • Remove outer gloves.

    • Remove face shield and/or apron.

    • Remove lab coat.

    • Remove inner gloves.

    • Remove goggles.

    • Wash hands thoroughly with soap and water.

  • Waste Disposal: All contaminated disposable PPE (gloves, aprons) and chemical waste must be collected in a clearly labeled, sealed hazardous waste container.[16] Follow all institutional and local regulations for the disposal of halogenated organic waste.

By adhering to these protocols, researchers can confidently and safely handle 2-(3-Iodo-1H-indazol-1-yl)acetic acid, ensuring the integrity of their work and the protection of their health.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information.

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. LabRepCo.

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG.

  • Personal protective equipment for handling Acetic acid;dodec-2-en-1-ol. BenchChem.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • Acetic Acid Hazards & Safety Information. VelocityEHS.

  • Safe Handling and Storage Tips for Glacial Acetic Acid in Industrial Applications. Silver Fern Chemical Inc.

  • Safety Data Sheet: Acetic acid. Carl ROTH.

  • Safety Tipsheets & Best Practices. American Chemical Society.

  • Safety. American Chemical Society.

  • NIOSH Pocket Guide to Chemical Hazards - Acetic acid. Centers for Disease Control and Prevention (CDC).

  • American Chemical Society Issues Guidelines for Safer Research Laboratories. American Chemical Society.

  • 1H-Indazole-3-carboxylic acid Safety Data Sheet. AK Scientific, Inc.

  • Iodinations: Standard Operating Procedures. The University of Vermont.

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society.

  • ACS publishes Guidelines for Secondary School Laboratory Safety. ChemEd X.

  • Indazole. Organic Syntheses Procedure.

  • Indazole Safety Data Sheet. Fisher Scientific.

  • 5-Bromo-1H-indazole-3-carboxylic acid Safety Data Sheet. Fisher Scientific.

  • Imidazole Standard Operating Procedure. University of Washington.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.